2-Methylpentanal
Description
2-Methylpentanal is a 2-methyl-branched fatty aldehyde.
This compound is a natural product found in Azadirachta indica with data available.
Structure
3D Structure
Properties
IUPAC Name |
2-methylpentanal | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-3-4-6(2)5-7/h5-6H,3-4H2,1-2H3 | |
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InChI Key |
FTZILAQGHINQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Record name | ALPHA-METHYLVALERALDEHYDE | |
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DSSTOX Substance ID |
DTXSID9021978 | |
| Record name | 2-Methylpentanal | |
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Molecular Weight |
100.16 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha-methylvaleraldehyde appears as a colorless liquid. Less dense than water. Used to make rubber and artificial flavorings., Colorless liquid; [HSDB], colourless to pale yellow liquid | |
| Record name | ALPHA-METHYLVALERALDEHYDE | |
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| Record name | 2-Methylpentaldehyde | |
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| Record name | 2-Methylpentanal | |
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Boiling Point |
117 °C | |
| Record name | 2-METHYLPENTALDEHYDE | |
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Flash Point |
68 °F (NFPA, 2010), 20 °C, 68 °F (20 °C) (OPEN CUP) | |
| Record name | ALPHA-METHYLVALERALDEHYDE | |
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| Record name | 2-Methylpentaldehyde | |
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| Record name | 2-METHYLPENTALDEHYDE | |
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Solubility |
Sol in water, ether, acetone, slightly sol in carbon tetrachloride., Water solubility = 0.42% wt at 25 °C, 4.2 mg/mL at 25 °C | |
| Record name | 2-METHYLPENTALDEHYDE | |
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| Record name | 2-Methylpentanal | |
| Source | Human Metabolome Database (HMDB) | |
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Density |
0.8092, 0.805-0.811 | |
| Record name | 2-METHYLPENTALDEHYDE | |
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| Record name | 2-Methylpentanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/645/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
17.9 [mmHg] | |
| Record name | 2-Methylpentaldehyde | |
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Color/Form |
COLORLESS LIQUID | |
CAS No. |
123-15-9, 73513-30-1 | |
| Record name | ALPHA-METHYLVALERALDEHYDE | |
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| Record name | (±)-2-Methylpentanal | |
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| Record name | 2-Methylpentaldehyde | |
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| Record name | Pentanal, methyl- | |
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| Record name | 2-Methylpentanal | |
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| Record name | Pentanal, 2-methyl- | |
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| Record name | 2-Methylpentanal | |
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| Record name | 2-methylvaleraldehyde | |
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| Record name | 2-METHYLVALERALDEHYDE | |
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| Record name | 2-METHYLPENTALDEHYDE | |
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| Record name | 2-Methylpentanal | |
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Melting Point |
FP: -100 °C | |
| Record name | 2-METHYLPENTALDEHYDE | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Methylpentanal: Core Properties and Research Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the fundamental properties, synthesis, reactivity, and applications of 2-Methylpentanal (CAS No. 123-15-9). The information herein is synthesized to provide not only foundational data but also practical insights into its experimental handling and utility.
Introduction: The Profile of a Versatile Chiral Aldehyde
This compound, also known as 2-methylvaleraldehyde, is a chiral, 2-methyl-branched fatty aldehyde with the chemical formula C₆H₁₂O.[1][2][3] It exists as a colorless liquid characterized by an ethereal, fruity, and green aroma.[2][4][5] This distinct organoleptic profile, combined with the reactivity of its aldehyde functional group, makes this compound a valuable compound in diverse fields. It serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, and is widely utilized as a flavoring agent and fragrance component.[2][6][7] Understanding its core properties is paramount for its effective and safe application in research and development.
Physicochemical and Spectroscopic Characterization
Accurate characterization is the bedrock of reproducible research. The fundamental physical and chemical properties of this compound are summarized below, providing a baseline for experimental design.
Core Physicochemical Properties
The following table consolidates the key physicochemical data for this compound, compiled from authoritative sources.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Methylvaleraldehyde, α-Methylvaleraldehyde | [8] |
| CAS Number | 123-15-9 | [1] |
| Molecular Formula | C₆H₁₂O | [1][8] |
| Molar Mass | 100.161 g·mol⁻¹ | [1][8] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Density | 0.808 - 0.86 g/cm³ at 25 °C | [1] |
| Boiling Point | 117-120 °C | [2] |
| Melting Point | -100 °C | |
| Flash Point | 16 °C (60.8 °F) - closed cup | |
| Autoignition Temp. | 199 °C (390 °F) | [9] |
| Water Solubility | 4.2 g/L at 25 °C (Slightly soluble) | [9] |
| Solubility | Soluble in ether and acetone | [3][9] |
| Refractive Index (n²⁰/D) | 1.401 | [9] |
| Vapor Density | 3.45 (vs air) | [9] |
Structural Elucidation and Spectroscopic Signature
Confirmation of the chemical structure and assessment of purity are critical steps. A combination of spectroscopic methods provides a definitive structural fingerprint for this compound.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show a characteristic signal for the aldehydic proton between δ 9.5-9.7 ppm. Other signals will correspond to the methine proton at the chiral center (C2), and the various methylene and methyl protons of the butyl chain and the C2-methyl group.
-
¹³C NMR : The carbon NMR spectrum will display a highly deshielded signal for the carbonyl carbon, typically above δ 200 ppm. Signals for the six distinct carbon atoms will be present, confirming the overall carbon framework.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the aldehyde functional group. Key absorption bands include a strong C=O stretching vibration around 1725-1740 cm⁻¹ and two characteristic C-H stretching bands for the aldehyde proton near 2720 cm⁻¹ and 2820 cm⁻¹.
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 100, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the aliphatic aldehyde structure.
The logical workflow for validating the structure and purity of a this compound sample is illustrated below.
Caption: Workflow for Spectroscopic and Chromatographic Validation.
Synthesis and Chemical Reactivity
Common Synthesis Pathways
The primary industrial route to this compound involves the self-aldol condensation of propionaldehyde.[1] This process is typically followed by dehydration to form 2-methyl-2-pentenal and subsequent hydrogenation to yield the saturated aldehyde.
Caption: Industrial Synthesis Route via Aldol Condensation.
An alternative laboratory-scale synthesis involves a Grignard reaction. Methylmagnesium bromide can be reacted with pentan-2-one to form the tertiary alcohol, 2-methylpentan-2-ol, which is then oxidized using a suitable agent to yield this compound.[11]
Characteristic Chemical Reactivity
As an aldehyde, this compound participates in a range of characteristic reactions, including oxidation to 2-methylpentanoic acid, reduction to 2-methylpentan-1-ol, and various nucleophilic additions to the carbonyl group.[12]
Of particular note is its behavior in aldol condensation . Possessing an α-hydrogen, this compound can undergo a self-aldol reaction in the presence of a base to form a β-hydroxy aldehyde (3-hydroxy-2,4-dimethylheptanal).[13][14][15] However, unlike simpler aldehydes, the subsequent dehydration (condensation) step to form an α,β-unsaturated aldehyde is hindered because the tertiary β-carbon of the aldol product has no hydrogen to eliminate.[14]
Caption: Mechanism of this compound Self-Aldol Reaction.
Industrial and Research Applications
This compound's versatility makes it a cornerstone intermediate and additive in several industries.
-
Pharmaceutical Synthesis : It is a crucial precursor for various active pharmaceutical ingredients (APIs).[6] Notably, it is an intermediate in the commercial synthesis of the tranquilizer meprobamate.[1]
-
Flavors and Fragrances : It is widely used by flavorists and perfumers to impart fresh, sweet, and slightly fruity notes reminiscent of green apples or pears.[4][7] It is found in fine fragrances, personal care products like lotions and soaps, and household items such as detergents.[4] It has been reported to occur naturally in foods like onion, garlic, milk, and roasted peanuts.[2]
-
Agrochemicals and Fine Chemicals : The compound serves as a versatile building block for a wide array of specialty chemicals, including the development of effective agrochemical formulations.[6][7]
Analytical Methodologies
Quantitative analysis and purity determination are essential for quality control and research. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.
Protocol: Analysis by Reverse-Phase HPLC
This protocol outlines a general method for the separation and analysis of this compound.[16] Method optimization is recommended for specific matrices or impurity profiles.
Objective: To determine the purity of a this compound sample using RP-HPLC with UV detection.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Newcrom R1 column or equivalent C18 reverse-phase column
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile (MeCN)
-
Modifier: Phosphoric acid (or formic acid for MS compatibility)
-
This compound standard and sample solutions
Procedure:
-
Mobile Phase Preparation : Prepare the mobile phase by mixing Acetonitrile and Water. A typical starting point is 60:40 (MeCN:Water). Add phosphoric acid to a final concentration of 0.1% (v/v). Degas the mobile phase before use.
-
Standard Preparation : Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation : Dilute the this compound sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions :
-
Column : Newcrom R1 (or equivalent C18, e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate : 1.0 mL/min
-
Injection Volume : 10 µL
-
Column Temperature : 25 °C
-
Detection : UV at 210 nm
-
-
Analysis : Inject the standards and sample solutions. Record the chromatograms and integrate the peak areas.
-
Quantification : Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration and purity of the sample by interpolating its peak area on the curve.
Caption: General Workflow for HPLC Analysis of this compound.
Biological and Toxicological Profile
Metabolic Fate and Biological Activity
As a class, aldehydes can exhibit various biological activities, including antimicrobial and antifungal properties.[12] In biological systems, aldehydes like this compound are readily oxidized to their corresponding carboxylic acids (2-methylpentanoic acid). This metabolic conversion is primarily catalyzed by the enzyme aldehyde dehydrogenase, which is present in the liver and other tissues.[3] The resulting acid can then enter fatty acid oxidation pathways.
Safety, Handling, and Toxicology
Understanding the hazards associated with this compound is crucial for safe laboratory practice. It is classified as a hazardous substance, and appropriate precautions must be taken.
GHS Hazard Summary:
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | GHS02 | Danger | H225: Highly flammable liquid and vapor |
| Skin Irritation | GHS07 | Danger | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Danger | H319: Causes serious eye irritation |
| STOT SE 3 | GHS07 | Danger | H335: May cause respiratory irritation |
Safe Handling and Storage Protocol:
-
Engineering Controls : Handle only in a well-ventilated area or under a chemical fume hood.[17] Use explosion-proof electrical and ventilating equipment.[17][19]
-
Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[17] If ventilation is inadequate, a suitable respirator is required.
-
Handling : Keep away from heat, sparks, open flames, and other ignition sources.[17][20] Ground and bond containers when transferring material to prevent static discharge.[17] Avoid breathing vapors or mist.[17]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[17]
Conclusion
This compound is a fundamentally important C6 aldehyde with a well-defined profile of properties, reactivity, and applications. Its role as a chiral building block in pharmaceutical and fine chemical synthesis, coupled with its functional utility in the flavor and fragrance industries, underscores its significance. For the research and drug development professional, a thorough understanding of its physicochemical characteristics, analytical methodologies, and safety protocols is essential for leveraging its potential while ensuring operational safety and experimental integrity.
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2-Methylpentaldehyde | C6H12O | CID 31245 - PubChem - NIH. [Link]
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This compound - SIELC Technologies. [Link]
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2-Methylpentanal synthesis from propanal aldol condensation.
An In-Depth Technical Guide to the Synthesis of 2-Methylpentanal via Propanal Aldol Condensation
Foreword: From a Simple Aldehyde to a Critical Intermediate
This compound (CH₃CH₂CH₂CH(CH₃)CHO) is a vital C6 aldehyde that serves as a crucial building block in diverse chemical industries. Its applications range from being a precursor to the sedative drug meprobamate to its use in the synthesis of fragrances and flavor compounds.[1][2][3] The industrial synthesis of this compound is a multi-step process, hinging on the foundational carbon-carbon bond-forming reaction: the self-aldol condensation of propanal.[2][4]
This guide provides a comprehensive technical examination of the synthesis pathway, moving from the fundamental reaction mechanism to the selection of advanced catalytic systems and detailed experimental protocols. We will explore the causality behind process choices, offering insights grounded in established research for professionals in chemical research and drug development. The overall synthetic route proceeds through the aldol condensation of propanal to form 2-methyl-2-pentenal, which is subsequently hydrogenated to yield the target this compound.[4]
Part 1: The Core Transformation: Aldol Condensation of Propanal
The self-condensation of propanal is a classic example of an aldol reaction, a cornerstone of organic synthesis. The reaction's viability is predicated on the presence of acidic α-hydrogens on the carbon adjacent to the carbonyl group, which can be removed by a base to initiate the reaction.[5][6]
Mechanistic Underpinnings: A Tale of Two Catalysts
The aldol condensation can be effectively catalyzed by either a base or an acid, though base-catalyzed routes are more common industrially. Understanding both provides a complete picture of the reaction's versatility.
Base-Catalyzed Mechanism (The Workhorse Route)
The base-catalyzed pathway proceeds through a well-defined, multi-step mechanism involving an enolate intermediate.[7]
-
Enolate Formation: A base (B:) abstracts an acidic α-hydrogen from a propanal molecule, creating a resonance-stabilized enolate ion. This is the rate-determining step and the genesis of the nucleophile.[7][8]
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of a second propanal molecule, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[7][8]
-
Protonation (Aldol Addition): The alkoxide intermediate is protonated by a proton source (typically water, formed in the initial deprotonation step), yielding the β-hydroxy aldehyde, 3-hydroxy-2-methylpentanal. This is the "aldol addition" product.[8][9]
-
Dehydration (Condensation): Under reaction conditions, particularly with heating, the aldol addition product readily undergoes dehydration.[10] The base removes the now-acidic α-hydrogen, and the resulting enolate expels a hydroxide ion in an E1cB elimination mechanism to form the stable, conjugated α,β-unsaturated aldehyde, 2-methyl-2-pentenal.[7][9] This irreversible dehydration step is crucial as it drives the overall equilibrium of the reaction towards the final product.[9][11]
Caption: Base-Catalyzed Aldol Condensation of Propanal.
Acid-Catalyzed Mechanism (An Alternative Path)
The acid-catalyzed mechanism proceeds not through an enolate but through an enol nucleophile.
-
Carbonyl Activation: An acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[12]
-
Enol Formation: A base (like water) removes an α-hydrogen, leading to the formation of an enol.[7][13]
-
Nucleophilic Attack: The enol's C=C double bond attacks the activated carbonyl of a second propanal molecule.
-
Dehydration: The resulting intermediate readily eliminates water, facilitated by the acidic conditions, to yield the same α,β-unsaturated product, 2-methyl-2-pentenal.[12]
Catalyst Selection: The Key to Efficiency and Sustainability
While traditional homogeneous bases like NaOH or KOH can drive the reaction, they suffer from significant drawbacks, including difficulties in separation, catalyst recovery, and the generation of corrosive waste streams. Modern process chemistry favors heterogeneous catalysts for their ease of separation, reusability, and improved environmental profile.
-
Anion-Exchange Resins: These solid polymer resins containing basic functional groups (e.g., quaternary ammonium) act as highly effective and recyclable catalysts. They provide accessible basic sites for enolate formation while remaining in a separate phase from the reaction mixture. Strong anion-exchange resins have demonstrated exceptional performance, achieving high conversion and selectivity under mild conditions.[14][15][16] In one study, a strong anion-exchange resin achieved 97% conversion of propanal with 95% selectivity to 2-methyl-2-pentenal in just 1 hour at 35 °C.[14][15]
-
Hydrotalcites: These layered double hydroxide materials, particularly activated Mg-Al hydrotalcites, are robust solid base catalysts.[17] Their tunable basicity and high surface area make them highly active for aldol condensations, often under solvent-free conditions which further enhances the process's green credentials.[17] Research has shown that an activated hydrotalcite can yield up to 97% propanal conversion with 99% selectivity to 2-methylpentenal.[15][17]
-
Nitrogenous Organic Bases: Amines such as pyrrolidine, morpholine, and piperidine, often used with a co-catalytic organic acid, offer a homogeneous alternative with mild reaction conditions and high yields, reportedly over 95%.[18]
Data-Driven Process Optimization
The efficiency of the propanal condensation is highly dependent on reaction parameters. The choice of catalyst dictates the optimal conditions for temperature, reaction time, and solvent use.
| Catalyst System | Temperature (°C) | Time | Conversion (%) | Selectivity to 2-Methyl-2-pentenal (%) | Reference |
| Strong Anion-Exchange Resin | 35 | 1 h | 97 | 95 | [14][15] |
| Activated Hydrotalcite (Mg/Al=3.5) | 100 | 10 h | 97 | 99 | [17] |
| Anion-Exchange Resin (in Benzene) | 30 | 2 h | - | 93.5 (Yield) | [15] |
| Nitrogenous Organic Base/Acid | 10 - 30 | 0.5 - 6 h | - | >95 (Yield) | [18] |
Part 2: The Final Step: Selective Hydrogenation
To obtain the target this compound, the α,β-unsaturated C=C bond of 2-methyl-2-pentenal must be selectively hydrogenated without reducing the aldehyde's C=O group. This presents a significant chemoselectivity challenge, as over-reduction to 2-methylpentanol is a common side reaction.[19]
Catalytic Systems for Chemoselective Hydrogenation
The choice of metal catalyst is paramount in controlling the reaction's outcome.
-
Platinum and Palladium: At lower temperatures, Pt and Pd supported on materials like silica are highly active and selective for the hydrogenation of the C=C bond to produce this compound.[19][20] However, as temperatures increase, these catalysts can promote decarbonylation, an undesirable side reaction.[19]
-
Copper: Copper-based catalysts are effective at hydrogenating both C=C and C=O bonds.[19] While this can lead to the alcohol, careful control of reaction conditions can favor the desired aldehyde.
-
Cobalt: Supported cobalt catalysts, for instance on activated carbon (Co/CNR115), have shown excellent performance for the continuous-flow hydrogenation of 2-methyl-2-pentenal. They can achieve 100% selectivity to this compound at temperatures around 100°C and elevated pressures.[21][22]
Influence of Reaction Conditions
Temperature and pressure are critical levers for controlling selectivity in hydrogenation. Higher temperatures and pressures can increase reaction rates but may also favor over-hydrogenation to the alcohol or other side reactions.[21] For cobalt catalysts, optimal selectivity for this compound is often found at moderate temperatures (≤ 338 K or ~65 °C) across a range of pressures.[21]
| Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to this compound (%) | Reference |
| Pt/Silica | 200 - 400 | - | High | Primarily C=C hydrogenation at low T | [19][20] |
| Pd/Silica | 200 - 400 | - | High | Primarily C=C hydrogenation at low T | [19][20] |
| 6 wt.% Co/CNR115 | 65 | 10 - 60 | - | 100 | [21] |
Part 3: Validated Experimental Protocols
The following protocols are synthesized from established literature, providing a self-validating framework for laboratory-scale synthesis.
Protocol 1: Solvent-Free Synthesis of 2-Methyl-2-pentenal using Activated Hydrotalcite
This protocol is adapted from methodologies employing solid base catalysts for eco-friendly synthesis.[17]
-
Catalyst Activation: Place commercially available hydrotalcite (Mg/Al molar ratio 3.5) in a furnace. Calcine at 450 °C for 4 hours. Cool the activated catalyst under vacuum or in a desiccator and store it under an inert atmosphere until use.
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer. Maintain an inert atmosphere (e.g., nitrogen).
-
Reaction Execution:
-
Charge the flask with propanal.
-
Add the activated hydrotalcite catalyst (e.g., 0.1 g of catalyst per 10 mL of propanal).
-
Heat the mixture to 100 °C with vigorous stirring (e.g., 1000 rpm).
-
Monitor the reaction progress by taking aliquots over time and analyzing via Gas Chromatography (GC). The reaction typically reaches high conversion within 6-10 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid hydrotalcite catalyst. The catalyst can be washed with a small amount of solvent, dried, and stored for reuse.
-
The resulting liquid product, primarily 2-methyl-2-pentenal, can be purified by fractional distillation under reduced pressure.
-
Protocol 2: Continuous-Flow Selective Hydrogenation using a Co/Carbon Catalyst
This protocol is based on advanced continuous-flow methods for chemoselective hydrogenation.[21]
-
Catalyst Preparation: Use a commercially available or prepared supported cobalt catalyst (e.g., 6 wt.% Co on CNR115 activated carbon).
-
Reactor Setup:
-
Utilize a continuous-flow fixed-bed reactor system rated for high pressure and temperature.
-
Pack the reactor with the Co/CNR115 catalyst.
-
Activate the catalyst in-situ by flowing hydrogen gas at an elevated temperature as per the manufacturer's recommendation.
-
-
Reaction Execution:
-
Prepare a feed solution of the 2-methyl-2-pentenal obtained from Protocol 1.
-
Introduce the feed solution and hydrogen gas into the reactor at controlled flow rates.
-
Maintain the reactor at the optimal conditions for selectivity (e.g., 65-100 °C and 60 bar).
-
Collect the product stream exiting the reactor.
-
-
Analysis and Purification:
-
Analyze the collected product stream using GC to determine conversion and selectivity.
-
The product, this compound, can be purified from any unreacted starting material or byproducts via distillation.
-
Part 4: Synthesis Workflow Visualization
The entire process, from starting material to final product, involves distinct stages of reaction and purification.
Caption: Overall Synthesis Workflow for this compound.
Conclusion
The synthesis of this compound from propanal is a robust and well-characterized process that exemplifies core principles of organic synthesis. The journey from the initial C-C bond formation via aldol condensation to the final chemoselective hydrogenation highlights the critical role of catalysis in modern chemical manufacturing. By leveraging advanced, reusable heterogeneous catalysts such as hydrotalcites and supported cobalt systems, the synthesis can be performed with high efficiency, selectivity, and a significantly improved environmental footprint compared to traditional methods. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to successfully implement and optimize this important industrial synthesis.
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In-Depth Technical Guide: Stereoisomers of 2-Methylpentanal
Abstract: This technical guide provides a comprehensive overview of the stereoisomers of 2-methylpentanal, a chiral aldehyde of significant interest in the fields of flavor chemistry, materials science, and pharmaceutical development. The document delves into the fundamental principles of chirality as they apply to this C6 aldehyde, detailing the distinct physicochemical properties of its (R)- and (S)-enantiomers. Authored for researchers, scientists, and drug development professionals, this guide offers field-proven insights into the causality behind experimental choices for enantiomeric separation and asymmetric synthesis. It includes detailed, step-by-step protocols for analytical methodologies such as chiral gas chromatography, and discusses strategies for enantioselective synthesis. All technical claims are substantiated with citations from authoritative sources to ensure scientific integrity and trustworthiness.
Introduction: The Significance of Chirality in this compound
This compound (also known as 2-methylvaleraldehyde) is a branched-chain aliphatic aldehyde with the chemical formula C₆H₁₂O.[1][2] While seemingly simple, its molecular structure possesses a critical feature that imparts significant complexity and dictates its interaction with other chiral systems: a stereocenter. The carbon atom at the second position (C2) is bonded to four different substituent groups: a hydrogen atom, a methyl group, a propyl group, and a formyl (aldehyde) group.[3] This structural arrangement, known as a chiral center, means that this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images.[4][5]
These mirror images are called enantiomers and are designated as (R)-2-methylpentanal and (S)-2-methylpentanal based on the Cahn-Ingold-Prelog priority rules. In an achiral environment, enantiomers exhibit identical physical properties such as boiling point, density, and refractive index. However, their interaction with plane-polarized light and other chiral molecules—including biological receptors, enzymes, and chiral catalysts—can be profoundly different.[5] This divergence in biological activity is paramount in drug development, where one enantiomer may be therapeutically active while the other is inactive or even toxic.[6][7][8] Therefore, the ability to separate, quantify, and selectively synthesize the individual enantiomers of this compound is crucial for its application in regulated industries.
This guide will explore the properties of these stereoisomers, methods for their analysis, and strategies for their synthesis, providing a foundational resource for scientists working with this versatile chiral building block.
Identifying the Chiral Center
The chirality of this compound originates from the tetrahedral carbon at the C2 position. Understanding this structure is fundamental to all subsequent discussions of its stereochemistry.
Caption: The chiral carbon (C) of this compound bonded to four unique groups.
Physicochemical Properties of this compound Enantiomers
While enantiomers share many physical properties, they are distinguished by their optical activity—the ability to rotate the plane of polarized light. The racemic mixture (an equal mixture of both enantiomers) is optically inactive. The data below pertains to the individual enantiomers and the racemate, providing a baseline for analytical characterization.
| Property | (R)-2-methylpentanal | (S)-2-methylpentanal | Racemic this compound | Source(s) |
| IUPAC Name | (2R)-2-methylpentanal | (2S)-2-methylpentanal | This compound | [3][9][10] |
| CAS Number | 53531-14-9 | 82043-22-9 | 123-15-9 | [1][3][9][10] |
| Molecular Formula | C₆H₁₂O | C₆H₁₂O | C₆H₁₂O | [2][3] |
| Molecular Weight | 100.16 g/mol | 100.16 g/mol | 100.16 g/mol | [3][9] |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid | [3][11] |
| Boiling Point | 117-120 °C | 119-120 °C | 119-120 °C | [3][11][12] |
| Melting Point | -100 °C | Not specified | -100 °C | [3][11][13] |
| Density | 0.808 - 0.809 g/mL at 25 °C | 0.808 g/mL at 25 °C | 0.808 g/mL at 25 °C | [3][11][12] |
| Refractive Index (n20/D) | 1.401 | 1.401 | 1.401 | [3][12] |
| Water Solubility | 4.2 g/L at 25 °C | 4.2 g/L at 25 °C | 4.2 g/L at 25 °C | [3][11][12] |
| Optical Rotation | Specific data not available in searched sources | Specific data not available in searched sources | 0° | N/A |
Note: Specific optical rotation values are highly dependent on concentration, solvent, and temperature, and were not available in the cited public databases. Experimental determination is required for specific samples.
Analytical Methodologies for Enantiomeric Resolution
The separation and quantification of enantiomers, known as chiral resolution, is a critical task. Given their identical physical properties in achiral environments, specialized techniques are required. Chiral chromatography is the most common and effective method.[5][14]
Chiral Gas Chromatography (GC)
Principle: Chiral Gas Chromatography (GC) is a powerful technique for separating volatile enantiomers like this compound. The method relies on a chiral stationary phase (CSP) coated onto the inside of a capillary column. The CSP, typically a derivatized cyclodextrin, forms transient, diastereomeric complexes with the enantiomers.[5] The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.
Causality of Method Choice: Cyclodextrin-based CSPs are chosen for their versatility and thermal stability, which is essential for GC analysis.[14] The choice between α-, β-, or γ-cyclodextrin derivatives depends on the specific analyte, as the size of the cyclodextrin cavity and the nature of its substituents dictate the strength and selectivity of the chiral interactions. For aldehydes like this compound, β-cyclodextrin derivatives often provide excellent resolution.[15]
3.1.1. Step-by-Step Protocol for Chiral GC Analysis
-
Sample Preparation:
-
Dilute the this compound sample (racemic standard, synthesis product, or extract) in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100-1000 ppm.
-
Ensure the sample is free of non-volatile residues by filtering if necessary.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Chiral Column: Cyclodextrin-based capillary column, e.g., CYCLOSIL-B or Rt-βDEX series (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0-1.5 mL/min.
-
Injector: Split/Splitless injector. Set to 220 °C with a split ratio of 50:1 to prevent column overloading.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase at 2-3 °C/min to 120 °C.
-
Hold: Maintain at 120 °C for 5 minutes.
-
Rationale: A slow temperature ramp is crucial for maximizing the differential interaction between the enantiomers and the CSP, thereby improving resolution.[15]
-
-
Detector (FID): Set to 250 °C.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample.
-
Record the chromatogram. Two separate peaks corresponding to the (R)- and (S)-enantiomers should be observed.
-
Identify the peaks by injecting enantiomerically pure standards, if available.
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = (|A1 - A2| / (A1 + A2)) * 100
-
Caption: Workflow for the enantiomeric analysis of this compound via Chiral GC.
Asymmetric Synthesis Strategies
For applications requiring enantiomerically pure material, asymmetric synthesis is indispensable.[7] This field of chemistry focuses on methods that preferentially create one enantiomer over the other. Organocatalysis has emerged as a particularly powerful tool for this purpose.
Principle: Asymmetric organocatalysis uses small, chiral organic molecules to catalyze reactions enantioselectively. For synthesizing chiral aldehydes like (R)- or (S)-2-methylpentanal, a common strategy is the asymmetric α-alkylation of a smaller aldehyde.[16] Chiral secondary amines, such as diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) or MacMillan-type imidazolidinones, are highly effective catalysts for these transformations.[16][17]
Causality of Approach: These catalysts operate by forming a transient chiral enamine intermediate with the starting aldehyde (e.g., propanal). This enamine is sterically hindered in a way that directs the incoming electrophile (e.g., a propyl halide) to attack from a specific face, leading to the preferential formation of one enantiomer of the product.[17]
Conceptual Pathway: Organocatalytic α-Alkylation
A general approach for the synthesis of (R)-2-methylpentanal involves the reaction of propanal with an n-propyl electrophile in the presence of a chiral secondary amine catalyst.
-
Enamine Formation: The chiral amine catalyst reacts with propanal to form a chiral enamine.
-
Stereoselective Alkylation: The enamine nucleophilically attacks the propyl electrophile (e.g., propyl iodide). The steric environment created by the catalyst directs this attack to form the (R)-configured product preferentially.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the (R)-2-methylpentanal product and regenerate the catalyst for the next cycle.
This method allows for the direct creation of the chiral center with high enantiomeric excess, avoiding the need for classical resolution which is inherently limited to a 50% yield for the desired enantiomer.[16][18]
Biological Significance and Applications
The distinct biological activities of enantiomers are well-documented.[8][19] While specific bioactivity data for the individual enantiomers of this compound are not extensively detailed in general literature, the principle of stereospecificity holds true.
-
Pharmaceuticals: Racemic this compound serves as a precursor in the synthesis of the tranquilizer meprobamate.[20] In any synthesis targeting a chiral drug, using an enantiomerically pure starting material is highly advantageous for controlling the stereochemistry of the final active pharmaceutical ingredient (API). This can lead to improved efficacy and reduced side effects.[6]
-
Flavor and Fragrance: The olfactory receptors in the human nose are chiral. Consequently, enantiomers often have different smells. This compound itself is described as having a fresh, fruity, and green aroma.[21] The (R)- and (S)-enantiomers likely possess distinct nuances to their scent profiles, making the pure isomers valuable for creating specific accords in flavors and fragrances.[7][22]
-
Chiral Building Blocks: Enantiopure this compound is a valuable C6 chiral building block for the synthesis of more complex molecules, including natural products and advanced materials.[18]
Conclusion
The stereoisomers of this compound represent a classic example of how a single chiral center can give rise to distinct chemical entities. For researchers in drug development and other advanced fields, a thorough understanding of the properties of the (R)- and (S)-enantiomers is not merely academic but a practical necessity. The ability to control, analyze, and selectively synthesize these isomers using techniques like chiral GC and asymmetric organocatalysis is fundamental to leveraging their unique potential. This guide provides the foundational knowledge and practical protocols to empower scientists to work effectively with these important chiral molecules.
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The Atmospheric Oxidation of 2-Methylpentanal by Hydroxyl Radicals: A Technical Guide for Atmospheric and Chemical Researchers
Abstract
This technical guide provides an in-depth analysis of the gas-phase reaction between 2-methylpentanal (2MP) and the hydroxyl radical (OH), a cornerstone reaction in the tropospheric degradation of this branched volatile organic compound (VOC). As a significant component of both biogenic and anthropogenic emissions, understanding the atmospheric fate of 2MP is critical for accurately modeling regional air quality, ozone formation, and secondary organic aerosol (SOA) production. This document synthesizes current kinetic, mechanistic, and product data, offering a comprehensive resource for researchers in atmospheric chemistry, environmental science, and drug development who may encounter this compound or its analogs. We delve into the causality behind experimental choices for studying this reaction, provide detailed, self-validating protocols for key analytical techniques, and present data in a clear, comparative format.
Introduction: The Atmospheric Significance of this compound
This compound (C₆H₁₂O) is a branched aldehyde emitted from various sources, including the combustion of biofuels and vegetation.[1] In the atmosphere, its fate is primarily dictated by its reaction with the hydroxyl radical (OH), the atmosphere's primary daytime oxidant.[2][3] This reaction initiates a cascade of chemical transformations that influence the formation of ground-level ozone, a harmful pollutant, and secondary organic aerosols (SOA), which have significant impacts on climate and human health.[1][2]
The estimated atmospheric lifetime of this compound with respect to reaction with OH radicals is approximately 13 hours, assuming a typical OH concentration of 5 x 10⁵ radicals per cubic centimeter.[4] This relatively short lifetime underscores the compound's potential to rapidly influence local and regional atmospheric composition. The chemistry of aldehydes is particularly noteworthy as their oxidation can act as a significant source of hydroxyl radicals, thereby impacting the self-cleansing capacity of the troposphere.[2]
This guide will explore the intricacies of the 2MP + OH reaction, from the fundamental kinetics and mechanisms to the practical experimental methodologies used to study them.
Reaction Kinetics and Temperature Dependence
The overall rate coefficient for the reaction of this compound with hydroxyl radicals is a critical parameter for atmospheric models. This reaction exhibits a slight negative temperature dependence, a common characteristic for the reactions of OH with larger aldehydes.[3][5] This phenomenon is attributed to the formation of a pre-reactive complex, where the initial attraction between the polar OH radical and the aldehyde stabilizes the system, leading to a faster reaction rate at lower temperatures.[5]
A recent study by Asensio et al. (2023) provides the most up-to-date temperature-dependent rate coefficient for this reaction over the atmospherically relevant range of 263–353 K.[1][3]
Table 1: Kinetic Parameters for the Reaction of this compound with OH Radicals
| Temperature (K) | Rate Coefficient (k_OH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) | Reference |
| 298 | (3.3 ± 0.3) x 10⁻¹¹ | ~13 hours | [3] |
| 263–353 | k(T) = (6.18 ± 0.94) x 10⁻¹² exp((509 ± 45)/T) | Varies with temperature | [1] |
Atmospheric lifetime calculated assuming an average [OH] of 5 x 10⁵ molecules cm⁻³.
Reaction Mechanism: A Tale of Hydrogen Abstraction
The reaction between this compound and the OH radical proceeds primarily through hydrogen atom abstraction.[5] Due to the presence of multiple C-H bonds in the 2MP molecule, abstraction can occur at several different sites. The aldehydic hydrogen, bonded to the carbonyl carbon, is the most weakly bound and, therefore, its abstraction is the dominant reaction pathway.[5]
Branching Ratios
While the aldehydic H-abstraction is dominant, abstraction from the various C-H bonds on the alkyl chain also occurs, leading to the formation of different primary radical products. Theoretical studies on smaller aliphatic aldehydes, such as butanal and pentanal, indicate that as the alkyl chain length increases, H-abstraction from the β-carbon position can contribute a small but non-negligible fraction (4-6%) to the total reaction rate.[5] For this compound, we can infer a similar distribution of abstraction sites.
-
Primary (Aldehydic) Abstraction: The major pathway, leading to the formation of a 2-methylpentanoyl radical.
-
Secondary (Alkyl Chain) Abstraction: Minor pathways involving the abstraction of hydrogen atoms from the α, β, γ, and methyl-group carbons.
The precise branching ratios for this compound have not been experimentally determined, but based on theoretical studies of similar aldehydes, the aldehydic abstraction is expected to account for over 90% of the initial reaction.[5]
Subsequent Radical Chemistry: The Influence of NOx
The fate of the initially formed radicals is heavily dependent on the concentration of nitrogen oxides (NOx = NO + NO₂).
Under Low-NOx Conditions (Clean Environments):
The primary radicals (R•) react with molecular oxygen (O₂) to form peroxy radicals (RO₂). These RO₂ radicals can then undergo self-reaction or cross-reaction with other peroxy radicals (HO₂), leading to the formation of stable products such as hydroperoxides, alcohols, and carbonyls.
Under High-NOx Conditions (Polluted Environments):
In polluted environments, the RO₂ radicals primarily react with nitric oxide (NO). This reaction can either propagate the radical chain by forming an alkoxy radical (RO•) and nitrogen dioxide (NO₂) or terminate the chain through the formation of an organic nitrate (RONO₂). The alkoxy radicals are highly reactive and can undergo unimolecular decomposition or isomerization, leading to the formation of smaller, more oxygenated products.
Gaseous Reaction Products and Secondary Organic Aerosol (SOA) Formation
Product studies are essential for elucidating the complete reaction mechanism and assessing the environmental impact of 2MP oxidation.
Identified Gaseous Products
Under NOx-free conditions, the major gaseous products identified from the reaction of this compound with OH radicals are acetaldehyde, formaldehyde, and 2-pentanone.[3] The formation of these products is consistent with the decomposition of alkoxy radicals formed from the initial H-abstraction pathways.
Table 2: Major Gaseous Products from the this compound + OH Reaction (NOx-free)
| Product | Chemical Formula | Likely Formation Pathway |
| Acetaldehyde | CH₃CHO | Decomposition of alkoxy radical |
| Formaldehyde | HCHO | Decomposition of alkoxy radical |
| 2-Pentanone | CH₃C(O)CH₂CH₂CH₃ | Decomposition of alkoxy radical |
Data from Asensio et al. (2023).[3]
Potential for Secondary Organic Aerosol (SOA) Formation
The oxidation of VOCs can lead to the formation of low-volatility products that partition from the gas phase to the particle phase, forming SOA. While specific SOA yield data for the this compound + OH reaction is currently unavailable in the literature, the formation of oxygenated products suggests that this reaction can contribute to SOA mass. The study by Asensio et al. (2023) did observe SOA formation from the reaction of 2MP with chlorine atoms, indicating the potential for its oxidation products to form aerosols.[1][2] The SOA yield is expected to be influenced by factors such as NOx levels and the initial precursor concentration.[6] Further research is needed to quantify the SOA formation potential of the 2MP + OH reaction under various atmospheric conditions.
Experimental Methodologies: A Practical Guide
Studying the kinetics and products of gas-phase atmospheric reactions requires specialized experimental techniques. This section provides an overview and step-by-step protocols for the key methods used to investigate the this compound + OH reaction.
Kinetic Studies: Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)
The PLP-LIF technique is a direct method for measuring absolute rate coefficients of radical reactions.[1][4]
-
OH Radical Generation: A pulse of UV light from an excimer laser (the "photolysis" laser) photolyzes a precursor molecule (e.g., H₂O₂) to generate a known concentration of OH radicals.
-
Reaction: The generated OH radicals react with this compound, which is present in large excess to ensure pseudo-first-order kinetics.
-
OH Radical Detection: A second, tunable laser (the "probe" laser) is fired at a variable time delay after the photolysis laser. This laser is tuned to a specific wavelength that excites the OH radicals.
-
Fluorescence Detection: The excited OH radicals fluoresce, emitting light at a characteristic wavelength. This fluorescence is detected by a photomultiplier tube (PMT).
-
Kinetic Analysis: By varying the time delay between the photolysis and probe lasers and measuring the decay of the OH fluorescence signal, the pseudo-first-order rate coefficient can be determined. The second-order rate coefficient is then obtained from a plot of the pseudo-first-order rate versus the concentration of this compound.
-
System Preparation:
-
Ensure the reaction cell is clean and leak-tight.
-
Prepare gas mixtures of the OH precursor (e.g., H₂O₂ in a bubbler with a carrier gas like N₂) and this compound in a bath gas (e.g., N₂ or air) at known concentrations using mass flow controllers.
-
-
OH Radical Generation:
-
Use a KrF excimer laser at 248 nm to photolyze H₂O₂.
-
Monitor the laser fluence to ensure consistent OH production.
-
-
OH Radical Detection:
-
Use a frequency-doubled dye laser pumped by a Nd:YAG laser to generate the probe beam at ~282 nm to excite the A²Σ⁺(v'=1) ← X²Π(v"=0) transition of OH.
-
Collect the resulting fluorescence at ~308 nm at a 90° angle to the laser beams using a PMT fitted with a bandpass filter.
-
-
Data Acquisition:
-
Record the OH fluorescence decay profile by scanning the delay between the photolysis and probe lasers.
-
Perform experiments with and without this compound to account for background OH losses.
-
Repeat the measurements at different concentrations of this compound.
-
-
Data Analysis:
-
Fit the OH fluorescence decay profiles to an exponential function to obtain the pseudo-first-order rate coefficient (k') for each this compound concentration.
-
Plot k' versus the concentration of this compound. The slope of this plot gives the second-order rate coefficient, k_OH.
-
Product Identification and Quantification: Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS)
PTR-ToF-MS is a powerful analytical technique for the real-time, online detection of VOCs with high sensitivity and mass resolution.[7][8]
-
Ionization: A reagent ion, typically hydronium (H₃O⁺), is generated in an ion source.
-
Reaction: The sample gas containing the reaction products is introduced into a drift tube reactor, where the products react with H₃O⁺ via proton transfer. This is a soft ionization technique that typically results in minimal fragmentation.
-
Detection: The protonated product ions are then guided into a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Quantification: The concentration of each product can be determined from its ion signal, the reaction time in the drift tube, and the known reaction rate coefficient for the proton transfer reaction.[4][8]
-
Instrument Setup and Calibration:
-
Optimize the PTR-ToF-MS parameters (e.g., drift tube voltage, pressure, and temperature) to achieve the desired E/N value, which controls the extent of ion fragmentation.
-
Calibrate the instrument using a standard gas mixture containing known concentrations of compounds similar to the expected products.
-
-
Sampling:
-
Couple the PTR-ToF-MS inlet to the outflow of the reaction chamber (e.g., a smog chamber).
-
Continuously draw a small flow of the reaction mixture into the drift tube.
-
-
Data Acquisition:
-
Acquire full mass spectra at a high time resolution (e.g., every few seconds) to monitor the temporal evolution of reactants and products.
-
The high mass resolution of the ToF analyzer allows for the determination of the elemental composition of the detected ions.
-
-
Data Analysis:
-
Identify the product ions based on their accurate mass-to-charge ratios.
-
Calculate the concentration of each product using the instrument's calibration factors or theoretical rate coefficients for proton transfer.[4][8]
-
Correct for any background signals by sampling from the chamber before the reaction is initiated.
-
Conclusion and Future Directions
The reaction of this compound with hydroxyl radicals is a significant atmospheric process that contributes to the formation of ozone and potentially secondary organic aerosols. The kinetics of this reaction are well-characterized, showing a negative temperature dependence. The primary reaction mechanism is hydrogen abstraction from the aldehydic position, leading to the formation of smaller oxygenated products such as acetaldehyde, formaldehyde, and 2-pentanone under NOx-free conditions.
While significant progress has been made, several areas warrant further investigation:
-
Detailed Product Studies under Varying NOx levels: Elucidating the product distribution under a range of NOx conditions is crucial for accurately modeling the impact of 2MP emissions in different atmospheric environments.
-
SOA Yield and Composition: Quantifying the SOA yield and characterizing its chemical composition from the OH-initiated oxidation of 2MP is essential for understanding its contribution to particulate matter formation.
-
Theoretical Branching Ratios: High-level theoretical calculations of the potential energy surface for the 2MP + OH reaction would provide more precise branching ratios for the initial hydrogen abstraction channels, refining our understanding of the primary radical products.
By addressing these knowledge gaps, the scientific community can further enhance the accuracy of atmospheric models and develop more effective strategies for air quality management.
References
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Asensio, M., Blázquez, S., Antiñolo, M., Albaladejo, J., & Jiménez, E. (2023). Atmospheric impact of this compound emissions: kinetics, photochemistry, and formation of secondary pollutants. Atmospheric Chemistry and Physics, 23(22), 14115–14126. [Link]
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Castañeda, R., Iuga, C., Álvarez-Idaboy, J. R., & Vivier-Bunge, A. (2012). Rate Constants and Branching Ratios in the Oxidation of Aliphatic Aldehydes by OH Radicals under Atmospheric Conditions. Journal of the Mexican Chemical Society, 56(3), 251-259. [Link]
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Han, C., et al. (2022). Secondary organic aerosols from OH oxidation of cyclic volatile methyl siloxanes as an important Si source in the atmosphere. Atmospheric Chemistry and Physics, 22(16), 10827–10839. [Link]
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Klein, F., et al. (2016). Characterization of Gas-Phase Organics Using Proton Transfer Reaction Time-of-Flight Mass Spectrometry: Cooking Emissions. Environmental Science & Technology, 50(5), 2355-2364. [Link]
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Cappellin, L., et al. (2012). On Quantitative Determination of Volatile Organic Compound Concentrations Using Proton Transfer Reaction Time-of-Flight Mass Spectrometry. Environmental Science & Technology, 46(4), 2283–2290. [Link]
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Asatryan, R., & Bozzelli, J. W. (2002). Products and mechanism of the reaction of OH radicals with 2,2,4-trimethylpentane in the presence of NO. Environmental Science & Technology, 36(4), 627-636. [Link]
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Asensio, M., Blázquez, S., Antiñolo, M., Albaladejo, J., & Jiménez, E. (2023). Atmospheric impact of this compound emissions: kinetics, photochemistry, and formation of secondary pollutants. Atmospheric Chemistry and Physics Discussions, 1-21. [Link]
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Montrose Environmental Group. (n.d.). Proton Transfer Reaction Mass Spectrometry (PTR-MS) for Ambient and (Compliance) Source Testing Discussion. [Link]
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Williams, M. B., et al. (2025). A pulsed laser photolysis – pulsed laser induced fluorescence study of the kinetics and mechanism of the reaction of HgBr with NO2 and O2. Physical Chemistry Chemical Physics. [Link]
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Photochemistry and atmospheric fate of 2-Methylpentanal.
An In-Depth Technical Guide to the Photochemistry and Atmospheric Fate of 2-Methylpentanal
Abstract
This compound (2-MP), an aldehyde released from both anthropogenic and biogenic sources, is a reactive volatile organic compound (VOC) that influences tropospheric chemistry.[1][2] Its atmospheric degradation contributes to the formation of secondary pollutants such as ozone and secondary organic aerosols (SOAs), impacting air quality and climate.[1][2][3] This technical guide provides a comprehensive analysis of the atmospheric lifecycle of this compound, detailing its primary degradation pathways: photolysis and gas-phase oxidation by hydroxyl (OH) radicals. We will explore the underlying chemical kinetics, reaction mechanisms, and the resulting distribution of secondary pollutants. This document synthesizes field-proven insights with established experimental protocols, offering researchers and atmospheric scientists a detailed reference for understanding and modeling the atmospheric fate of this branched aldehyde.
Introduction: The Atmospheric Significance of this compound
This compound (CH₃CH₂CH₂CH(CH₃)C(O)H), also known as 2-methylvaleraldehyde, enters the atmosphere from a variety of sources. It is widely used as a flavoring agent in the food industry and as an intermediate in the synthesis of pharmaceuticals, dyes, and resins.[1][2] Furthermore, it has been identified in emissions from cigarette smoke and certain waste streams.[1][2] Once emitted, this compound is subject to several degradation processes that determine its atmospheric lifetime and its impact on air quality. The primary diurnal removal mechanisms are direct photolysis by solar radiation and oxidation initiated by hydroxyl (OH) radicals, the troposphere's primary cleaning agent.[1] In specific environments, such as coastal regions, reaction with chlorine (Cl) atoms can also be a significant loss pathway.[2][3][4] Understanding the competition and specifics of these pathways is critical for accurately modeling regional air quality.
Core Degradation Pathways: A Duality of Light and Oxidation
The atmospheric fate of this compound is primarily dictated by two competing daytime processes: direct absorption of sunlight (photolysis) and reaction with OH radicals. The relative importance of these pathways is highly dependent on environmental conditions such as location, season, and time of day.[2][3][4]
Pathway A: Photolysis (Direct Photodissociation)
Aldehydes possess a carbonyl chromophore that absorbs ultraviolet (UV) radiation in the solar actinic region (λ > 290 nm), leading to molecular dissociation.[1] The UV absorption spectrum of this compound shows a significant overlap with solar actinic flux, making photolysis a viable atmospheric removal process.[1][2] The absorption maximum occurs at approximately 296 nm, with a peak cross-section (σλ) of (6.64 ± 0.11) × 10⁻²⁰ cm² molecule⁻¹.[1][2]
The photodissociation of this compound can proceed through several channels, analogous to other aldehydes (Norrish Type I and Type II reactions):[1][5]
-
CH₃CH₂CH₂CH(CH₃)C(O)H + hν → CH₃CH₂CH₂CH(CH₃) + HCO (Radical formation)[1]
-
CH₃CH₂CH₂CH(CH₃)C(O)H + hν → CH₃CH₂CH₂CH₂CH₃ + CO (Stable molecule formation)[1]
-
CH₃CH₂CH₂CH(CH₃)C(O)H + hν → CH₃(OH)C=CHCH₂ + CH₃CH=CH₂ (Norrish Type II)[1]
-
CH₃CH₂CH₂CH(CH₃)C(O)H + hν → CH₃CH₂CH₂CH(CH₃)CO + H (Radical formation)[1]
Experimental studies have identified 2-pentanone and carbon monoxide (CO) as major products, indicating that the Norrish Type I radical-forming channels are significant.[1] The effective photolysis quantum yield (Φeff) for this compound has been determined to be (0.32 ± 0.03), which is comparable to other C6 aldehydes like hexanal.[2]
Pathway B: Oxidation by Hydroxyl Radicals (OH)
The gas-phase reaction with the hydroxyl radical is the dominant global atmospheric sink for most VOCs, including this compound. This process is particularly dominant in winter, while photolysis becomes a competitive process in summer under strong irradiation.[1] The reaction proceeds via hydrogen abstraction, primarily from the aldehydic C-H bond, which is the most weakly bound.
CH₃CH₂CH₂CH(CH₃)C(O)H + OH → CH₃CH₂CH₂CH(CH₃)CO + H₂O
The resulting acyl radical (CH₃CH₂CH₂CH(CH₃)CO) rapidly reacts with molecular oxygen (O₂) in the atmosphere. The subsequent chemistry, especially in polluted environments with nitrogen oxides (NOx), can lead to the formation of ozone and other secondary pollutants.[1] Key products identified from the OH-initiated oxidation of this compound include acetaldehyde and formaldehyde.[1]
Quantitative Analysis: Kinetics and Atmospheric Lifetimes
The atmospheric persistence of this compound is determined by the rates of its removal processes. The overall lifetime (τ) can be calculated based on the pseudo-first-order rate coefficients for each loss process.
Reaction Rate Constants
The rate constants for the reaction of this compound with key atmospheric oxidants are crucial inputs for atmospheric models.
| Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Source |
| 2-MP + OH | 2.9 x 10⁻¹¹ (estimated) | [6] |
| 2-MP + Cl | (2.16 ± 0.16) x 10⁻¹¹ | [4] |
Note: The OH radical reaction rate constant is an estimation based on structure-activity relationships. Experimental validation across a range of temperatures is a key area for future research.
Atmospheric Lifetimes
The atmospheric lifetime of this compound varies significantly depending on the prevailing atmospheric conditions. In a mid-latitude inland urban environment, the reaction with OH radicals is the primary degradation pathway in winter.[1] However, during summer, UV photolysis can become equally important.[1][2] In coastal areas, where chlorine atom concentrations can be elevated, the reaction with Cl can dominate, especially at dawn.[2][3][4]
| Condition | Dominant Loss Process | Estimated Lifetime |
| Mid-latitude, Winter | OH Radical Reaction | Several hours |
| Mid-latitude, Summer | OH Reaction & UV Photolysis | A few hours |
| Coastal Urban, Dawn | Cl Atom Reaction | Shorter (highly variable) |
The reaction with nitrate radicals (NO₃) at night is considered a negligible loss process compared to the rapid diurnal removal pathways.[1]
Formation of Secondary Pollutants and Air Quality Implications
The degradation of this compound is a source of secondary pollutants that can adversely affect air quality.
Gaseous Products and Photochemical Smog
The oxidation of this compound contributes to the formation of smaller, oxygenated VOCs and, in the presence of NOx, to the photochemical production of ozone (O₃), a key component of smog.[1] The Photochemical Ozone Creation Potential (POCP) for this compound is estimated to be 46, which is comparable to other aldehydes, indicating a significant potential to contribute to smog formation.[7]
| Degradation Pathway | Major Identified Gaseous Products | Air Quality Implication |
| UV Photolysis | 2-Pentanone, Carbon Monoxide (CO) | Precursors for further chemistry |
| OH Radical Oxidation | Acetaldehyde, Formaldehyde | Ozone precursors |
| Cl Atom Oxidation | 2-Pentanone, Methylglyoxal | Ozone and SOA precursors |
Secondary Organic Aerosol (SOA) Formation
Secondary organic aerosols are fine particulate matter formed from the atmospheric oxidation of VOCs.[8][9] The reaction of this compound with chlorine atoms has been shown to produce SOAs.[2][3][4] The oxidation products, such as methylglyoxal, are known SOA precursors that can partition into the particle phase, contributing to PM2.5 levels.[1][10] These aerosols impact the Earth's radiative balance and can have adverse effects on human health.[2]
Experimental Methodologies: Probing Atmospheric Reactions
The data presented in this guide are derived from specialized laboratory experiments designed to simulate atmospheric conditions.
Protocol: Determination of Photolysis Rate Coefficient (J)
This protocol outlines the determination of the photolysis rate of this compound in a smog chamber.
-
Chamber Preparation: A smog chamber or photolysis cell is filled with a known concentration of this compound diluted in synthetic air.
-
Irradiation: The gas mixture is irradiated using a solar simulator with a spectrum that mimics natural sunlight (λ > 290 nm).[4]
-
Concentration Monitoring: The concentration of this compound is monitored over time using an analytical instrument, typically a Fourier Transform Infrared (FTIR) spectrometer.[1][2] The characteristic infrared absorption bands for 2-MP are monitored for quantification.[1]
-
Data Analysis: The photolysis rate coefficient (J) is determined from the slope of a first-order plot of ln([2-MP]₀ / [2-MP]t) versus time, after correcting for any wall losses.[11]
Caption: Workflow for determining the photolysis rate of this compound.
Protocol: Measurement of OH Reaction Rate Constant (kOH) via PLP-LIF
This protocol describes the Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) technique.
-
Radical Generation: OH radicals are generated in a reaction cell by the pulsed laser photolysis of a precursor, typically hydrogen peroxide (H₂O₂), at 248 nm.[2]
-
Reaction Initiation: The generated OH radicals are mixed with a known excess concentration of this compound.
-
Fluorescence Probing: A second, tunable dye laser excites the remaining OH radicals at ~282 nm.[2]
-
Detection: The resulting Laser-Induced Fluorescence (LIF) at ~310 nm is detected by a photomultiplier tube.[2] The decay of this fluorescence signal over time corresponds to the loss of OH radicals.
-
Data Analysis: The experiment is repeated at various this compound concentrations. The pseudo-first-order rate coefficient (k') is plotted against the 2-MP concentration. The slope of this plot yields the bimolecular rate constant, kOH.[11]
Caption: Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) workflow.
Conclusion and Future Directions
The atmospheric chemistry of this compound is characterized by rapid diurnal degradation through photolysis and OH-radical-initiated oxidation. Its atmospheric lifetime is on the order of hours, indicating that its impact is most significant on local and regional air quality.[1][7] The degradation products, including smaller aldehydes and ketones, contribute to the formation of photochemical smog and secondary organic aerosols.
While significant progress has been made, further research is warranted in several areas:
-
Temperature Dependence of kOH: Experimental determination of the temperature dependence of the OH reaction rate constant is needed for more accurate modeling across different altitudes and seasons.
-
NOx Influence: The product distribution and SOA yields from this compound degradation under varying NOx conditions require further investigation to reflect different pollution regimes.
-
Detailed SOA Characterization: The precise chemical composition and physical properties of SOAs formed from this compound remain largely uncharacterized.
A deeper understanding of these aspects will enhance the ability of atmospheric models to predict the true impact of this compound emissions on air quality and climate.
References
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Asensio, M., Blázquez, S., Antiñolo, M., Albaladejo, J., & Jiménez, E. (2023). Atmospheric impact of this compound emissions: kinetics, photochemistry, and formation of secondary pollutants. RUIdeRA. [Link]
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Asensio, M., Blázquez, S., Antiñolo, M., Albaladejo, J., & Jiménez, E. (2023). Atmospheric impact of this compound emissions: kinetics, photochemistry, and formation of secondary pollutants. Atmospheric Chemistry and Physics. [Link]
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Asensio, M., Blázquez, S., Antiñolo, M., Albaladejo, J., & Jiménez, E. (2023). Atmospheric impact of this compound emissions: kinetics, photochemistry, and formation of secondary pollutants. Atmospheric Chemistry and Physics. [Link]
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Asensio, M., Blázquez, S., Antiñolo, M., Albaladejo, J., & Jiménez, E. (2023). Atmospheric impact of this compound emissions: kinetics, photochemistry, and formation of secondary pollutants. ResearchGate. [Link]
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Asensio, M., Blázquez, S., Antiñolo, M., Albaladejo, J., & Jiménez, E. (2023). Atmospheric impact of this compound emissions: Kinetics, photochemistry, and formation of secondary pollutants. EGUsphere. [Link]
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Asensio, M., Blázquez, S., Antiñolo, M., Albaladejo, J., & Jiménez, E. (2023). Atmospheric impact of this compound emissions: Kinetics, photochemistry, and formation of secondary pollutants. EGUsphere [preprint]. [Link]
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YouTube. (2024). ALDOL CONDENSATION of this compound || Aldol Reaction of CH3CH2CH2CH(CH3)CHO. [Link]
-
PubMed. (n.d.). Products and mechanism of the reaction of OH radicals with 2,3,4-trimethylpentane in the presence of NO. [Link]
-
YouTube. (2020). Secondary Aerosols: how they are formed and how they impact our planet. [Link]
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Brainly.in. (2018). Would this compound will undergo aldol condensation, which the Cannizzaro reaction and which neither? [Link]
-
PubMed. (1997). Secondary organic aerosols: formation potential and ambient data. Science of The Total Environment. [Link]
-
MDPI. (n.d.). Rate Constants for the Reaction of OH Radicals with Hydrocarbons in a Smog Chamber at Low Atmospheric Temperatures. [Link]
-
Atmospheric Chemistry and Physics. (n.d.). Secondary organic material formed by methylglyoxal in aqueous aerosol mimics. [Link]
-
Filo. (2025). Use the structure-reactivity relationship approach to calculate the rate.. [Link]
-
Semantic Scholar. (2004). Rate Constants for the Gas-Phase Reactions of OH Radicals with a Series of Hydroxyaldehydes at 296 ± 2 K. [Link]
-
MDPI. (n.d.). Secondary Organic Aerosol Formation from Isoprene: Selected Research, Historic Account and State of the Art. [Link]
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ResearchGate. (n.d.). Rate coefficients for the reactions of OH radical with C3-C11. [Link]
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Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (R)-2-Methylpentanal
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Methylpentanal is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceutical agents and complex natural products where stereochemistry dictates biological activity. Its synthesis in high enantiopurity is a critical objective. This document provides a detailed guide to the enantioselective synthesis of (R)-2-Methylpentanal, focusing on two robust and field-proven methodologies: Chiral Auxiliary-Mediated Alkylation using SAMP hydrazones and Organocatalytic α-Alkylation. A third industrially relevant method, Asymmetric Hydroformylation, is also discussed. This guide is structured to provide not only step-by-step protocols but also the underlying mechanistic principles, ensuring both practical utility and a deep understanding of the stereochemical control elements.
Introduction: The Importance of Chiral Aldehydes
Chiral aldehydes are highly versatile intermediates in synthetic chemistry. The aldehyde functional group is a gateway to a vast array of chemical transformations, including oxidations, reductions, olefications, and carbon-carbon bond-forming reactions. When a stereocenter is located at the α-position, as in (R)-2-Methylpentanal, the molecule becomes a powerful synthon for constructing complex chiral architectures. The ability to produce this aldehyde as a single enantiomer is paramount, as the biological activity of downstream products is often exclusive to one stereoisomer.
This application note details methodologies designed to achieve high levels of enantioselectivity, moving beyond classical resolution techniques towards more efficient and elegant asymmetric syntheses. We will explore strategies that offer predictable stereochemical outcomes, high chemical yields, and operational simplicity.
Methodology I: Chiral Auxiliary-Mediated α-Alkylation (SAMP Hydrazone Method)
The use of chiral auxiliaries is a cornerstone of asymmetric synthesis. The strategy involves the temporary incorporation of a chiral molecule to direct the stereochemical course of a reaction, followed by its removal to reveal the enantioenriched product. The Enders SAMP/RAMP hydrazone method is a highly reliable and extensively validated technique for the asymmetric α-alkylation of aldehydes and ketones.[1][2]
Mechanistic Rationale and Stereochemical Control
The success of the SAMP/RAMP method hinges on the formation of a rigid, sterically defined intermediate. (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) is used to generate the (R)-enantiomer of the target aldehyde.
The key steps are:
-
Hydrazone Formation: Propanal is condensed with the chiral auxiliary SAMP to form a chiral hydrazone.
-
Azaenolate Formation: The hydrazone is deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This forms a lithium azaenolate.
-
Stereoselective Alkylation: The crucial stereocontrol element is the formation of a rigid, six-membered ring chelate between the lithium cation, the azaenolate nitrogen, and the oxygen of the methoxymethyl group.[3] This chelation forces the pyrrolidine ring to adopt a specific conformation that effectively blocks one face of the nucleophilic α-carbon.
-
Electrophilic Attack: The electrophile (ethyl iodide) can therefore only approach from the less sterically hindered face, leading to a highly diastereoselective alkylation.[2]
-
Auxiliary Cleavage: The chiral auxiliary is removed by ozonolysis or hydrolysis to release the final (R)-2-Methylpentanal product in high enantiomeric excess.[1]
Workflow and Diagram
Caption: Workflow for SAMP-mediated synthesis of (R)-2-Methylpentanal.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Propanal | 58.08 | 1.39 g (1.74 mL) | 24.0 | Freshly distilled |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | 130.19 | 2.60 g (2.65 mL) | 20.0 | Commercially available |
| Diisopropylamine | 101.19 | 2.33 g (3.28 mL) | 23.0 | Freshly distilled from CaH₂ |
| n-Butyllithium (n-BuLi) | 64.06 | 14.4 mL (1.6 M in hexanes) | 23.0 | Titrated solution |
| Ethyl Iodide | 155.97 | 3.59 g (1.83 mL) | 23.0 | Freshly distilled |
| Tetrahydrofuran (THF) | 72.11 | ~150 mL | - | Anhydrous, distilled from Na/benzophenone |
| Diethyl Ether | 74.12 | ~200 mL | - | Anhydrous |
| Ozone (O₃) | 48.00 | - | - | Generated from an ozone generator |
| Dichloromethane (DCM) | 84.93 | ~50 mL | - | Anhydrous |
Protocol Steps:
Part A: Formation of the Propanal-SAMP Hydrazone
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add propanal (1.74 mL, 24 mmol) and SAMP (2.65 mL, 20 mmol).
-
Heat the mixture at 60 °C under an argon atmosphere for 2-4 hours. Monitor the reaction progress by TLC or ¹H NMR for the disappearance of the starting materials.
-
Cool the mixture to room temperature. The crude hydrazone is typically used directly in the next step without purification. For long-term storage, it can be purified by vacuum distillation.
Part B: Asymmetric α-Alkylation
-
Set up a flame-dried 250 mL three-neck flask equipped with a magnetic stir bar, a thermometer, and an argon inlet.
-
Add anhydrous THF (~100 mL) and diisopropylamine (3.28 mL, 23 mmol). Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butyllithium (14.4 mL of a 1.6 M solution in hexanes, 23 mmol) dropwise via syringe, maintaining the temperature below 5 °C. Stir the resulting LDA solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve the crude propanal-SAMP hydrazone from Part A in ~20 mL of anhydrous THF.
-
Cool the LDA solution to -78 °C (dry ice/acetone bath). Slowly add the hydrazone solution dropwise to the LDA solution. A color change (typically to yellow/orange) indicates the formation of the azaenolate. Stir the mixture at -78 °C for 2-3 hours.
-
Add ethyl iodide (1.83 mL, 23 mmol) dropwise to the azaenolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.
Part C: Auxiliary Cleavage via Ozonolysis
-
Quench the reaction by the slow addition of 50 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude alkylated hydrazone.
-
Dissolve the crude alkylated hydrazone in anhydrous dichloromethane (~50 mL) in a flask equipped with a gas dispersion tube and cool to -78 °C.
-
Bubble ozone through the solution. Monitor the reaction by TLC. The reaction is complete when the starting material is consumed, often indicated by a persistent blue color in the solution.[4]
-
Purge the solution with nitrogen or oxygen for 10-15 minutes to remove excess ozone.
-
Add dimethyl sulfide (DMS, ~2 mL) to quench the ozonide and stir at -78 °C for 1 hour, then warm to room temperature.
-
Wash the organic solution with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL). Dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the product is volatile).
-
Purify the crude (R)-2-Methylpentanal by flash column chromatography on silica gel (e.g., using a pentane/diethyl ether gradient) or by careful distillation to yield the pure product.
Expected Outcome:
-
Yield: 60-80% over three steps.
-
Enantiomeric Excess (ee): >95% ee.
Methodology II: Organocatalytic Asymmetric α-Alkylation
Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. For α-alkylation of aldehydes, chiral secondary amines, such as proline derivatives or MacMillan-type imidazolidinone catalysts, are employed to generate a nucleophilic enamine intermediate in a stereocontrolled fashion.[5]
Mechanistic Rationale and Stereochemical Control
This approach leverages the principles of enamine catalysis. The synthesis of (R)-2-Methylpentanal would start from propanal and an electrophilic ethyl source.
-
Enamine Formation: The chiral secondary amine catalyst (e.g., a MacMillan imidazolidinone) reversibly condenses with propanal to form a chiral enamine. This step is crucial as it transforms the prochiral aldehyde into a chiral nucleophile.
-
Stereoselective Alkylation: The bulky substituent on the chiral catalyst effectively shields one face of the enamine double bond.[6] This steric hindrance directs the incoming electrophile to the opposite, more accessible face, thereby establishing the stereocenter.
-
Iminium Formation & Hydrolysis: After alkylation, the resulting intermediate is an iminium ion. This ion is then hydrolyzed by water present in the reaction medium, releasing the α-alkylated aldehyde product and regenerating the chiral catalyst, thus closing the catalytic cycle.
Catalytic Cycle Diagram
Caption: Catalytic cycle for the enantioselective α-alkylation of propanal.
Detailed Experimental Protocol
Note: The direct α-alkylation of simple aldehydes with simple alkyl halides using organocatalysis can be challenging due to the low electrophilicity of the alkyl halide and potential for catalyst alkylation.[6] More advanced protocols often employ a combination of organocatalysis and photoredox catalysis to generate highly reactive radical intermediates from the alkyl halide.[7] The following is a representative protocol based on the principles of enamine catalysis.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Propanal | 58.08 | 290 mg (0.36 mL) | 5.0 | Freshly distilled |
| (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | 260.38 | 26 mg | 0.1 (2 mol%) | MacMillan Catalyst |
| Ethyl α-bromoacetate | 167.00 | 1.0 g (0.67 mL) | 6.0 | Example of an activated electrophile |
| Base (e.g., 2,6-Lutidine) | 107.15 | 129 mg (0.14 mL) | 1.2 | To scavenge acid |
| Dichloromethane (DCM) | 84.93 | 10 mL | - | Anhydrous |
Protocol Steps:
-
To a dry vial, add the imidazolidinone catalyst (26 mg, 0.1 mmol) and anhydrous DCM (10 mL).
-
Add propanal (0.36 mL, 5.0 mmol) and 2,6-lutidine (0.14 mL, 1.2 mmol).
-
Stir the solution for 5 minutes at room temperature to allow for pre-formation of the enamine.
-
Add the electrophile (e.g., ethyl α-bromoacetate, 0.67 mL, 6.0 mmol).
-
Stir the reaction at the desired temperature (e.g., room temperature or cooled) and monitor by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with DCM (3 x 15 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel.
Expected Outcome:
Alternative Methodology: Asymmetric Hydroformylation
Asymmetric hydroformylation is a highly atom-economical process that converts an alkene, carbon monoxide, and hydrogen directly into a chiral aldehyde.[9] For the synthesis of (R)-2-Methylpentanal, the substrate would be 1-pentene.
Principle of Operation
The reaction is catalyzed by a transition metal complex, typically rhodium, bearing a chiral phosphine or phosphite ligand.[10][11] The chiral ligand environment around the metal center dictates the facial selectivity of the hydride and formyl group addition across the double bond, leading to the preferential formation of one enantiomer of the branched aldehyde product.
Key challenges in asymmetric hydroformylation include controlling:
-
Regioselectivity: Favoring the branched (chiral) aldehyde over the linear (achiral) aldehyde.
-
Enantioselectivity: Ensuring high preference for the desired (R)-enantiomer.
-
Chemoselectivity: Avoiding side reactions like alkene hydrogenation.
The choice of ligand is critical, with bidentate phosphine and phosphite ligands like BINAPHOS and Kelliphite having shown great success in various systems.[10][12]
General Reaction Scheme
Caption: General scheme for asymmetric hydroformylation of 1-pentene.
Representative Protocol (General)
A specific protocol for (R)-2-Methylpentanal requires careful selection of a rhodium precursor and a specific chiral ligand known to induce the desired stereochemistry for this substrate class.
-
In a high-pressure autoclave, the rhodium precursor (e.g., Rh(acac)(CO)₂) and the chiral ligand are dissolved in an appropriate solvent (e.g., toluene).
-
The substrate, 1-pentene, is added.
-
The autoclave is sealed, purged with syngas (a mixture of CO and H₂), and then pressurized to the desired level (e.g., 10-50 bar).
-
The reaction is heated (e.g., 40-80 °C) and stirred for several hours until the starting material is consumed.
-
After cooling and venting, the product is isolated and purified.
Product Analysis: Verification of Enantiomeric Excess
Ensuring the stereochemical purity of the final product is a critical, self-validating step of any asymmetric synthesis. The enantiomeric excess (ee) of (R)-2-Methylpentanal is best determined by chiral gas chromatography (GC).
Principle: The chiral aldehyde is passed through a GC column containing a chiral stationary phase (CSP), typically a derivatized cyclodextrin.[13] The two enantiomers, (R)- and (S)-2-methylpentanal, form transient diastereomeric complexes with the CSP. These complexes have slightly different stabilities, leading to different retention times and allowing for their separation and quantification.[14]
Typical Chiral GC Conditions:
| Parameter | Setting |
| Column | e.g., Rt-βDEXsm or similar β-cyclodextrin based CSP |
| Carrier Gas | Hydrogen or Helium |
| Injector Temp. | 220 °C |
| Detector (FID) Temp. | 230 °C |
| Oven Program | Isothermal at 40-60 °C or a slow ramp (e.g., 2 °C/min) |
| Analysis | Integrate the peak areas of the two enantiomers (A₁ and A₂) |
| Calculation | ee (%) = |(A₁ - A₂)| / (A₁ + A₂) * 100 |
A racemic standard should be run to identify the retention times of both enantiomers.
Conclusion
The enantioselective synthesis of (R)-2-Methylpentanal can be achieved with high efficiency and stereocontrol using modern synthetic methods. The SAMP hydrazone method offers a highly reliable, albeit stoichiometric, route with exceptionally high and predictable enantioselectivity, making it an excellent choice for laboratory-scale synthesis where absolute stereochemical fidelity is required. Organocatalytic α-alkylation represents a more modern, catalytic approach that avoids stoichiometric chiral reagents and often proceeds under mild conditions, aligning with the principles of green chemistry. Finally, asymmetric hydroformylation stands out as the most atom-economical strategy, ideal for large-scale industrial applications, provided a suitable catalyst system is identified. The selection of the optimal method will depend on the specific requirements of the researcher, including scale, cost, available equipment, and desired level of stereopurity.
References
-
Enders, D., et al. (1976). Asymmetric Alkylation of Ketones and Aldehydes via Metalated Chiral Hydrazones. Angewandte Chemie International Edition in English, 15(9), 549-551. [Link]
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Beeson, T. D., et al. (2007). Enantioselective Organocatalysis Using SOMO Activation. Science, 316(5824), 582-585. [Link]
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Nicewicz, D. A., & MacMillan, D. W. C. (2008). Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric α-Alkylation of Aldehydes. Science, 322(5898), 77-80. [Link]
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List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. [Link]
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Shih, H.-W., et al. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Nature, 547(7661), 79-83. [Link]
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Nozaki, K., et al. (1997). Asymmetric Hydroformylation of Heterocyclic Olefins Catalyzed by Chiral Phosphine-Phosphite-Rh(I) Complexes. The Journal of Organic Chemistry, 62(13), 4285-4292. [Link]
-
Enders, D., et al. (S)-(-)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. [Link]
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Enders, D., Kipphardt, H., & Fey, P. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, 65, 183. [Link]
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Kallman, N. J., & Collum, D. B. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. Journal of the American Chemical Society, 132(46), 16487-16495. [Link]
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Landis, C. R., et al. (2014). Rhodium-Catalyzed Asymmetric Hydroformylation of Alkenes Using Diazaphospholane Ligands and Application With Wittig Olefination. University of Wisconsin-Madison Libraries. [Link]
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Wikipedia contributors. (2023). Enders SAMP/RAMP hydrazone-alkylation reaction. Wikipedia, The Free Encyclopedia. [Link]
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ChemTube3D. Asymmetric Alkylation of SAMP Hydrazone. University of Liverpool. [Link]
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Clarke, M. L., et al. (2010). Chiral Phosphine-Phosphite Ligands with a Substituted Ethane Backbone. Influence of Conformational Effects in Rhodium-Catalyzed Asymmetric Olefin Hydrogenation and Hydroformylation Reactions. Organometallics, 29(23), 6443-6453. [Link]
-
Melchiorre, P., et al. (2014). A New Organocatalytic Concept for Asymmetric α-Alkylation of Aldehydes. Journal of the American Chemical Society, 136(44), 15517-15520. [Link]
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Leighton, J. L., et al. (2008). Application of a Chiral Scaffolding Ligand in Catalytic Enantioselective Hydroformylation. Journal of the American Chemical Society, 130(45), 14966-14967. [Link]
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Claver, C., & van Leeuwen, P. W. N. M. (Eds.). (2002). Rhodium Catalyzed Hydroformylation. Springer. [Link]
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Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
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Job, A., et al. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron, 58(12), 2253-2329. [Link]
-
Wang, J., et al. (2007). Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Journal of the American Chemical Society, 129(35), 10886-10894. [Link]
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AZ chrom s.r.o. (n.d.). Chiral Gas Chromatography. [Link]
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van der Veen, L. A., et al. (2000). Ligands for Practical Rhodium-Catalyzed Asymmetric Hydroformylation. Angewandte Chemie International Edition, 39(17), 3099-3101. [Link]
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van Leeuwen, P. W. N. M., et al. (2001). Rhodium catalyzed hydroformylation. Journal of Molecular Catalysis A: Chemical, 170(1-2), 1-6. [Link]
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Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]
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Zhang, X., et al. (2015). Rhodium-Catalyzed Asymmetric Hydroformylation. In Homogeneous Catalysis for Unreactive Bond Activation (pp. 1-38). Wiley-VCH. [Link]
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Storer, R. I., & MacMillan, D. W. C. (2004). Enantioselective organocatalytic aldehyde-aldehyde cross-aldol couplings. The broad utility of α-thioacetal aldehydes. Tetrahedron, 60(35), 7705-7714. [Link]
-
Dieguez, M., et al. (2004). Rhodium-catalyzed asymmetric hydroformylation. Chemical Reviews, 104(6), 3189-3216. [Link]
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List, B. (2004). Catalytic asymmetric intramolecular α-alkylation of aldehydes. Journal of the American Chemical Society, 126(2), 450-451. [Link]
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Application Note: Chiral Separation of 2-Methylpentanal Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 2-methylpentanal. Due to the compound's low UV absorbance and high volatility, this protocol employs a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, which provides excellent resolution and selectivity. This method is suitable for researchers in the fields of flavor and fragrance analysis, pheromone research, and asymmetric synthesis who require accurate determination of enantiomeric purity.
Introduction
This compound is a chiral aldehyde significant in the flavor and fragrance industry, where enantiomers can possess distinct sensory properties. Furthermore, its enantiomeric composition is critical in asymmetric synthesis and biological studies. The accurate quantification of each enantiomer is therefore essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful technique for resolving enantiomers.[1] This document provides a comprehensive protocol for the separation of (R)- and (S)-2-methylpentanal, addressing the specific analytical challenges posed by small, volatile aldehydes.
Chromatographic Principle
The successful separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and the chiral stationary phase, leading to different retention times.[2]
2.1. Choice of Chiral Stationary Phase (CSP)
For small, flexible molecules like this compound, polysaccharide-based CSPs are highly effective.[3][4][5][6] This method utilizes an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel .
-
Causality Behind the Choice: Polysaccharide derivatives, such as amylose and cellulose, form helical polymer chains that create chiral grooves or cavities.[4][7] The enantiomers of this compound fit differently into these chiral cavities. The separation mechanism involves a combination of interactions, including hydrogen bonding (between the aldehyde's carbonyl group and the carbamate groups on the CSP), dipole-dipole interactions, and steric hindrance.[2][7] The complex chiral environment induced by the helical structure of the amylose derivative leads to enhanced chiral recognition and, consequently, better separation.[4] Immobilized phases are chosen for their robustness and compatibility with a wider range of solvents compared to coated phases.[7]
2.2. Mobile Phase Selection
A normal-phase mobile phase consisting of n-Hexane and Isopropanol (IPA) is employed.
-
Causality Behind the Choice: Normal-phase chromatography is ideal for separating analytes that are soluble in non-polar solvents. The low viscosity of hexane/IPA mixtures allows for high efficiency. The alcohol modifier (IPA) is crucial; it competes with the analyte for polar interaction sites on the CSP. By carefully adjusting the IPA concentration, the retention and selectivity of the separation can be finely tuned to achieve optimal resolution.
2.3. Detection
This compound lacks a strong chromophore, making detection a challenge.[8] The carbonyl group (C=O) exhibits weak UV absorbance at low wavelengths.
-
Causality Behind the Choice: UV detection at a low wavelength (210 nm) is selected as a practical and widely available method. While sensitivity may be limited, it is often sufficient for purity analysis where concentrations are relatively high. For trace-level analysis, alternative strategies such as derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) to form a strongly UV-active derivative would be necessary, though this adds complexity and a potential source of error.[9][10]
Experimental Setup
3.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and UV/Vis detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica, 250 x 4.6 mm.
-
Reagents: HPLC-grade n-Hexane, HPLC-grade Isopropanol (IPA), Racemic this compound standard.
3.2. Chromatographic Conditions
All quantitative chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol (99:1, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Run Time | 15 minutes |
Detailed Experimental Protocol
4.1. Standard and Sample Preparation
-
Stock Standard Preparation: Prepare a 1.0 mg/mL stock solution of racemic this compound in the mobile phase (n-Hexane/IPA 99:1).
-
Working Standard Preparation: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.
-
Sample Preparation: Dilute the test sample containing this compound in the mobile phase to an approximate concentration of 0.1 mg/mL. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
4.2. HPLC System Preparation and Equilibration
-
Install the chiral column in the HPLC system.
-
Begin purging the system with the mobile phase (n-Hexane/IPA 99:1) at a flow rate of 0.5 mL/min for 10 minutes.
-
Increase the flow rate to 1.0 mL/min.
-
Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. The stability of the baseline is critical for sensitive detection at low UV wavelengths.
4.3. System Suitability Testing (SST)
Before analyzing samples, perform a system suitability test to validate the chromatographic system's performance.
-
Inject the 0.1 mg/mL racemic standard solution five consecutive times.
-
Calculate the following parameters for the two enantiomer peaks:
-
Resolution (Rs): Should be ≥ 1.5.
-
Tailing Factor (T): Should be between 0.8 and 1.5.
-
Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0% for each enantiomer.
-
4.4. Sample Analysis
-
Once the system passes the suitability test, inject the prepared sample solutions.
-
Integrate the peak areas for both enantiomer peaks.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100%
Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Workflow Visualization
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: HPLC workflow for chiral separation of this compound.
Expected Results & Discussion
Under the specified conditions, a baseline separation of the two enantiomers of this compound is expected within a 15-minute run time. The first eluting peak will be one enantiomer, followed by the second. The resolution factor (Rs) should be greater than 1.5, indicating a distinct separation between the two peaks, which is essential for accurate quantification.
It is critical to maintain a consistent mobile phase composition and column temperature, as minor variations can significantly impact retention times and selectivity in normal-phase chiral chromatography.[11] Should the resolution be suboptimal, a slight adjustment of the isopropanol percentage (e.g., from 1% to 0.8% or 1.2%) can be performed to optimize the separation. A lower IPA percentage will generally increase retention and may improve resolution, while a higher percentage will decrease retention.
Conclusion
The method described provides an effective and reliable protocol for the chiral separation of this compound enantiomers using HPLC with a polysaccharide-based CSP. The detailed steps for system setup, sample preparation, and system suitability ensure the trustworthiness and reproducibility of the results. This application note serves as a valuable guide for scientists requiring precise enantiomeric purity assessment of this and similar small chiral aldehydes.
References
-
Chiralpedia. Polysaccharide-based CSPs. [Link]
-
Zhang, T., Holder, E., Franco, P., & Lindner, W. (2026). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. Methods in Molecular Biology. [Link]
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Al-Majed, A. A., & El-Azab, A. S. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 25(23), 5692. [Link]
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Chankvetadze, B. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Methods in Molecular Biology. [Link]
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Okamoto, Y., & Ikai, T. (2008). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate. [Link]
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Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. PharmaeliX. [Link]
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Regis Technologies. Chiral Stationary Phases. [Link]
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Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
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Wikipedia. Chiral column chromatography. [Link]
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Wille, K., et al. (2009). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Journal of Lipid Research. [Link]
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Mir, T. R., & Watson, D. G. (2007). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. Journal of AOAC International. [Link]
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Barros, S. M., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. [Link]
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Phenomenex. Chiral HPLC Column. [Link]
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SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. [Link]
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Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
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Vanhoenacker, G., et al. (2009). RP-HPLC-fluorescence analysis of aliphatic aldehydes: Application to aldehyde-generating enzymes HACL1 and SGPL1. ResearchGate. [Link]
-
Rao, K. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Baudot, R., & Li, Y. (1998). HPLC Determination of Trace Levels of Aliphatic Aldehydes C1 - C4 in River and Tap Water Using On-Line Preconcentration. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Phenomenex. Chiral HPLC Separations Guidebook. [Link]
-
Záhorszky, U. P. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. [Link]
-
Shimadzu. Chiral Separation Using SFC and HPLC. [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
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GC-MS Analysis of 2-Methylpentanal: A Comprehensive Protocol for Accurate Identification and Quantification
An Application Note for Researchers and Scientists
Abstract
This application note provides a detailed and robust methodology for the analysis of 2-Methylpentanal (C₆H₁₂O) using Gas Chromatography-Mass Spectrometry (GC-MS).[1] this compound is a volatile organic compound (VOC) significant in fields such as flavor and fragrance analysis, environmental monitoring, and as an industrial chemical intermediate.[1][2] GC-MS offers an ideal analytical solution, combining the high-efficiency separation capabilities of gas chromatography with the definitive compound identification power of mass spectrometry.[3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols for sample preparation, instrument configuration, and data analysis, grounded in established scientific principles to ensure methodological integrity and reproducibility.
Introduction: The Analytical Challenge of this compound
This compound, also known as 2-methylvaleraldehyde, is a branched-chain aldehyde that presents unique analytical challenges due to its volatility and reactivity.[4][5] Accurate quantification is crucial for quality control in manufacturing processes and for assessing its impact as an environmental or biological marker. The direct analysis of aldehydes can be complicated by their polarity and potential for thermal instability.[6] This protocol addresses these challenges by outlining optimized GC-MS parameters and sample handling techniques to achieve high sensitivity, selectivity, and accuracy. We will explore two primary sample preparation techniques—Headspace (HS) analysis and Liquid-Liquid Extraction (LLE)—providing a versatile framework adaptable to various sample matrices.
Methodological Workflow Overview
The analytical process for this compound follows a logical sequence from sample acquisition to final data interpretation. The chosen workflow is designed to maximize analyte recovery while minimizing matrix interference, ensuring the integrity of the final result.
Caption: GC-MS analytical workflow for this compound.
Experimental Protocols
The choice of sample preparation is paramount and depends heavily on the sample matrix and the target concentration of this compound.
Protocol 1: Headspace Gas Chromatography (HS-GC-MS)
Headspace analysis is a solvent-free technique ideal for isolating volatile compounds like this compound from complex solid or liquid matrices, thereby reducing matrix interference.[7]
Causality: By heating the sample in a sealed vial, volatile analytes partition into the gas phase (the "headspace") above the sample.[3] This gas is then directly sampled and injected into the GC, preventing non-volatile matrix components from contaminating the system.[3]
Step-by-Step Protocol:
-
Sample Aliquoting: Accurately weigh (for solids) or pipette (for liquids) a representative amount of the sample into a headspace vial (e.g., 20 mL).
-
Matrix Modification (Optional): For aqueous samples, add a salt like sodium chloride (NaCl) to "salt out" the analyte, increasing its volatility and partitioning into the headspace.[1]
-
Vial Sealing: Immediately seal the vial with a PTFE-lined septum and crimp cap to ensure a closed system.
-
Incubation: Place the vial in the headspace autosampler's incubator. An incubation temperature of 80-100°C for 15-30 minutes is a good starting point for method development.
-
Injection: The autosampler will automatically pressurize the vial, sample a defined volume of the headspace gas, and inject it into the GC inlet.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique used to separate analytes based on their differential solubility in two immiscible liquids.[3] It is highly effective for extracting aldehydes from aqueous matrices.
Causality: this compound is more soluble in a non-polar organic solvent than in water. By vigorously mixing the aqueous sample with an immiscible organic solvent like dichloromethane, the analyte partitions into the organic phase, which can then be easily separated and concentrated.[1][3]
Step-by-Step Protocol:
-
Sample Preparation: Place 10 mL of the aqueous sample into a 50 mL separatory funnel.
-
Salting Out: Add 2 g of NaCl to the funnel to increase the ionic strength of the aqueous phase, which enhances the partitioning of this compound into the organic solvent.[1]
-
Solvent Addition: Add 5 mL of GC-grade dichloromethane (DCM) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.[1]
-
Phase Separation: Allow the layers to separate for 5 minutes. The DCM layer, being denser, will be the bottom layer.[1]
-
Collection: Carefully drain the lower organic layer into a clean glass vial.
-
Repeat Extraction: Repeat the extraction (steps 3-6) with a fresh 5 mL portion of DCM and combine the organic extracts to maximize recovery.[1]
-
Drying: Pass the combined extract through a small column containing anhydrous sodium sulfate or add a small amount directly to the vial to remove residual water.
-
Final Transfer: Carefully transfer the dried extract to a GC autosampler vial for analysis.
Consideration: Derivatization for Enhanced Sensitivity
For trace-level analysis, derivatization can significantly improve performance. Aldehydes can be reacted with reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form stable, less polar oxime derivatives.[6][8] These derivatives exhibit superior chromatographic properties and can be detected with very high sensitivity, especially using negative chemical ionization (NCI) MS.[6]
GC-MS Instrument Parameters
The following parameters are a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrument and sample complexity.[1]
| Parameter | Setting | Justification |
| Gas Chromatograph (GC) | ||
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% Phenyl-methylpolysiloxane) | A non-polar column separates compounds primarily based on their boiling points, which is ideal for volatile compounds like this compound.[9][10] |
| Injector | Split/Splitless, operated in Split mode (e.g., 50:1) | Split injection prevents column overloading for concentrated samples and ensures sharp chromatographic peaks. A splitless injection may be used for trace analysis to improve sensitivity.[11] |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte upon injection without causing thermal degradation.[11] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times. |
| Oven Program | Initial: 40 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, hold 5 min | A temperature ramp allows for the separation of compounds with a range of volatilities. The initial hold helps focus the analytes at the head of the column.[12] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | EI at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns, which are essential for compound identification via spectral library matching.[12] |
| Ion Source Temp. | 230 °C | Maintains the analytes in the gas phase within the ion source and minimizes contamination.[12] |
| Transfer Line Temp. | 280 °C | Prevents condensation of the separated analytes as they move from the GC column to the MS ion source.[12] |
| Mass Scan Range | m/z 40-200 | This range covers the molecular ion and all significant fragment ions of this compound without collecting unnecessary data from low-mass background ions like air and water. |
| Solvent Delay | 2-3 minutes | Prevents the high concentration of solvent from entering and saturating the MS detector, which could shorten its lifespan. |
Data Analysis and Interpretation
Identification
Identification of this compound is confirmed using two key pieces of information:
-
Retention Time (RT): The time it takes for the analyte to elute from the GC column. The RT of the peak in the sample chromatogram must match that of a known this compound standard analyzed under the same conditions.
-
Mass Spectrum: The fragmentation pattern of the analyte must match the reference spectrum from a trusted library (e.g., NIST) or a contemporaneously run standard.[13][14]
The electron ionization mass spectrum of this compound is characterized by specific fragment ions.
| m/z (mass-to-charge) | Interpretation | Relative Intensity |
| 100 | Molecular Ion [M]⁺ | Low |
| 71 | Loss of an ethyl group [-C₂H₅]⁺ | Moderate |
| 58 | McLafferty rearrangement product | High |
| 43 | Propyl fragment [C₃H₇]⁺ | High |
| 41 | Allyl cation [C₃H₅]⁺ | High |
| 29 | Ethyl fragment [C₂H₅]⁺ | Moderate |
Source: Data compiled from NIST Mass Spectrometry Data Center and fragmentation analysis.[14][15]
Quantification
Accurate quantification is achieved using an external standard calibration.
-
Prepare Standards: Create a series of standard solutions of this compound in a suitable solvent (e.g., dichloromethane) at known concentrations spanning the expected sample concentration range.
-
Analyze Standards: Analyze each standard using the established GC-MS method.
-
Generate Calibration Curve: Plot the peak area of a characteristic ion (e.g., m/z 58 or 43) against the concentration of each standard.
-
Calculate Sample Concentration: Analyze the unknown sample, determine the peak area for the same characteristic ion, and use the calibration curve's regression equation to calculate the concentration of this compound in the sample.[16]
Method Validation Parameters
A validated method ensures reliable and reproducible results. The following parameters should be assessed according to guidelines such as those from the ICH.[12]
| Parameter | Typical Acceptance Criteria | Description |
| Linearity (r²) | > 0.995 | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[12][16] |
| Limit of Detection (LOD) | S/N ratio > 3 | The lowest concentration of analyte in a sample that can be reliably detected, but not necessarily quantified.[16] |
| Limit of Quant. (LOQ) | S/N ratio > 10 | The lowest concentration of analyte that can be determined with acceptable precision and accuracy.[16] |
| Accuracy (% Recovery) | 80 - 120% | The closeness of the measured value to the true value, often assessed by analyzing spiked samples.[12] |
| Precision (%RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[12][16] |
Conclusion
This application note provides a comprehensive framework for the robust analysis of this compound by GC-MS. By carefully selecting the appropriate sample preparation technique—either Headspace analysis for volatile isolation or Liquid-Liquid Extraction for aqueous matrices—and implementing the optimized instrument parameters detailed herein, researchers can achieve accurate and reproducible results. The combination of chromatographic retention time and mass spectral data provides unequivocal identification, while a properly constructed calibration curve allows for precise quantification. This methodology serves as a reliable foundation for quality control, research, and development applications involving this compound.
References
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- 8. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acp.copernicus.org [acp.copernicus.org]
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- 16. benchchem.com [benchchem.com]
Application Note: Robust and Sensitive Analysis of 2-Methylpentanal using GC-MS following PFBHA Derivatization
Abstract: This application note presents a detailed and validated protocol for the analysis of 2-methylpentanal in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent volatility and potential for thermal instability of low molecular weight aldehydes, a chemical derivatization step is crucial for achieving robust, reproducible, and sensitive results.[1][2][3] This guide focuses on the use of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) as the derivatizing agent, a widely recognized and highly effective reagent for carbonyl compounds.[4][5][6][7] We will delve into the underlying chemical principles, provide a step-by-step experimental protocol, and offer insights into the expected mass spectrometric behavior of the resulting derivative.
Introduction: The Rationale for Derivatization
This compound (C₆H₁₂O), a branched-chain aldehyde, is a volatile organic compound (VOC) of interest in various fields, including flavor and fragrance chemistry, environmental monitoring, and as an indicator of oxidative stress in biological systems.[8] Direct analysis of such aldehydes by GC-MS can be challenging. Their polarity can lead to poor peak shape and tailing on common non-polar GC columns, while their relatively low molecular weight and potential for thermal degradation in the hot injector can compromise analytical accuracy and sensitivity.[1]
Chemical derivatization addresses these challenges by converting the analyte into a more "GC-amenable" form.[2][3] The primary objectives of derivatizing this compound are:
-
Increased Volatility and Thermal Stability: The derivatization reaction masks the polar carbonyl group, leading to a less polar and more thermally stable derivative that chromatographs more effectively.[3]
-
Enhanced Sensitivity: The introduction of a pentafluorobenzyl group from the PFBHA reagent provides a significant advantage for mass spectrometric detection. This group is a strong electron-capturing moiety, which can be beneficial for electron capture detection (ECD), and it also directs fragmentation in mass spectrometry to produce characteristic, high mass-to-charge ratio (m/z) ions, moving the signal away from the low m/z background noise.[6][7]
-
Improved Chromatographic Separation: The resulting derivative will have a different retention time from the parent aldehyde and other matrix components, potentially improving resolution from interfering compounds.[2]
The Chemistry of PFBHA Derivatization
The derivatization of this compound with PFBHA is a nucleophilic addition reaction at the carbonyl carbon, followed by dehydration to form a stable oxime. The reaction proceeds as follows:
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride reacts with the carbonyl group of this compound to form a pentafluorobenzyl oxime derivative. This reaction is typically carried out under mild heating in a buffered solution to facilitate the reaction.[6] The resulting oxime can exist as two stereoisomers, syn- and anti-, which may or may not be separated by the GC column.[6]
Experimental Protocol: Derivatization of this compound with PFBHA
This protocol provides a general guideline for the derivatization of this compound. Optimization may be required depending on the sample matrix and concentration of the analyte.
Reagents and Materials
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), ≥98% purity
-
Organic solvent (e.g., hexane, dichloromethane, GC-grade)
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
Anhydrous sodium sulfate
-
Vials with PTFE-lined septa
-
Pipettes
-
Heating block or water bath
-
Vortex mixer
Step-by-Step Derivatization Procedure
-
Standard/Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent. For aqueous samples, an initial liquid-liquid extraction may be necessary.
-
Reagent Preparation: Prepare a 50 mM solution of PFBHA in the chosen buffer (e.g., Tris-HCl, pH 7.4).[6]
-
Reaction:
-
In a clean vial, add 100 µL of the sample or standard solution.
-
Add 100 µL of the PFBHA solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60-70°C for 1 hour in a heating block or water bath.
-
-
Extraction of the Derivative:
-
After cooling to room temperature, add 500 µL of an appropriate organic solvent (e.g., hexane).
-
Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the organic phase.
-
Allow the layers to separate.
-
-
Drying and Transfer:
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
-
GC-MS Analysis
Instrumentation and Parameters
The following table outlines typical GC-MS parameters for the analysis of the this compound-PFBHA derivative. These may need to be optimized for your specific instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Oven Program | Initial: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Scan Range | m/z 50-500 |
| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) |
Expected Mass Spectrum and Fragmentation
The electron ionization mass spectrum of the this compound-PFBHA derivative is expected to show characteristic fragments that are invaluable for its identification and quantification.
| m/z | Ion Identity | Significance |
| 181 | [C₆F₅CH₂]⁺ | Base peak, characteristic of the PFBHA moiety[7] |
| M-181 | [M - C₆F₅CH₂]⁺ | Loss of the pentafluorobenzyl group |
| M⁺ | Molecular Ion | May be of low abundance |
The fragmentation of underivatized this compound would show prominent peaks at m/z 100 (molecular ion), 71, 58, 43, 41, and 29.[9][10] The derivatization shifts the key analytical ions to a higher, more specific mass range, thereby improving the signal-to-noise ratio and reducing interferences.
Workflow and Reaction Visualization
Experimental Workflow
Caption: Workflow for PFBHA derivatization of this compound.
Derivatization Reaction Mechanism
Caption: PFBHA derivatization reaction of this compound.
Conclusion
The derivatization of this compound with PFBHA followed by GC-MS analysis is a robust and highly sensitive method for the quantification of this volatile aldehyde. This approach overcomes the inherent challenges of direct GC-MS analysis of small carbonyl compounds, leading to improved chromatographic performance and lower detection limits. The provided protocol serves as a comprehensive guide for researchers and analysts in various scientific disciplines.
References
- Thermo Fisher Scientific. (n.d.). Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples.
- Frontiers. (n.d.). GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review.
- PubMed. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants.
- ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- LCGC International. (2020, November 4). Analysis of Volatile Organic Compounds in the Environment Using TD-GC–MS.
- National Institutes of Health. (n.d.). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis.
- LCGC International. (2008, September 15). Derivatization of Carbonyl Compounds for GC-MS Analysis.
- MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- PubMed. (2004). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization.
- National Institutes of Health. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES.
- ResearchGate. (n.d.). Reaction of Aldehydes with PFBOA.
- NIST. (n.d.). Pentanal, 2-methyl-.
- Filo. (n.d.). Give the fragmentation mode of 2 -methylpentanal showing peaks at m / e 1...
- NIST. (n.d.). Pentanal, 2-methyl-.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Oxford Academic. (n.d.). Characterization of the 0-(2,3,4,5,6-Pentafluorobenzyl)- hydroxylamine Hydrochloride (PFBOA) Derivatives of Some Aliphatic Mono- and Dialdehydes and Quantitative Water Analysis of These Aldehydes.
- Sigma-Aldrich. (n.d.). O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride.
- BenchChem. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Ethyl-4-methylpentanal.
- Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- YouTube. (2025, August 14). What Is Derivatization In GC-MS? - Chemistry For Everyone.
- Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS.
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Quantification of 2-Methylpentanal in Food and Beverage Samples by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
An Application Note for the Scientific Professional
Abstract
2-Methylpentanal is a branched-chain aldehyde that plays a significant role in the aroma profile of various food and beverage products.[1][2] Its presence can be desirable, contributing to malty, nutty, or fruity notes, or it can be an indicator of lipid oxidation and off-flavor development. Accurate quantification of this volatile compound is therefore critical for quality control, product development, and shelf-life studies in the food and beverage industry. This application note presents a robust and sensitive method for the determination of this compound using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind methodological choices, from sample preparation to instrumental parameters and method validation, is discussed to provide a comprehensive and scientifically grounded protocol for researchers and analysts.
Introduction: The Significance of this compound
Volatile organic compounds (VOCs) are primary drivers of the sensory characteristics that define food and beverages.[3] Among these, aldehydes are a particularly impactful class of compounds, often possessing very low odor thresholds. This compound, a C6 aldehyde, is formed through several pathways, most notably the Strecker degradation of isoleucine during thermal processing (e.g., baking, roasting, frying) and fermentation.[1] Its characteristic aroma is described as ethereal, fruity, and green.[2]
While it can be a positive flavor contributor, its concentration must be carefully monitored. In products like beer, it can contribute to stale, cardboard-like off-flavors as a result of oxidation during storage. In processed meats, its formation is linked to both desirable Maillard reactions and potentially undesirable lipid oxidation.[1] Consequently, a reliable analytical method is essential for its quantification across diverse and complex food matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this analysis due to its high separation efficiency and definitive compound identification capabilities.[4][5] When coupled with a solvent-free and sensitive extraction technique like HS-SPME, it provides an ideal workflow for trace-level flavor analysis.[1][6][7]
Methodological Framework: Sample Preparation to Analysis
The accurate quantification of a volatile analyte like this compound from a complex food matrix is critically dependent on the sample preparation stage. The primary challenge is to isolate and concentrate the analyte of interest while minimizing interference from non-volatile matrix components like sugars, proteins, and lipids.[8][9]
The Rationale for Headspace Solid-Phase Microextraction (HS-SPME)
Direct liquid injection into a GC system is unsuitable for most food and beverage samples as it introduces non-volatile residues that contaminate the inlet and column, leading to poor chromatographic performance and system downtime. Techniques like liquid-liquid extraction (LLE) can be employed but are often labor-intensive, require significant volumes of organic solvents, and can lose highly volatile analytes during the solvent evaporation step.[5][10]
HS-SPME overcomes these limitations by operating on the principle of equilibrium partitioning.[8][11][12] The sample is sealed in a vial and gently heated, allowing volatile compounds to partition from the sample matrix into the gaseous phase (the headspace). A fused silica fiber coated with a sorbent polymer is then exposed to this headspace. Analytes adsorb onto the fiber, which is subsequently retracted and inserted directly into the hot GC inlet for thermal desorption and analysis.[11] This approach is solvent-free, rapid, and combines extraction, concentration, and sample introduction into a single automated step.[7]
The selection of the SPME fiber coating is a critical parameter. For a medium-volatility aldehyde like this compound, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often an excellent choice, as it effectively traps a broad range of volatile and semi-volatile compounds.[13]
Instrumental Analysis: The Power of GC-MS
Gas chromatography provides the necessary separation of this compound from other volatile compounds in the sample. A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), offers excellent resolving power for a wide range of flavor compounds. Mass spectrometry serves as the detector, providing two dimensions of information: retention time (from GC) and mass spectrum (from MS). The mass spectrum acts as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries like NIST.[14] For quantification, Selected Ion Monitoring (SIM) mode is employed, where the mass spectrometer is set to detect only specific, characteristic ions of this compound, dramatically increasing sensitivity and selectivity by filtering out background noise.
Detailed Protocol: Quantification of this compound in a Beverage Sample
This protocol provides a step-by-step methodology for the analysis of this compound in a clear beverage matrix (e.g., beer, fruit juice).
Reagents and Materials
-
This compound analytical standard (≥98% purity): For stock and working solutions.
-
Internal Standard (IS): 2-Methylhexanal or d4-heptanal is a suitable choice.
-
Methanol (HPLC or GC grade): For preparing standard solutions.
-
Sodium Chloride (NaCl, analytical grade): To increase the ionic strength of the sample, which promotes the release of volatile compounds into the headspace.
-
Deionized Water: For preparing the NaCl solution.
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS).
-
Headspace Vials: 20 mL clear glass with magnetic screw caps and PTFE/silicone septa.
Preparation of Standards and Solutions
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. Store at -20°C.
-
Internal Standard Stock (100 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
Working Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100, 200 ng/mL) by serial dilution of the stock standard in deionized water.
-
Saturated NaCl Solution: Dissolve ~36 g of NaCl in 100 mL of deionized water.
Sample Preparation
-
Pipette 5 mL of the beverage sample into a 20 mL headspace vial. For solid or semi-solid samples, weigh 2-5 g of the homogenized sample into the vial.
-
Add 2 mL of the saturated NaCl solution.
-
Spike the vial with a fixed amount of the internal standard solution (e.g., 10 µL of 10 µg/mL IS stock) to achieve a final concentration of 20 ng/mL.
-
Immediately seal the vial with the screw cap.
-
Gently vortex the vial for 10 seconds.
HS-SPME-GC-MS Parameters
The following table outlines typical instrument parameters. These should be considered a starting point and may require optimization for specific instrumentation and matrices.
| Parameter | Setting | Rationale |
| HS-SPME Autosampler | ||
| Incubation Temperature | 50 °C | Balances efficient volatilization with minimizing potential thermal degradation of other components. |
| Incubation Time | 15 min | Allows the sample headspace to reach equilibrium. |
| Extraction Time | 20 min | Sufficient time for analyte adsorption onto the fiber. |
| Desorption Temperature | 250 °C | Ensures complete and rapid transfer of the analyte from the fiber to the GC column. |
| Desorption Time | 3 min | |
| Gas Chromatograph (GC) | ||
| Injection Port | Splitless mode, 250 °C | Maximizes transfer of analyte to the column for trace analysis. |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, mid-polarity column suitable for a wide range of volatile compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40 °C (hold 3 min), ramp to 150 °C at 5 °C/min, then ramp to 240 °C at 15 °C/min (hold 5 min) | Separates volatile compounds based on their boiling points and interaction with the stationary phase. |
| Mass Spectrometer (MS) | ||
| Ion Source Temperature | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temperature | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible, library-searchable mass spectra. |
| Acquisition Mode | Scan Mode: 40-300 m/z (for identification); SIM Mode: Monitor ions m/z 43, 57, 72 (for quantification) | Scan mode confirms identity; SIM mode provides maximum sensitivity for quantification. |
Data Analysis and Quantification
-
Identification: Confirm the identity of this compound by matching its retention time and mass spectrum with that of a pure standard.
-
Calibration Curve: Prepare a calibration curve by analyzing the working standards under the same conditions as the samples. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantification: Calculate the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.
Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[15] Key performance characteristics must be evaluated according to guidelines from regulatory bodies like the FDA or organizations such as AOAC International.[15][16][17]
The following table presents typical performance data for this validated method.
| Validation Parameter | Performance Characteristic | Acceptance Criteria (Typical) |
| Linearity (R²) | R² > 0.995 over the range of 1-200 ng/mL | R² ≥ 0.995 |
| Limit of Detection (LOD) | 0.3 ng/mL (calculated as 3 x S/N) | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | 1.0 ng/mL (calculated as 10 x S/N) | S/N ≥ 10 |
| Accuracy (% Recovery) | 92-107% (determined by spiking blank matrix at low, medium, and high concentration levels) | 80-120% |
| Precision (% RSD) | Repeatability (Intra-day): < 8% RSD; Reproducibility (Inter-day): < 12% RSD | Intra-day < 15%, Inter-day < 20% |
| Selectivity | No interfering peaks observed at the retention time of the analyte in blank matrix chromatograms | No significant interferences |
Conclusion
The HS-SPME-GC-MS method detailed in this application note provides a sensitive, robust, and reliable framework for the quantification of this compound in a variety of food and beverage matrices. By leveraging a solventless extraction technique with the high selectivity of mass spectrometry, this protocol enables food scientists and quality control professionals to accurately monitor this key flavor compound. The causality-driven explanation of methodological choices and the inclusion of a comprehensive validation strategy ensure that the data generated is trustworthy and fit for purpose, supporting critical decisions in product development, quality assurance, and research.
References
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Górecki, T., & Pawliszyn, J. (1999). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. PubMed. [Link]
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Iancu, M. L., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. MDPI. [Link]
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Wilde, C. (n.d.). Sample Preparation for Food Contaminant Analysis. LCGC International. [Link]
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Harmon, A. D. (2015). Solid-Phase Microextraction for the Analysis of Aromas and Flavors. ResearchGate. [Link]
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Li, Y., et al. (2021). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. PMC - NIH. [Link]
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Rocha, S., et al. (2001). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in. CORE. [Link]
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Rocha, S., et al. (2001). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in the Relative Response Factors in a Wine Model. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
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Yang, X., & Peppard, T. (1994). Solid-Phase Microextraction for Flavor Analysis. Semantic Scholar. [Link]
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Barden, D. (2013). Analyzing Volatile Organic Chemicals in Food: Emerging Trends and Recent Examples. LCGC International. [Link]
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Iancu, M. L., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. ResearchGate. [Link]
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PerkinElmer. (n.d.). Monitoring Volatile Organic Compounds in Beer Production Using the Clarus SQ 8 GC/MS and TurboMatrix Headspace Trap Systems. Chromatography Today. [Link]
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Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]
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Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. [Link]
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StudySmarter. (2024). Volatile Compounds in Food: Flavor & Analysis. StudySmarter. [Link]
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Klont, F., et al. (2015). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC - NIH. [Link]
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Patsnap Eureka. (2025). Exploring 2-Methylpentane's Use in Analytical Chemistry Procedures. Patsnap Eureka. [Link]
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ResearchGate. (2025). Headspace analysis of volatile organic compounds from ethanolic systems by direct APCI-MS. ResearchGate. [Link]
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FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. [Link]
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Lee, J. E., et al. (2016). Identification of Headspace Volatile Compounds of Blended Coffee and Application to Principal Component Analysis. PMC - NIH. [Link]
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FDA. (n.d.). ORA Lab Manual Vol. II - Methods, Method Verification and Validation. FDA. [Link]
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FDA. (2012). Guidelines for the Validation of Chemical Methods for the FDA Foods Program. ResearchGate. [Link]
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FooDB. (2010). Showing Compound this compound (FDB008201). FooDB. [Link]
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FDA. (2019). Guidelines for the Validation of Analytical Methods for Nucleic Acid Sequence-Based Analysis of Food, Feed, Cosmetics, and V. FDA.report. [Link]
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AAFCO. (n.d.). Validation and Verification of Analytical Methods. AAFCO. [Link]
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NIST. (n.d.). Pentanal, 2-methyl-. NIST WebBook. [Link]
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SIELC Technologies. (2018). This compound. SIELC Technologies. [Link]
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Das, A., et al. (2022). Selected Instrumental Techniques Applied in Food and Feed: Quality, Safety and Adulteration Analysis. MDPI. [Link]
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Application Note & Protocol: Synthesis of 2-Methyl-2-Pentenal via Aldol Condensation
Abstract: This document provides a comprehensive guide for the synthesis of 2-methyl-2-pentenal, an important intermediate in the fragrance and specialty chemicals industries.[1] It delves into the underlying scientific principles of the base-catalyzed self-aldol condensation reaction, offering a detailed, step-by-step laboratory protocol. This guide emphasizes the critical role of propanal as the correct precursor, clarifies the reaction mechanism, and discusses catalyst selection, product characterization, and essential safety protocols to ensure a successful and safe synthesis.
Scientific Principle: The Aldol Condensation Pathway
The synthesis of 2-methyl-2-pentenal is a classic example of a self-aldol condensation reaction. This process involves the C-C bond formation between two aldehyde molecules, followed by a dehydration step to yield an α,β-unsaturated aldehyde.
Precursor Clarification: Propanal as the Starting Material
It is a critical point of chemical accuracy to state that 2-methyl-2-pentenal is synthesized from the self-condensation of propanal (propionaldehyde) , not 2-methylpentanal.[2][3] The structure of 2-methyl-2-pentenal (C6H10O) necessitates the coupling of two C3 molecules (propanal).
The self-condensation of this compound, which possesses an α-hydrogen, is chemically possible but would result in a much larger, branched C12 aldol product (specifically, 3-hydroxy-2,4-dimethyl-2-propylheptanal), not 2-methyl-2-pentenal.[4][5] Therefore, this guide will focus on the industrially and chemically correct synthesis from propanal.
Reaction Mechanism: Base-Catalyzed Self-Condensation of Propanal
The reaction proceeds in three primary stages under basic conditions, such as in the presence of dilute sodium hydroxide (NaOH).[6]
-
Enolate Formation: A hydroxide ion (⁻OH) abstracts an acidic α-hydrogen from a molecule of propanal. This deprotonation forms a resonance-stabilized enolate ion, which is a potent carbon nucleophile.
-
Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of a second propanal molecule. This key step forms a new carbon-carbon bond, resulting in an alkoxide intermediate.
-
Protonation & Dehydration: The alkoxide is rapidly protonated by water (formed in the first step) to yield the β-hydroxy aldehyde intermediate, 3-hydroxy-2-methylpentanal (the "aldol" product). Upon heating, this intermediate readily dehydrates via an E1cB mechanism. A base removes the now-acidic α-hydrogen, and the resulting enolate expels the β-hydroxyl group to form a stable, conjugated π-system, yielding the final product, 2-methyl-2-pentenal, and water.
Visualization of the Reaction Mechanism
Caption: Base-catalyzed self-aldol condensation of propanal.
Experimental Protocol: Synthesis from Propanal
This protocol describes a standard laboratory-scale synthesis using sodium hydroxide as the catalyst. Researchers should adapt volumes and equipment based on the desired scale.
Materials and Reagents
| Reagent/Material | Formula | CAS No. | Molar Mass ( g/mol ) | Quantity | Notes |
| Propanal (Propionaldehyde) | C₃H₆O | 123-38-6 | 58.08 | 116.2 g (2.0 mol) | Corrosive, Flammable. Handle in fume hood. |
| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | 40.00 | 8.0 g (0.2 mol) | Corrosive. Prepare solution carefully. |
| Deionized Water | H₂O | 7732-18-5 | 18.02 | ~500 mL | For solution prep and washing. |
| Diethyl Ether (or MTBE) | (C₂H₅)₂O | 60-29-7 | 74.12 | ~300 mL | Flammable, volatile. For extraction. |
| Saturated Sodium Chloride (Brine) | NaCl(aq) | 7647-14-5 | - | ~100 mL | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | 120.37 | ~20 g | Drying agent. |
Equipment
| Equipment | Purpose |
| 1000 mL Three-neck round-bottom flask | Reaction vessel |
| Mechanical stirrer | Efficient mixing |
| Condenser | Reflux and temperature control |
| Dropping funnel | Controlled addition of reagents |
| Heating mantle with temperature controller | Reaction heating |
| Ice bath | Cooling and reaction quenching |
| 1000 mL Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| Distillation apparatus (short path) | Final product purification |
| Standard laboratory glassware | Beakers, flasks, graduated cylinders |
Step-by-Step Procedure
-
Catalyst Preparation: In a 250 mL beaker, carefully dissolve 8.0 g of sodium hydroxide in 100 mL of deionized water. Allow the solution to cool to room temperature.
-
Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, condenser, and dropping funnel. Place the flask in a heating mantle.
-
Charge Reactor: Add 116.2 g (2.0 mol) of propanal to the reaction flask. Begin stirring.
-
Catalyst Addition: Slowly add the prepared NaOH solution to the propanal via the dropping funnel over a period of 30-45 minutes. The reaction is exothermic; maintain the internal temperature between 40-50°C using an ice bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to 60°C and maintain this temperature for 2-3 hours with vigorous stirring. The mixture may become biphasic.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Transfer the entire mixture to a 1000 mL separatory funnel.
-
Add 150 mL of diethyl ether and shake vigorously, venting frequently.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Wash the organic layer sequentially with 2 x 100 mL of deionized water and 1 x 100 mL of saturated brine.
-
-
Drying and Solvent Removal:
-
Drain the washed organic layer into a clean Erlenmeyer flask.
-
Add ~20 g of anhydrous magnesium sulfate, swirl, and let it stand for 15 minutes to remove residual water.
-
Filter the mixture to remove the drying agent.
-
Remove the diethyl ether using a rotary evaporator.
-
-
Purification:
-
The crude residue is purified by fractional distillation under reduced pressure.
-
Collect the fraction boiling at approximately 137-138°C (at atmospheric pressure) or the corresponding temperature at the vacuum level used.[3] This fraction is the pure 2-methyl-2-pentenal.
-
A typical yield is in the range of 70-85%.
-
Experimental Workflow Visualization
Caption: General laboratory workflow for synthesis and purification.
Catalyst System Comparison
While aqueous NaOH is common, modern approaches often favor heterogeneous catalysts for easier separation and improved environmental profile.
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Yield (%) | Reference |
| Aqueous NaOH | 40-60°C, 1-3h | Inexpensive, readily available | Corrosive, generates aqueous waste, difficult separation | ~70-85% | [7] |
| Anion Exchange Resin | 30°C, 2h, Benzene solvent | Reusable catalyst, mild conditions | Requires solvent, resin cost | ~94% | [8] |
| Hydrotalcite (Solid Base) | 100°C, 10h, Solvent-free | Eco-friendly (solvent-free), high selectivity, reusable | Higher temperature, longer reaction time | ~96% | [9] |
| Organic Base/Acid | 10-30°C, 0.5-6h | Mild conditions, high selectivity | Catalyst cost and separation | >95% | [7] |
Product Characterization
Confirming the identity and purity of the synthesized 2-methyl-2-pentenal is crucial.
-
Physical Properties: The product should be a colorless to pale yellow liquid with a characteristic powerful, green, fruity odor.[3]
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is a definitive tool for structural confirmation. Key signals include the aldehyde proton (~9.4 ppm), the vinylic proton (~6.4 ppm), and signals for the methyl and ethyl groups.[11][12]
-
¹³C NMR: Provides confirmation of the carbon skeleton.
-
IR Spectroscopy: Will show a strong carbonyl (C=O) stretch around 1680-1700 cm⁻¹ and a C=C stretch around 1640 cm⁻¹.
-
Mass Spectrometry (GC-MS): Used to confirm the molecular weight (98.14 g/mol ) and fragmentation pattern, while also assessing purity.[13][14]
-
Safety and Handling
Strict adherence to safety protocols is mandatory.
-
Hazard Identification:
-
Propanal: Flammable liquid and vapor. Causes skin irritation and serious eye damage. May cause respiratory irritation.
-
2-Methyl-2-pentenal: Flammable liquid and vapor. Toxic if inhaled. Causes serious eye damage and may cause an allergic skin reaction.[15][16]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles at all times.
-
-
Engineering Controls:
-
All operations must be conducted inside a certified chemical fume hood to avoid inhalation of toxic and flammable vapors.[17][18]
-
Ensure that an eyewash station and safety shower are immediately accessible.[18]
-
Keep away from ignition sources. Use explosion-proof equipment and take measures to prevent electrostatic discharge.[16]
-
-
Waste Disposal:
-
Dispose of all organic and aqueous waste in appropriately labeled hazardous waste containers according to institutional guidelines. Do not pour waste down the drain.
-
References
-
Quora. (2018). How will this compound undergo aldol condensation?[Link]
-
Aurora Chemistry for Everyone. (2024). ALDOL CONDENSATION of this compound. YouTube. [Link]
-
Synerzine. (2021). SAFETY DATA SHEET 2-Methyl-2-pentenal. [Link]
-
Brainly.in. (2023). 2 methyl pentanal aldol condensation. [Link]
-
Filo. (2025). Write the products and detailed reaction conditions for the following reactions. [Link]
-
Wikipedia. This compound. [Link]
-
ResearchGate. (2005). New process of synthesis of 2-methyl-2-pentenoic acid. [Link]
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Airgas. (2015). SAFETY DATA SHEET. [Link]
-
The Good Scents Company. 2-methyl-2-pentenal. [Link]
- Google Patents. (2014).
-
ResearchGate. (2012). 2-Methyl-2-pentenal prepared from condensation of propionaldhyde in presence of anion exchange resin. [Link]
-
PrepChem.com. Synthesis of this compound. [Link]
-
ResearchGate. (2025). Hydrogenation and Hydrodeoxygenation of 2-methyl-2-pentenal on supported metal catalysts. [Link]
-
ResearchGate. Activity towards this compound in hydrogenation of.... [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Industrial Applications of 2-Methyl-2-pentenal: Beyond Fragrance. [Link]
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National Institute of Standards and Technology. 2-Pentenal, 2-methyl-. [Link]
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National Center for Biotechnology Information. (E)-2-Methyl-2-pentenal. [Link]
-
Royal Society of Chemistry. (2009). The continuous self aldol condensation of propionaldehyde in supercritical carbon dioxide. [Link]
-
SpectraBase. 2-Methyl-2-penten-1-al - Optional[1H NMR] - Spectrum. [Link]
- Google Patents. (2014). CN103539655A - Synthesis method of 2-methyl-2-pentenoic acid.
-
Catalysis Eprints database. Solvent free aldol condensation of propanal to 2-methylpentenal using solid base catalysts. [Link]
-
ResearchGate. (2025). Solvent free aldol condensation of propanal to 2-methylpentenal using solid base catalysts. [Link]
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Application Note: Kinetic Studies of 2-Methylpentanal Atmospheric Reactions
For: Researchers, atmospheric scientists, and environmental chemistry professionals.
Introduction: The Atmospheric Significance of 2-Methylpentanal
This compound (2MP) is a volatile organic compound (VOC) emitted into the troposphere from both biogenic and anthropogenic sources. As a flavoring ingredient and an intermediate in the synthesis of various chemicals, its release into the atmosphere is of growing concern.[1][2] Once in the atmosphere, 2MP participates in a series of photochemical reactions that can lead to the formation of secondary pollutants such as ozone (O₃) and secondary organic aerosols (SOAs), which have significant impacts on air quality and climate.[1][2][3][4][5] Understanding the kinetics of 2MP's primary degradation pathways is crucial for accurately modeling its atmospheric lifetime and its overall impact on atmospheric chemistry.
The dominant removal processes for 2MP in the atmosphere during the daytime are photolysis and reaction with the hydroxyl radical (OH).[1][2][3][4][5] In coastal or polluted areas with significant chlorine sources, reaction with chlorine atoms (Cl) can also be a major degradation pathway, particularly at dawn.[1][2][3][4] This application note provides a detailed guide to the experimental techniques and protocols for determining the gas-phase reaction kinetics of this compound with these key atmospheric oxidants.
I. Foundational Concepts in Atmospheric Kinetic Studies
The rate at which this compound reacts with an oxidant (X, where X = OH, Cl, or O₃) is described by the bimolecular rate equation:
Rate = k[2MP][X]
where k is the second-order rate coefficient (in units of cm³ molecule⁻¹ s⁻¹), and [2MP] and [X] are the concentrations of this compound and the oxidant, respectively. The primary goal of kinetic studies is to accurately determine the value of k, often as a function of temperature, to predict the atmospheric lifetime (τ) of 2MP with respect to each oxidant:
τ = 1 / (k[X])
Two primary experimental approaches are employed to determine these rate coefficients: absolute rate techniques and relative rate techniques.
-
Absolute Rate Techniques: These methods involve directly measuring the concentration of one of the reactants, typically the radical species (e.g., OH), as it decays over time in the presence of a known excess concentration of the other reactant (this compound). This provides a direct measurement of the rate coefficient without the need for a reference compound.
-
Relative Rate Techniques: In this approach, the decay of the target compound (this compound) is measured relative to the decay of a reference compound whose reaction rate coefficient with the oxidant is well-established. This method is particularly useful in complex environments like environmental simulation chambers where direct measurement of radical concentrations is challenging.[6]
II. Experimental Design & Methodologies
A. Environmental Simulation Chambers (Smog Chambers)
Environmental simulation chambers, or smog chambers, are large, controlled-environment reactors designed to mimic atmospheric conditions.[7][8][9][10] They are essential for studying the complex interplay of chemical reactions that occur in the atmosphere.
-
Chamber Construction: Typically constructed from FEP (fluorinated ethylene propylene) film or other inert materials to minimize wall reactions and surface effects.
-
Light Source: Equipped with a bank of UV lamps to simulate the solar actinic flux, driving photochemical reactions.
-
Instrumentation: Interfaced with a suite of analytical instruments to monitor the concentrations of reactants and products in real-time.
Protocol 1: Relative Rate Kinetic Study of this compound + Cl
This protocol details the determination of the rate coefficient for the reaction of this compound with chlorine atoms using a relative rate method in a smog chamber.
1. Principle:
The relative rate method relies on the simultaneous reaction of the target compound (2MP) and a reference compound (R) with the same oxidant (Cl atoms). Assuming that the primary loss process for both 2MP and the reference compound is their reaction with Cl, the following relationship holds:
ln([2MP]₀ / [2MP]ₜ) = (k₂ₘₚ / kᵣ) * ln([R]₀ / [R]ₜ)
where:
-
[2MP]₀ and [R]₀ are the initial concentrations.
-
[2MP]ₜ and [R]ₜ are the concentrations at time t.
-
k₂ₘₚ is the rate coefficient for the reaction of Cl with 2MP.
-
kᵣ is the known rate coefficient for the reaction of Cl with the reference compound.
A plot of ln([2MP]₀ / [2MP]ₜ) versus ln([R]₀ / [R]ₜ) will yield a straight line with a slope equal to k₂ₘₚ / kᵣ.
2. Materials and Equipment:
-
Environmental simulation chamber with UV lighting.
-
Fourier Transform Infrared (FTIR) spectrometer or Proton Transfer Reaction-Mass Spectrometer (PTR-MS) for concentration monitoring.
-
Gas handling system for introducing reactants.
-
This compound (≥97% purity).
-
Reference compounds (e.g., ethanol, isoprene) with well-known rate coefficients for their reaction with Cl.
-
Cl atom precursor (e.g., Cl₂).
-
Zero air or purified synthetic air.
3. Experimental Procedure:
-
Chamber Preparation: Clean the chamber by flushing with zero air for several hours to remove any residual contaminants.
-
Reactant Injection: Introduce a known concentration of this compound and the chosen reference compound into the chamber. Allow the mixture to equilibrate.
-
Initial Concentration Measurement: Measure the initial concentrations of this compound and the reference compound ([2MP]₀ and [R]₀) using FTIR or PTR-MS.
-
Initiation of Reaction: Introduce the Cl atom precursor (Cl₂) into the chamber and turn on the UV lights to initiate the photolysis of Cl₂ and the subsequent reactions.
-
Concentration Monitoring: Continuously monitor the concentrations of this compound and the reference compound over time.
-
Data Analysis: Plot ln([2MP]₀ / [2MP]ₜ) versus ln([R]₀ / [R]ₜ). Perform a linear regression to determine the slope. Calculate k₂ₘₚ using the known kᵣ.
4. Data Presentation:
| Parameter | Value | Reference |
| k(2MP + Cl) at 298 K | (2.21 ± 0.35) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | [Asensio et al., 2023][3] |
| Reference Compound | k(Reference + Cl) at 298 K (cm³ molecule⁻¹ s⁻¹) | Source |
| Ethanol | 5.9 x 10⁻¹¹ | IUPAC |
| Isoprene | 4.3 x 10⁻¹⁰ | IUPAC |
Diagram of Relative Rate Experimental Workflow:
Caption: Workflow for the absolute rate determination of the 2MP + OH reaction.
III. Analytical Considerations
Accurate monitoring of reactant and product concentrations is paramount in kinetic studies.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): A robust technique for separating and quantifying VOCs. For C6 aldehydes like this compound, a typical setup would involve a capillary column (e.g., HP-INNOWAX) with a temperature program designed to separate the aldehyde from other components in the mixture. [11][12]* Proton Transfer Reaction-Mass Spectrometry (PTR-MS): Provides real-time, high-sensitivity monitoring of VOCs without the need for sample preparation. This compound can be detected as the protonated molecule [M+H]⁺. The reduced electric field (E/N) in the drift tube is a critical parameter that can be optimized to minimize fragmentation and enhance sensitivity. [13][14]
IV. Reaction Products and Atmospheric Implications
The oxidation of this compound by OH radicals and Cl atoms proceeds primarily through hydrogen abstraction from the aldehydic group and from the tertiary C-H bond at the 2-position.
-
OH Reaction Products: The reaction is expected to form a mixture of products including butanal, acetaldehyde, and various organic nitrates in the presence of NOx. [15][16]* Cl Reaction Products: The reaction with Cl atoms has been shown to produce acetaldehyde, butanedial, acetic acid, 2-pentanone, 3-pentanone, butanal, and 2-methylbutanoic acid. [3]This reaction can also lead to the formation of secondary organic aerosols. [1][2][3][5] The atmospheric lifetime of this compound is estimated to be on the order of a few hours, indicating that it will be degraded relatively close to its emission sources, impacting local and regional air quality. [4]
V. Ozonolysis of this compound
Currently, there are no direct experimental studies on the kinetics of the reaction between this compound and ozone. However, studies on structurally similar unsaturated aldehydes, such as 2-methyl-2-pentenal, have been conducted. [17]These studies suggest that the ozonolysis of aldehydes can be a source of radicals and secondary pollutants. The rate coefficient for the reaction of ozone with saturated aldehydes is generally slow, but further research is needed to quantify the importance of this reaction for this compound.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for investigating the atmospheric kinetics of this compound. By employing these methodologies, researchers can obtain high-quality kinetic data that are essential for improving the accuracy of atmospheric models and for developing effective air quality management strategies. The recent determination of the rate coefficients for the OH and Cl reactions represents a significant advancement in our understanding of the atmospheric fate of this important VOC.
References
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Kalalian, C., et al. (2021). Ozonolysis of 2-Methyl-2-pentenal: New Insights from Master Equation Modeling. The Journal of Physical Chemistry A. Available at: [Link]
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Asensio, M., et al. (2023). Atmospheric impact of this compound emissions: Kinetics, photochemistry, and formation of secondary pollutants. EGUsphere [preprint]. Available at: [Link]
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Zhang, H., Xu, Y., & Jia, L. (2023). Evaluation of Ozone Formation Potential of Formaldehyde Using Smog Chamber Data. Aerosol and Air Quality Research, 23, 220323. Available at: [Link]
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Asensio, M., et al. (2023). Atmospheric impact of this compound emissions: Kinetics, photochemistry, and formation of secondary pollutants. Copernicus Publications. Available at: [Link]
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Asensio, M., et al. (2023). Atmospheric impact of this compound emissions: kinetics, photochemistry, and formation of secondary pollutants. Atmospheric Chemistry and Physics, 23(21), 14115–14126. Available at: [Link]
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Asensio, M., et al. (2023). Atmospheric impact of this compound emissions: kinetics, photochemistry, and formation of secondary pollutants. Atmospheric Chemistry and Physics. Available at: [Link]
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Ou, J., et al. (2022). A new smog chamber system for atmospheric multiphase chemistry study: design and characterization. Atmospheric Measurement Techniques. Available at: [Link]
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Ou, J., et al. (2022). A new smog chamber system for atmospheric multiphase chemistry study: design and characterization. Atmospheric Measurement Techniques. Available at: [Link]
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Asensio, M., et al. (2023). Atmospheric impact of this compound emissions: Kinetics, photochemistry, and formation of secondary pollutants. ResearchGate. Available at: [Link]
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Asensio, M. C., et al. (2007). Products and mechanism of the reaction of OH radicals with 2,2,4-trimethylpentane in the presence of NO. PubMed. Available at: [Link]
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Dimitriades, B. (1975). Smog-chamber studies on photochemical aerosol precursor relationships. US EPA. Available at: [Link]
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Adorno, M. A. T., et al. (2014). Development and Validation of Two Methods to Quantify Volatile Acids (C2-C6) by GC/FID: Headspace (Automatic and Manual) and Liquid-Liquid Extraction (LLE). Scientific Research Publishing. Available at: [Link]
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Castañeda, R., et al. (2012). Rate Constants and Branching Ratios in the Oxidation of Aliphatic Aldehydes by OH Radicals under Atmospheric Conditions. SciELO México. Available at: [Link]
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Liu, C., et al. (2023). Rate coefficients for the reactions of OH radical with C3-C11 alkanes determined by the relative-rate technique. ResearchGate. Available at: [Link]
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Filo. (2025). Write the products and detailed reaction conditions for the following rea... Filo. Available at: [Link]
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Asensio, M. C., et al. (2007). Products and mechanism of the reaction of OH radicals with 2,3,4-trimethylpentane in the presence of NO. PubMed. Available at: [Link]
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Rowell, A., et al. (2022). Evaluating the contribution of the unexplored photochemistry of aldehydes on the tropospheric levels of molecular hydrogen (H2). Atmospheric Chemistry and Physics. Available at: [Link]
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Quora. (2018). How will this compound undergo aldol condensation? Quora. Available at: [Link]
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Al-Rashidi, M., et al. (2022). Experimental and Theoretical Studies of Trans-2-Pentenal Atmospheric Ozonolysis. MDPI. Available at: [Link]
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ResearchGate. (n.d.). Room temperature rate constants of Cl with aldehydes and with the... ResearchGate. Available at: [Link]
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Carvalho, L. S., et al. (2023). Validation of an Analytical Method by Headspace Gas Chromatography with Flame Ionization and Evaluation of Matrix Effect of Volatile Compounds in. SciELO. Available at: [Link]
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MIT OpenCourseWare. (n.d.). 8. Gas-Phase Kinetics. MIT. Available at: [Link]
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von Gunten, U., & Yao, W. (2015). Ozone Reactions with Olefins and Alkynes: Kinetics, Activation Energies, and Mechanisms. Environmental Science & Technology, 49(13), 7783-7791. Available at: [Link]
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Bacher, C., et al. (2004). Rate Constants for the Gas-Phase Reactions of OH Radicals with a Series of Hydroxyaldehydes at 296 ± 2 K. Semantic Scholar. Available at: [Link]
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Scollard, D. J., et al. (1993). Rate constants for the reactions of hydroxyl radicals and chlorine atoms with halogenated aldehydes. Semantic Scholar. Available at: [Link]
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Meylan, W. M., & Howard, P. H. (1993). Estimation of hydroxyl radical reaction rate constants for gas-phase organic compounds using a structure-reactivity relationship: An update. Chemosphere, 26(12), 2293-2299. Available at: [Link]
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Aurora Chemistry for Everyone. (2024). ALDOL CONDENSATION of this compound || Aldol Reaction of CH3CH2CH2CH(CH3)CHO. YouTube. Available at: [Link]
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Jia, Y., et al. (2021). Rate Constants for the Reaction of OH Radicals with Hydrocarbons in a Smog Chamber at Low Atmospheric Temperatures. MDPI. Available at: [Link]
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Wojnárovits, L., & Takács, E. (2022). Rate constants of chlorine atom reactions with organic molecules in aqueous solutions, an overview. Radiation Physics and Chemistry, 195, 110078. Available at: [Link]
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Chemistry LibreTexts. (2022). II. Absolute and Relative Rate Constants. Chemistry LibreTexts. Available at: [Link]
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Baulch, D. L., et al. (1972). Evaluated Chemical Kinetic Rate Constants for Various Gas Phase Reactions. Standard Reference Data. Available at: [Link]
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Materazzi, S., et al. (2017). Identification and quantification of VOCs by proton transfer reaction time of flight mass spectrometry: An experimental workflow for the optimization of specificity, sensitivity, and accuracy. Journal of Mass Spectrometry, 52(9), 561-571. Available at: [Link]
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Gstrein, V., et al. (2021). Gas Chromatography—High-Temperature Proton-Transfer Reaction Mass Spectrometry as a Novel Tool for Forensic Drug Testing. MDPI. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-2-methylpentanal. PubChem. Available at: [Link]
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Liu, C., et al. (2024). Rate coefficients for the reactions of OH radicals with C3–C11 alkanes determined by the relative-rate technique. Atmospheric Chemistry and Physics. Available at: [Link]
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Song, S., et al. (2022). Experimental Study of the Reaction of OH Radicals with Carbonyl Sulfide between 365 and 960 K: Kinetics and Products. MDPI. Available at: [Link]
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Rodriguez, D., et al. (2005). Rate constants for the reactions of chlorine atoms with a series of unsaturated aldehydes and ketones at 298 K: structure-activity relationships. eScholarship. Available at: [Link]
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Müller, J. J., et al. (2013). Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. The Journal of Physical Chemistry A, 117(49), 13075-13084. Available at: [Link]
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Balucani, N. (n.d.). Gas-phase processes. University of Perugia. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-4-methylpentanal. PubChem. Available at: [Link]
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Chromatography Forum. (2020). GC FID parameters. Chromatography Forum. Available at: [Link]
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de Gouw, J., & Warneke, C. (2008). Long-term measurements of VOC concentrations by PTR-MS. Atmospheric Chemistry and Physics. Available at: [Link]
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Aschmann, S. M., et al. (1995). RATE CONSTANTS FOR THE GAS-PHASE REACTIONS OF ALKANES WITH CL ATOMS AT 296 2 K. Semantic Scholar. Available at: [Link]
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Rysha, A., et al. (2020). The Use of Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) to Determine the Volatile Organic Compounds (VOCs) Produced by Different Lactic Acid Bacterial Strains Growing in Defined Media. MDPI. Available at: [Link]
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ResearchGate. (2025). Rapid determination of C6-aldehydes in tomato plant emission by gas chromatography - Mass spectrometry and solid-phase microextraction with on-fiber derivatization. ResearchGate. Available at: [Link]
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Cai, C., et al. (2008). Rapid determination of C6-aldehydes in tomato plant emission by gas chromatography-mass spectrometry and solid-phase microextraction with on-fiber derivatization. PubMed. Available at: [Link]
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ResearchGate. (2025). Identification and quantification of VOCs by Proton Transfer Reaction Time of Flight Mass Spectrometry: an experimental workflow for the optimization of specificity, sensitivity and accuracy. ResearchGate. Available at: [Link]
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Russian Journal of Physical Chemistry A. (2006). Ozone loss in the reaction with (1) cyclopentanone and (2) methyl butyl ketone. Springer. Available at: [Link]
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Application Note & Protocol: High-Purity Isolation of 2-Methylpentanal for Research and Development
Abstract: This technical guide provides a comprehensive, in-depth protocol for the laboratory-scale purification of 2-Methylpentanal, a key chiral aldehyde intermediate in organic synthesis. Addressing the common challenge of removing co-assaulting impurities such as the corresponding carboxylic acid and aldol condensation products, this document details a robust purification strategy centered on the reversible formation of a bisulfite adduct. This classic chemical separation technique is complemented by a final fractional distillation step to achieve high purity suitable for sensitive downstream applications, including pharmaceutical and fine chemical synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable purification methodology.
Introduction: The Challenge of this compound Purity
This compound is a valuable chiral building block in organic chemistry.[1] However, like many aldehydes, it is susceptible to oxidation and self-condensation, leading to common impurities that can interfere with subsequent reactions.[2] The primary impurities often include:
-
2-Methylpentanoic acid: Formed via air oxidation of the aldehyde.
-
Aldol condensation products: Resulting from the self-reaction of this compound.[2]
-
Residual starting materials or solvents: From the initial synthesis of the aldehyde.
The presence of these impurities can lead to reduced yields, unwanted side reactions, and difficulties in product isolation and characterization in subsequent synthetic steps. Therefore, a robust purification strategy is essential to ensure the quality and reliability of experimental outcomes.
This application note presents a detailed protocol for the purification of this compound, focusing on the formation of a crystalline bisulfite adduct for the selective removal of the aldehyde from a mixture, followed by regeneration of the pure aldehyde.[3][4] This method is highly effective for separating aldehydes from non-carbonyl-containing impurities.[5][6][7] A final fractional distillation step is included to remove any remaining volatile impurities and to afford the final product in high purity.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of this compound is critical for designing an effective purification strategy, particularly for the final distillation step.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O | [8][9] |
| Molecular Weight | 100.16 g/mol | [9] |
| Appearance | Colorless liquid | [9][10] |
| Boiling Point | 119-120 °C | |
| Density | 0.808 g/mL at 25 °C | |
| Solubility | Soluble in organic solvents like ether and acetone; limited solubility in water. | [9][11] |
| Refractive Index (n20/D) | 1.401 | [9] |
Purification Strategy Overview
The purification of this compound will be conducted in a two-stage process:
-
Chemical Purification via Bisulfite Adduct Formation: This is the primary purification step to selectively isolate the aldehyde from acidic and other non-aldehyde impurities.[3][5]
-
Fractional Distillation: This final "polishing" step will separate the purified this compound from any low-boiling or high-boiling contaminants that may have been carried through the bisulfite adduct process.
While column chromatography is a common purification technique, it can be problematic for aldehydes due to their potential for decomposition on silica gel.[12][13] Therefore, the bisulfite adduct method is the preferred approach for robust and scalable purification.
Detailed Experimental Protocols
Safety Precautions: this compound is a flammable liquid and can cause skin and eye irritation.[14][15] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[14][16]
Part A: Purification via Bisulfite Adduct Formation and Regeneration
This protocol is designed for the purification of approximately 10 g of crude this compound. The quantities can be scaled accordingly.
Materials:
-
Crude this compound
-
Sodium bisulfite (NaHSO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydroxide (NaOH)
-
Diethyl ether (or other suitable organic solvent)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Stir plate and stir bar
-
pH paper or pH meter
-
Rotary evaporator
Protocol:
-
Preparation of Saturated Sodium Bisulfite Solution: In a beaker, add sodium bisulfite to deionized water with stirring until no more solid dissolves. This will create a saturated solution.
-
Formation of the Bisulfite Adduct:
-
In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a water-miscible solvent like methanol or dimethylformamide (DMF) to ensure efficient reaction with the aqueous bisulfite.[3][5] For aliphatic aldehydes like this compound, DMF is often preferred.[5][17]
-
Slowly add the saturated sodium bisulfite solution to the aldehyde solution with vigorous stirring. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
Continue stirring for 30-60 minutes. A white precipitate of the this compound-bisulfite adduct should form.[17] If the adduct is soluble, proceed with a liquid-liquid extraction protocol.[17]
-
-
Isolation of the Bisulfite Adduct:
-
If a precipitate has formed, collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any adhering organic impurities.
-
If no precipitate forms, transfer the reaction mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether) and shake. The bisulfite adduct will remain in the aqueous layer, while non-aldehyde organic impurities will be extracted into the organic layer.[3][5] Separate the layers and retain the aqueous layer containing the adduct.
-
-
Regeneration of Pure this compound:
-
Suspend the filtered bisulfite adduct (or the aqueous layer from the extraction) in a volume of deionized water in a flask.
-
Slowly add a saturated solution of sodium bicarbonate or a 10% solution of sodium hydroxide with stirring.[3] The addition of a base will reverse the bisulfite addition and regenerate the aldehyde.[5] Continue adding the base until the solution is distinctly alkaline (pH > 10).
-
The regenerated this compound will form a separate organic layer.
-
-
Extraction and Drying:
-
Transfer the mixture to a separatory funnel and extract the regenerated this compound with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any residual acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Part B: Final Purification by Fractional Distillation
Materials:
-
Purified this compound from Part A
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flask)
-
Heating mantle
-
Boiling chips
-
Thermometer
Protocol:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Distillation:
-
Transfer the crude this compound from Part A into the distillation flask and add a few boiling chips.
-
Begin heating the flask gently. As the liquid begins to boil, a vapor ring will rise up the fractionating column.
-
Carefully control the heating rate to maintain a slow and steady distillation. The temperature at the head of the column should be monitored closely. .
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (119-120 °C). Discard any initial forerun that distills at a lower temperature.
-
-
Product Collection: Collect the pure this compound in a pre-weighed, dry receiving flask.
-
Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dark place to prevent oxidation.
Visualization of the Purification Workflow
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of this compound.
Expected Results and Quality Control
The purity of the final product can be assessed using standard analytical techniques such as:
-
Gas Chromatography (GC): To determine the percentage purity and identify any remaining volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the aldehyde functional group and the absence of the carboxylic acid impurity.
A successful purification should yield this compound with a purity of >98%.
Conclusion
The described two-stage purification protocol, combining chemical purification via bisulfite adduct formation with fractional distillation, provides a reliable and effective method for obtaining high-purity this compound on a laboratory scale. This robust procedure addresses the common impurities associated with aldehydes, ensuring a high-quality starting material for subsequent research and development activities. The principles outlined in this guide are broadly applicable to the purification of other aldehydes, with minor modifications to account for their specific physical and chemical properties.
References
-
Synerzine. (n.d.). SAFETY DATA SHEET 2-Methyl-2-pentenal. Retrieved from [Link]
-
Various Authors. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Aldehydes - Chempedia. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Various Authors. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. ResearchGate. Retrieved from [Link]
-
Synerzine. (2018). This compound Safety Data Sheet. Retrieved from [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57361. Retrieved from [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Retrieved from [Link]
-
Boucher, M., & Furigay, M. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), e57361. Retrieved from [Link]
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Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
Airgas. (2015). SAFETY DATA SHEET. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Pentanal, 2-methyl- (CAS 123-15-9). Retrieved from [Link]
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-
FooDB. (2010). Showing Compound this compound (FDB008201). Retrieved from [Link]
-
Various Authors. (2025). Counterion effects in the preparation of aldehyde–bisulfite adducts | Request PDF. ResearchGate. Retrieved from [Link]
-
University of South Alabama. (n.d.). Handout CH201L Methylpentane. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis. Retrieved from [Link]
-
MCPHS University. (2020). Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
Solubility of Things. (n.d.). This compound. Retrieved from [Link]
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Troubleshooting & Optimization
Side reactions in the aldol condensation of propanal to 2-Methylpentanal
A Specialized Resource for Navigating the Aldol Condensation of Propanal
Welcome to the Ald-X Solutions Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 2-methylpentanal via the aldol condensation of propanal. Our goal is to provide you with in-depth troubleshooting strategies and a comprehensive understanding of the underlying chemical principles to help you optimize your reaction outcomes and mitigate the formation of unwanted side products.
Troubleshooting Guide: Common Issues in Propanal Aldol Condensation
This section addresses prevalent challenges in a direct question-and-answer format, offering insights into the root causes and providing actionable solutions.
Question 1: My reaction yields are consistently low, and I observe a significant amount of unreacted propanal. What are the likely causes and how can I improve conversion?
Answer:
Low conversion in the aldol condensation of propanal is often multifactorial. The primary culprits are typically related to suboptimal reaction conditions that fail to drive the equilibrium towards the product. The initial aldol addition is a reversible reaction, and its equilibrium may not strongly favor the product.[1]
-
Insufficient Catalyst Activity or Concentration: The concentration and strength of the base catalyst (e.g., NaOH, KOH) are critical.[2] A low catalyst concentration can lead to slow enolate formation, thereby hindering the reaction rate. Conversely, an excessively high concentration can promote side reactions.
-
Inadequate Reaction Time or Temperature: The aldol condensation of propanal is typically conducted at moderate temperatures.[3][4] Insufficient reaction time will naturally lead to incomplete conversion. While increasing the temperature can enhance the rate, it can also favor side reactions and potentially lead to the thermal degradation of the product.
-
Inefficient Mixing: In heterogeneous reaction mixtures, such as those involving solid-supported catalysts or immiscible phases, poor mixing can limit the contact between reactants and the catalyst, resulting in lower conversion.[5]
Solutions:
-
Catalyst Optimization: Titrate the catalyst concentration to find the optimal balance for your specific system. For base-catalyzed reactions, a concentration of around 2M NaOH has been shown to be effective.[6] Consider exploring alternative catalysts like anion exchange resins, which can offer high conversion and selectivity.[3][4]
-
Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Temperature Control: Maintain a consistent and optimized reaction temperature. For many propanal condensations, temperatures between 30-35°C have proven effective.[3][4]
-
Enhanced Mixing: Ensure vigorous and efficient stirring throughout the reaction to maximize reactant and catalyst interaction.
Question 2: My final product is contaminated with a significant amount of high-boiling point impurities. What are these byproducts and how can I minimize their formation?
Answer:
The presence of high-boiling point impurities is a common issue and is primarily due to the formation of higher-order condensation products.[7]
-
Formation of Trimers and Tetramers: The initial aldol product, 2-methyl-2-pentenal, still possesses a reactive aldehyde group and can participate in subsequent aldol reactions with another molecule of propanal or even with itself. This leads to the formation of larger, higher-boiling point oligomers.
-
Cyclization Reactions: Linear aldol trimers can undergo intramolecular cyclization to form aromatic compounds like 1,3,5-trimethylbenzene, which is a stable and often-observed byproduct.[7]
Solutions:
-
Control of Reaction Time: Over-extending the reaction time can significantly increase the formation of higher-order products. Quenching the reaction once the desired conversion of propanal is achieved is crucial.
-
Reactant Stoichiometry: While this is a self-condensation, controlling the concentration of propanal can be beneficial. In some setups, a gradual addition of propanal to the reaction mixture can help maintain a lower instantaneous concentration, thus disfavoring the formation of higher oligomers.
-
Selective Catalysis: The choice of catalyst can influence the selectivity towards the desired dimer. Some solid base catalysts, like hydrotalcites, have shown good selectivity for 2-methyl-2-pentenal.[5]
Question 3: I have identified byproducts that are not the expected aldol adducts. What other side reactions could be occurring?
Answer:
Several other side reactions can compete with the desired aldol condensation, leading to a complex product mixture.
-
Cannizzaro Reaction: Although propanal has α-hydrogens and is expected to undergo aldol condensation, under strongly basic conditions, a competing Cannizzaro reaction can occur.[8][9][10] This disproportionation reaction leads to the formation of propanol and propanoic acid.[11] This is particularly a risk with sterically hindered aldehydes where the aldol reaction might be slowed down.[10]
-
Acetal and Hemiacetal Formation: In the presence of alcohols (which can be the solvent or formed in situ via a Cannizzaro reaction), the aldehyde groups of propanal and the aldol products can form hemiacetals and acetals.[4][7]
-
Polymerization: Aldehydes are susceptible to polymerization, especially in the presence of strong acids or bases.
Solutions:
-
Moderate Base Strength and Concentration: To minimize the Cannizzaro reaction, avoid excessively high concentrations of strong bases. Using milder bases or solid base catalysts can be advantageous.[5][12]
-
Anhydrous Conditions: If acetal formation is a concern, conducting the reaction under anhydrous conditions can prevent this side reaction.
-
Careful Control of Reaction Conditions: Maintaining optimal temperature and promptly working up the reaction can help suppress polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the primary side reaction, the formation of higher-order condensation products?
A1: The formation of higher-order products follows the same fundamental aldol condensation mechanism. The initial product, 2-methyl-2-pentenal, can act as the electrophile. An enolate of propanal can then attack the carbonyl carbon of 2-methyl-2-pentenal, leading to a trimeric aldol addition product. This trimer can then dehydrate to form a larger α,β-unsaturated aldehyde, which can, in turn, react further.
Q2: How does the choice of solvent affect the side reaction profile?
A2: The solvent can play a significant role. Protic solvents like water or ethanol can participate in the reaction by enabling proton transfer steps and can also lead to hemiacetal and acetal formation.[4] Using a non-polar, aprotic solvent like benzene can minimize these side reactions and in some cases, improve the yield of the desired product.[6] However, solvent-free conditions are also being explored for a more environmentally friendly process.
Q3: What analytical techniques are best suited for identifying and quantifying the various side products?
A3: A combination of chromatographic and spectroscopic techniques is ideal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for separating the various components of the reaction mixture and identifying them based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the isolated products, allowing for unambiguous identification of the desired product and various byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the functional groups present in the product mixture, such as carbonyls (C=O), hydroxyls (O-H), and carbon-carbon double bonds (C=C).
Experimental Protocols
Standard Protocol for the Aldol Condensation of Propanal
-
Materials: Propanal, Sodium Hydroxide (NaOH), Deionized Water, Diethyl Ether, Anhydrous Magnesium Sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a 10% aqueous solution of NaOH.
-
Cool the flask in an ice bath.
-
Slowly add propanal to the stirred NaOH solution over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by fractional distillation.[13]
-
Visualizing Reaction Pathways
Diagram 1: Main Aldol Condensation Pathway
Caption: The desired reaction pathway for the synthesis of 2-methyl-2-pentenal.
Diagram 2: Competing Side Reaction Pathways
Caption: An overview of the primary side reactions competing with the desired aldol condensation.
Data Summary
Table 1: Boiling Points of Key Compounds
| Compound | Structure | Boiling Point (°C) |
| Propanal | CH₃CH₂CHO | 46-50 |
| 2-Methyl-2-pentenal | CH₃CH₂CH=C(CH₃)CHO | 135-137 |
| 1,3,5-Trimethylbenzene | C₉H₁₂ | 164.7 |
| Propanol | CH₃CH₂CH₂OH | 97 |
Note: Boiling points are approximate and can vary with pressure.
References
- Atlas. (n.d.). Aldol Condensation of Propanol Explained. School AI Assistant.
- Quora. (2019, April 1). How to write the aldol condensation of methanal and propanaldehyde.
- ResearchGate. (n.d.). 2-Methyl-2-pentenal prepared from condensation of propionaldhyde in presence of anion exchange resin.
- Quora. (2017, August 18). Why does 2-methyl propanal give the Cannizzaro reaction?.
- Google Patents. (n.d.). CN103613488A - Preparation method of 2-methyl-2-pentenal.
- ACS Publications. (n.d.). Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media. Organic Process Research & Development.
- YouTube. (2023, December 24). ALDOL CONDENSATION of PROPANAL || Aldol Reaction of CH3CH2CHO.
- Sarthaks eConnect. (2021, November 17). Write the chemical equations for aldol condensation or Cannizzaro reaction that the following compounds undergo : (1) Propanal.
- Chemistry Stack Exchange. (2022, October 7). Why does 2-methyl propanal undergo the Cannizzaro reaction even it has an α-hydrogen?.
- Pearson. (n.d.). Give the expected products for the aldol condensations of (a) propanal.
- Google Patents. (n.d.). CN102344349B - Method for preparing 2-methyl-2-pentena.
- ResearchGate. (2025, August 7). Self- and Cross-Aldol Condensation of Propanal Catalyzed by Anion-Exchange Resins in Aqueous Media | Request PDF.
- Wikipedia. (n.d.). Aldol reaction.
- YouTube. (2020, December 10). Aldol Experiment, Part 2 - Reaction, Purification, and Characterization.
- Chemistry Stack Exchange. (2016, December 24). Why can enolizable aldehydes undergo Cannizzaro reactions?.
- BenchChem. (n.d.). troubleshooting low yield in Aldol condensation.
- Guidechem. (n.d.). What are the main applications of 2-Methyl-2-pentenal?. FAQ.
- Vedantu. (n.d.). How many Aldol Products are possible with addition class 11 chemistry CBSE.
- Wikipedia. (n.d.). Cannizzaro reaction.
- Welcome Home Vets of NJ. (n.d.). Aldol Condensation Practice Problems With Answers.
- BenchChem. (n.d.). troubleshooting low yield in crossed aldol condensation reactions.
- Quora. (2020, December 26). Which products are produced by the condensation reaction of Propanol Alcohol?.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Industrial Applications of 2-Methyl-2-pentenal: Beyond Fragrance.
- Chemistry LibreTexts. (2025, March 17). 23.5: Mixed Aldol Reactions.
- Allen. (n.d.). The cross aldol product formed when propanal acts as the electrophile and butanal as nucleophile is.
- Study.com. (n.d.). What crossed-aldol product results when propanal is heated in the presence of excess 2,2-dimethylpropanal and sodium hydroxide?.
- Quora. (2018, November 2). How will this compound undergo aldol condensation?.
- Brainly.in. (2020, September 8). write the cross aldol reaction between two propanal molecule.
- Catalysis Eprints database. (n.d.). Solvent free aldol condensation of propanal to 2-methylpentenal using solid base catalysts.
- Reddit. (2024, November 21). Aldol condensation in basic 1-propanol solvent. r/OrganicChemistry.
- YouTube. (2020, December 7). Aldol Reaction Experiment, Part 1 - Prelab.
- YouTube. (2024, January 1). ALDOL CONDENSATION of this compound || Aldol Reaction of CH3CH2CH2CH(CH3)CHO.
- Filo. (2021, January 1). (a) Write the main product formed when propanal reacts with the following reagents.
- YouTube. (2016, December 30). Trick to write the product of Aldol and Cross Aldol Condensation.
- Wikipedia. (n.d.). Isopropyl alcohol.
- BenchChem. (n.d.). Application Notes and Protocols for Aldol Condensation Reactions with 3-(2-Fluorophenyl)propionaldehyde.
Sources
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- 2. youtube.com [youtube.com]
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- 8. quora.com [quora.com]
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- 11. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 12. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
Troubleshooting peak tailing for 2-Methylpentanal in gas chromatography.
Technical Support Center: Gas Chromatography
Topic: Troubleshooting Peak Tailing for 2-Methylpentanal
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Why Aldehydes Like this compound are Challenging
Welcome to the technical support center. This guide is designed to provide a systematic and scientifically grounded approach to resolving one of the most common issues in gas chromatography (GC): peak tailing, specifically for active analytes like this compound.
This compound is a volatile aldehyde. Due to the polar carbonyl group and its reactive nature, it is prone to interactions with active sites within the GC system. These interactions are a primary cause of poor peak shape, which can compromise resolution, accuracy, and precision in your analysis. This guide will walk you through identifying the root cause of peak tailing and implementing effective solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing badly. What is the most likely cause?
A1: The most common cause of peak tailing for an active compound like this compound is chemical interaction with active sites in the GC flow path.[1][2] These active sites are often silanol (Si-OH) groups present on the surfaces of untreated glass inlet liners, glass wool, or even the capillary column itself.[3][4] The polar carbonyl group of the aldehyde can form hydrogen bonds with these silanol groups, causing some molecules to be retained longer than others, resulting in a tailed peak.
Q2: Are all tailing peaks caused by active sites?
A2: Not necessarily. It's crucial to first assess your chromatogram.
-
If only this compound and other polar compounds are tailing , the issue is almost certainly chemical activity.[5]
-
If all peaks in the chromatogram are tailing (including nonpolar hydrocarbons) , this points to a physical or mechanical issue.[1][5][6] This could be due to a poor column cut, incorrect column installation depth in the inlet, or a leak in the system.[6][7]
Q3: Can the injection temperature affect peak shape for this compound?
A3: Yes, the inlet temperature is a critical parameter. If the temperature is too low, the sample may not vaporize quickly and homogeneously, leading to a slow transfer onto the column and causing peak broadening or tailing.[8] Conversely, if the temperature is too high, it can cause thermal degradation of the analyte.[9] A good starting point for many analyses is 250 °C, but this may require optimization for your specific application.[9]
Q4: What type of GC column is best for analyzing volatile aldehydes?
A4: For separating compounds that differ in their hydrogen bonding capacities, like aldehydes and alcohols, a polyethylene glycol (PEG) type phase, often referred to as a WAX column, is generally recommended.[10] For general-purpose analysis of volatile organic compounds, a column like a ZB-624 is also a suitable choice.[11] Using a column with a thicker film can increase the retention of volatile compounds, which may eliminate the need for subambient oven temperatures.[12]
Systematic Troubleshooting Guide
This guide provides a logical workflow to diagnose and resolve peak tailing for this compound.
Step 1: Diagnose the Problem Source (Chemical vs. Physical)
Begin by injecting a test mix that includes both nonpolar compounds (e.g., a series of n-alkanes) and your polar analyte, this compound.
-
Observation: Only the this compound peak tails.
-
Observation: All peaks, including the n-alkanes, are tailing.
Section A: Addressing Chemical Activity
Active sites can adsorb polar analytes, causing peak tailing. The most common locations for these sites are the inlet liner and the head of the column.
A1: The Inlet Liner - Your First Line of Defense
The inlet liner is where your sample first encounters a high-temperature surface. An active or contaminated liner is a very common source of peak tailing for aldehydes.
-
Problem: The surface of glass liners contains acidic silanol groups (Si-OH) that strongly interact with the carbonyl group of this compound.[3]
-
Solution: Always use a deactivated inlet liner. Deactivation is a process that covers these active sites with an inert chemical layer.[4][13]
Recommended Liner Deactivations for Aldehyde Analysis:
| Deactivation Type | Characteristics & Best Use |
| Intermediate Polarity (IP) / Phenylmethyl-deactivated | Good general-purpose deactivation for a range of polar and nonpolar compounds.[14] |
| Siltek® or equivalent highly inert deactivation | Offers superior inertness for highly active or sensitive compounds and is recommended for trace-level analysis.[3][14] |
Protocol: Replacing the Inlet Liner
-
Cool the GC inlet to a safe temperature (below 50 °C).
-
Turn off the carrier gas flow to the inlet.
-
Carefully remove the septum nut and any other retaining hardware.
-
Using clean forceps, remove the old liner and O-ring.
-
Inspect the inlet for any residue or septum debris and clean if necessary.
-
Place a new, high-quality O-ring on the new deactivated liner.
-
Insert the new liner into the inlet, ensuring it is seated correctly.
-
Reassemble the inlet hardware and tighten the septum nut. Do not overtighten.
-
Restore carrier gas flow and perform a leak check.
A2: Column Contamination and Conditioning
If a new, deactivated liner does not solve the tailing, the active sites may be on the column itself, typically within the first few meters.
-
Problem: Non-volatile sample matrix components can accumulate at the head of the column, creating active sites. Also, exposure to oxygen at high temperatures can damage the stationary phase, exposing active silanol groups on the fused silica tubing.
-
Solution 1: Column Trimming: Remove the contaminated section of the column. Using a ceramic scoring wafer, cleanly cut 15-20 cm from the inlet end of the column. Re-install the column, ensuring the correct insertion depth.
-
Solution 2: Column Conditioning: A proper conditioning procedure is essential for new columns and can help rejuvenate older columns by removing contaminants and ensuring a stable baseline.[15][16]
Protocol: Standard GC Column Conditioning
-
After installing the column in the inlet (do not connect to the detector yet), purge the column with carrier gas at room temperature for 15-30 minutes.[17] This removes any oxygen from the system.[15][18]
-
Set the oven temperature program to ramp at 10-15 °C/min up to the conditioning temperature. The conditioning temperature should be about 20 °C above the maximum temperature of your analytical method, but never exceed the column's maximum isothermal temperature limit.[17][19]
-
Hold at this temperature until a stable baseline is achieved, which can take from 1-2 hours to overnight depending on the column phase and thickness.[16][17]
-
Cool the oven, connect the column to the detector, and perform a leak check.
Section B: Correcting Physical Flow Path Issues
If all peaks are tailing, the issue lies with the physical setup of the GC system, which disrupts the smooth flow of carrier gas.
-
Problem: A poorly cut column end, incorrect column installation depth, or a system leak can create turbulence and unswept (dead) volumes in the flow path.[6][20] A portion of the analyte vapor gets trapped and is released slowly, causing all peaks to tail.
-
Solution: Systematically check all connections and installation parameters from the inlet to the detector.
Troubleshooting Steps for Physical Issues:
-
Check the Column Cut: The column end should be a clean, 90-degree cut with no jagged edges or shards. A poor cut is a very common cause of indiscriminate peak tailing.[6][7] Use a magnifying tool to inspect the cut. If it's not perfect, re-cut it using a ceramic scoring wafer.
-
Verify Column Installation Depth: The column must be inserted to the correct depth within the inlet. If it's too high or too low, it can create dead volume.[6] Consult your GC instrument manual for the specific distance required for your inlet type and install it precisely.
-
Perform a Thorough Leak Check: Leaks are a major source of chromatographic problems. Use an electronic leak detector to check all fittings, especially the septum nut and the column fittings at the inlet and detector.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.net.au [chromtech.net.au]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 9. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
- 10. trajanscimed.com [trajanscimed.com]
- 11. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. silcotek.com [silcotek.com]
- 14. axialscientific.com [axialscientific.com]
- 15. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 16. m.youtube.com [m.youtube.com]
- 17. agilent.com [agilent.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. How to Condition a New Capillary GC Column [discover.restek.com]
- 20. m.youtube.com [m.youtube.com]
Identifying and minimizing impurities in 2-Methylpentanal NMR spectra
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of 2-Methylpentanal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret NMR spectra, focusing on the identification and minimization of common impurities. The information herein is structured in a practical question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
FAQ 1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
Understanding the baseline NMR spectrum of your target compound is the first step in identifying impurities. This compound, an aldehyde, has characteristic signals that are crucial to recognize.
The aldehyde proton (-CHO) is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. This results in a signal appearing far downfield, typically between 9 and 10 ppm in the ¹H NMR spectrum.[1][2][3] The protons on the carbon adjacent to the carbonyl group (α-protons) are also deshielded and typically resonate between 2.0 and 2.5 ppm.[1]
In the ¹³C NMR spectrum, the carbonyl carbon is the most deshielded, appearing in the 190-200 ppm region.[3]
Here is a summary of the predicted chemical shifts for this compound:
| Assignment | Structure | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde H | -CH O | ~9.6 | - |
| α-H | -CH (CH₃)CHO | ~2.4 | ~55 |
| β-CH₂ | -CH₂ CH(CH₃)CHO | ~1.4-1.6 | ~35 |
| γ-CH₂ | -CH₂ CH₂CH(CH₃)CHO | ~1.2-1.4 | ~20 |
| δ-CH₃ | -CH₃ CH₂CH₂CH(CH₃)CHO | ~0.9 | ~14 |
| α-CH₃ | -CH(CH₃ )CHO | ~1.1 | ~16 |
| Carbonyl C | -C HO | - | ~205 |
Note: These are approximate values and can be influenced by the solvent and concentration.
FAQ 2: I'm seeing unexpected peaks in my ¹H NMR spectrum. How can I identify common impurities?
Unidentified peaks are a frequent issue in NMR analysis. These can arise from various sources, including residual solvents, starting materials, side-products, or contamination. A systematic approach is key to identification.
Step 1: Identify Common Laboratory Solvents
The first step is to rule out common laboratory solvents that may be present as residual impurities from the reaction workup or from cleaning glassware.[4] Consulting tables of known NMR chemical shifts for these solvents is essential.[5][6][7]
Common Solvent Impurities and Their Approximate ¹H Chemical Shifts (in CDCl₃):
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl ether | 1.21 (t), 3.48 (q) | Triplet, Quartet |
| Ethyl acetate | 1.26 (t), 2.05 (s), 4.12 (q) | Triplet, Singlet, Quartet |
| Hexane | 0.88, 1.26 | Multiplets |
| Toluene | 2.36, 7.17-7.29 | Singlet, Multiplet |
| Water | 1.56 | Singlet (broad) |
Data sourced from Sigma-Aldrich and other established databases.
Step 2: Consider Reaction-Specific Impurities
If solvent peaks are ruled out, consider impurities related to the synthesis of this compound. Common synthetic routes can lead to specific byproducts. For instance, this compound is often synthesized via the oxidation of 2-methylpentanol.[8]
-
Unreacted Starting Material (2-Methylpentanol): Look for a broad signal for the hydroxyl (-OH) proton and characteristic signals for the rest of the alcohol molecule. The chemical shift of the -OH proton is variable and concentration-dependent.
-
Oxidation Byproduct (2-Methylpentanoic Acid): Over-oxidation can lead to the corresponding carboxylic acid. This will show a very broad singlet for the carboxylic acid proton, typically far downfield (>10 ppm), and a shift in the α-proton signal.
-
Aldol Condensation Products: Aldehydes with α-hydrogens, like this compound, can undergo self-aldol condensation, especially in the presence of acid or base.[9][10][11][12] This can lead to the formation of β-hydroxy aldehydes or α,β-unsaturated aldehydes. Identifying these requires careful analysis of the coupling patterns and chemical shifts in the olefinic and alcohol regions of the spectrum. The aldol addition product of this compound is 3-hydroxy-2,4-dimethyl-2-propylheptanal.[9]
Workflow for Impurity Identification:
Caption: Decision workflow for identifying unknown peaks in an NMR spectrum.
Troubleshooting Guides
Problem 1: My baseline is distorted and my peaks are broad.
Cause: Poor magnetic field homogeneity (shimming) is a common cause of broad peaks and a distorted baseline. This can be exacerbated by several factors related to sample preparation.[13][14]
Solution:
Protocol for Optimal NMR Sample Preparation:
-
Ensure Complete Dissolution: The sample must be fully dissolved to create a homogeneous solution.[15] Any solid particles will disrupt the magnetic field homogeneity.
-
Troubleshooting Tip: If your sample is not fully dissolving, try gently warming the sample or using a different deuterated solvent.[14]
-
-
Filter the Sample: To remove any suspended particles, filter your sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[13]
-
Use the Correct Sample Volume: The sample depth in the NMR tube is critical for proper shimming. A sample height of 4.0-5.0 cm (approximately 0.6-0.7 mL in a standard 5 mm tube) is recommended.[13][16]
-
Use High-Quality NMR Tubes: Scratched or bent NMR tubes will negatively impact spectral quality. Always use clean, high-quality tubes.[13][15]
-
Degas the Sample (if necessary): Dissolved oxygen is paramagnetic and can cause line broadening.[13] For high-resolution experiments, degassing the sample using the freeze-pump-thaw technique may be necessary.
Problem 2: I have a persistent water peak in my spectrum.
Cause: Water is a very common contaminant in NMR samples. It can be introduced from the solvent, the sample itself, or the glassware.
Solution:
-
Use Anhydrous Solvents: Purchase high-quality deuterated solvents and store them under an inert atmosphere (e.g., nitrogen or argon) over molecular sieves to keep them dry.
-
Dry Your Sample: Ensure your this compound sample is as dry as possible before preparing the NMR sample. This can be achieved by drying over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄) and removing the solvent under reduced pressure.
-
Dry Glassware Thoroughly: Oven-dry all glassware, including the NMR tube, before use.[17] Allow it to cool in a desiccator to prevent atmospheric moisture from condensing on the surfaces.
-
D₂O Shake: To confirm a peak is from an exchangeable proton like water (or an alcohol/acid), add a drop of D₂O to your NMR sample, shake vigorously, and re-acquire the spectrum. The water peak should either disappear or significantly decrease in intensity as the protons exchange with deuterium.[14]
Problem 3: My peak integrations are inaccurate.
Cause: Inaccurate integrations can result from poor shimming, signal overlap, or incorrect processing parameters.
Solution:
-
Optimize Shimming: As mentioned previously, good shimming is crucial for sharp, well-defined peaks, which are essential for accurate integration.
-
Adjust Processing Parameters:
-
Baseline Correction: Apply a proper baseline correction algorithm during data processing to ensure the integrals are calculated from a flat baseline.
-
Phasing: Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
-
Address Peak Overlap: If peaks are overlapping, accurate integration can be difficult.
-
Change Solvents: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) can sometimes shift the peaks enough to resolve the overlap.[14]
-
Higher Field Strength: If available, use a higher field NMR spectrometer to increase spectral dispersion and better resolve overlapping signals.
-
Experimental Workflow for Minimizing Impurities and Artifacts:
Caption: A comprehensive workflow from sample preparation to final analysis for obtaining a clean NMR spectrum.
By following these guidelines and troubleshooting steps, you can significantly improve the quality of your this compound NMR spectra, leading to more accurate identification and quantification of impurities, and ultimately, more reliable research outcomes.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University of Durham. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]
-
Aurora Chemistry for Everyone. (2024, January 1). ALDOL CONDENSATION of this compound || Aldol Reaction of CH3CH2CH2CH(CH3)CHO [Video]. YouTube. [Link]
-
Quora. (2018, November 2). How will this compound undergo aldol condensation? Retrieved from [Link]
-
AZoM. (2013, May 20). Understanding the Aldol Condensation Reaction Using NMR. Retrieved from [Link]
-
Brainly.in. (2018, October 19). Would this compound will undergo aldol condensation, which the Cannizzaro reaction and which neither? Retrieved from [Link]
-
Chem-Master International. (n.d.). The Synthesis and Sourcing of this compound for Chemical Industry Needs. Retrieved from [Link]
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Technical Support Center: Optimizing GC Resolution for 2-Methylpentanal and its Isomers
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of resolving 2-Methylpentanal and its structurally similar isomers in Gas Chromatography (GC) analysis.
Introduction: The Challenge of C6 Aldehyde Isomers
This compound and its isomers (e.g., 3-methylpentanal, 4-methylpentanal, hexanal) are volatile carbonyl compounds. Their structural similarity, including identical molecular weight and similar boiling points, presents a significant chromatographic challenge.[1] Co-elution is a frequent problem, compromising accurate identification and quantification.[2] This guide provides a systematic approach to enhance selectivity and achieve baseline resolution.
Frequently Asked Questions (FAQs)
Q1: My this compound and 3-Methylpentanal peaks are co-eluting. What is the first parameter I should adjust?
When isomers co-elute, the most impactful parameter to adjust is selectivity (α) .[2][3] This is primarily controlled by the GC column's stationary phase. If you are using a standard non-polar phase, such as a 100% dimethylpolysiloxane (PDMS), the separation is based almost entirely on boiling point. Since these isomers have very close boiling points, resolution will be poor.
Recommendation: Switch to a stationary phase with a different selectivity. A mid-polarity or polar phase, such as a polyethylene glycol (PEG or "WAX") type column, is an excellent first choice.[4][5] These phases separate based on polarity and boiling point, leveraging the subtle differences in the dipole moments of the isomers to improve resolution.
Q2: What is the best type of GC column (stationary phase) for separating aldehyde isomers?
The optimal column choice depends on leveraging different intermolecular interaction mechanisms to enhance selectivity.[3] For C6 aldehydes, moving beyond simple boiling point-based separation is key.
| Stationary Phase Type | Common Name | Primary Separation Mechanism | Suitability for Aldehyde Isomers |
| Non-Polar | PDMS (e.g., DB-1, HP-5) | van der Waals forces (Boiling Point) | Poor. Likely to cause co-elution of isomers. |
| Mid-Polarity | (6%-Cynopropylphenyl)-methylpolysiloxane | Dipole-dipole interactions, π-π interactions | Good. The cyano groups provide selectivity for polarizable molecules like aldehydes. An Rtx-1301 phase can provide excellent resolution for alcohols and aldehydes.[5] |
| Polar | Polyethylene Glycol (PEG) | Hydrogen bonding, Dipole-dipole | Excellent. WAX-type columns are highly effective for separating polar analytes like aldehydes and ketones and are a recommended starting point for method development.[4][6] |
| Specialty | Liquid Crystalline Phases | Shape selectivity | Advanced. Can provide unique selectivity for positional isomers but are less common for routine analysis.[7] |
Recommendation: Start with a PEG (WAX) column . If co-elution persists, a mid-polarity phase with cyanopropyl content offers an orthogonal selectivity that may resolve the critical pair.
Q3: My aldehyde peaks are tailing. What are the common causes and solutions?
Peak tailing for active compounds like aldehydes is often caused by undesirable chemical interactions with the GC system.[8]
Primary Causes:
-
Active Sites in the Inlet: The hot metal surfaces of a standard split/splitless inlet can have active sites (metal oxides, silanols) that irreversibly adsorb aldehydes.
-
Column Contamination: Accumulation of non-volatile sample matrix components can create active sites within the column.
-
Column Degradation: Exceeding the column's maximum temperature limit or oxygen exposure can damage the stationary phase, exposing active silanol groups on the fused silica tubing.
Solutions:
-
Use an Inert Flow Path: Employ deactivated inlet liners and gold-plated seals to minimize analyte interaction.
-
Perform Inlet Maintenance: Regularly replace the liner and septum.
-
Column Conditioning: Trim the first 5-10 cm from the column inlet to remove non-volatile residues. If tailing persists, bake the column according to the manufacturer's instructions, ensuring a clean carrier gas flow.
Q4: How can I optimize my temperature program to improve the resolution of closely eluting isomers?
Temperature programming is a powerful tool for improving resolution, especially for compounds eluting early in the run.[9][10]
Key Principles:
-
Lower the Initial Temperature: A lower starting temperature increases the retention of volatile analytes, allowing for more interaction with the stationary phase and improving separation of early eluting peaks. A good starting point is often 35-40°C.[11]
-
Reduce the Ramp Rate: A slower ramp rate (e.g., 2-5°C/min instead of 10-20°C/min) gives the column more "time" to perform the separation. This can significantly improve the resolution of closely eluting peaks.[12] The optimal ramp rate is often approximated as 10°C per column void time.[12]
If isomers are co-eluting, try decreasing your initial oven temperature by 10-20°C and reducing the ramp rate by half. This will increase analysis time but is often necessary to resolve difficult pairs.[11]
Q5: Should I consider chemical derivatization for analyzing these aldehydes?
Yes, derivatization is a powerful strategy, particularly if you face issues with peak shape, sensitivity, or co-elution that cannot be resolved by other means.[13] Derivatization converts the polar aldehyde group into a less polar, more stable derivative, which improves chromatographic behavior.[1]
Common Derivatizing Agents for Aldehydes:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This is a widely used reagent that reacts with carbonyls to form stable oxime derivatives.[14][15] These derivatives are highly responsive to an Electron Capture Detector (ECD) and also show excellent chromatographic properties on standard columns.
-
Cysteamine: Reacts with aldehydes to form stable thiazolidine derivatives, which can be quantified by GC with a Nitrogen-Phosphorus Detector (NPD).[16]
Derivatization can alter the elution order and exaggerate the subtle structural differences between isomers, often enabling complete separation on a standard GC column.[1]
In-Depth Troubleshooting & Method Development
This section provides a systematic workflow for developing a robust GC method for this compound and its isomers from scratch.
Workflow for GC Method Development
Caption: Systematic workflow for GC method development.
Experimental Protocols
Protocol 1: Recommended Starting GC Method for C6 Aldehyde Isomers
This protocol provides robust starting conditions for the analysis of this compound and its isomers.
1. GC Column Installation and Conditioning:
- Install a WAX-type capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Condition the column according to the manufacturer's instructions. Typically, this involves heating the column to its maximum isothermal temperature limit for 1-2 hours with carrier gas flow to remove any contaminants.
2. Instrument Parameter Setup:
| Parameter | Recommended Setting | Rationale |
| Inlet | Split/Splitless, 250 °C | Ensures rapid volatilization of the analytes. Use a high split ratio (e.g., 100:1) for concentrated samples. |
| Inlet Liner | Deactivated, single taper with glass wool | Provides an inert surface and aids in sample volatilization. |
| Carrier Gas | Helium | Flow Rate: 1.0 mL/min (Constant Flow Mode) |
| Oven Program | Initial: 40°C (hold 1 min) | A low initial temperature is critical for retaining and separating these volatile isomers.[11] |
| Ramp: 5 °C/min to 150 °C | A slow ramp rate enhances resolution.[12] | |
| Hold: 2 min | ||
| Detector | Flame Ionization Detector (FID) | Temperature: 250 °C |
| Injection Volume | 1 µL |
3. Sample Preparation:
- Prepare a standard containing this compound and its expected isomers (e.g., hexanal, 3-methylpentanal) at a concentration of approximately 10-100 ppm in a suitable solvent like methanol or hexane.
4. Data Analysis:
- Inject the standard and evaluate the chromatogram.
- Calculate the resolution (Rs) between the most closely eluting (critical) pair. An Rs value ≥ 1.5 indicates baseline separation.
- If resolution is inadequate, proceed to Protocol 2.
Protocol 2: Troubleshooting Poor Resolution
This protocol outlines the logical steps to take when initial conditions fail to resolve the isomers.
Caption: Logical flow for troubleshooting poor isomer resolution.
References
-
Miyake, T., & Shibamoto, T. (1998). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture. Available from: [Link]
-
Kruve, A., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. Available from: [Link]
-
Separation Science. Analysis of carbonyl compounds in solvents by GC-MS. Available from: [Link]
-
Uchiyama, S., et al. (2000). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science. Available from: [Link]
-
Ho, S. S. L., & Yu, J. Z. (2015). An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid). PMC. Available from: [Link]
-
Pang, X., & Lewis, A. C. (2021). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. MDPI. Available from: [Link]
-
Wang, J., et al. (2022). GC–MS Untargeted Analysis of Volatile Compounds in Four Red Grape Varieties (Vitis vinifera L. cv) at Different Maturity Stages near Harvest. MDPI. Available from: [Link]
-
Zhang, Y., et al. (2024). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. RSC Publishing. Available from: [Link]
-
ALWSCI. (2023). What Is Temperature Programming in Gas Chromatography?. Available from: [Link]
-
Restek. Guide to GC Column Selection and Optimizing Separations. Available from: [Link]
-
Watson, T. (2017). The Secrets of Successful Temperature Programming. LCGC International. Available from: [Link]
-
Phenomenex. (2025). Temperature Programming for Better GC Results. Available from: [Link]
-
Kim, K. H. (2017). Gas chromatographic approach for the determination of carbonyl compounds in ambient air. ResearchGate. Available from: [Link]
-
English, C. (2021). Practical GC: Selectivity Differences Resulting from Analytes Interacting with the Solvent and Stationary Phase. LCGC International. Available from: [Link]
-
Element Lab Solutions. GC Temperature Program Development. Available from: [Link]
-
Al-Bokari, M., et al. (2017). GC chromatograms for the separation of hexane and 2-methylpentane.... ResearchGate. Available from: [Link]
-
Axion Labs. (2024). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available from: [Link]
-
Krupcik, J., et al. SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Available from: [Link]
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 6. An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid) - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure | American Journal of Enology and Viticulture [ajevonline.org]
Technical Support Center: Matrix Effects in the Analysis of 2-Methylpentanal
Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with the quantitative analysis of 2-Methylpentanal in complex sample matrices. This guide is designed to provide not just solutions, but a foundational understanding of the mechanisms behind matrix effects, enabling you to develop robust and reliable analytical methods. My insights are drawn from extensive field experience in troubleshooting complex chromatographic analyses.
Introduction: The Challenge of this compound and the Matrix
This compound is a volatile aldehyde of interest in various fields, including food science (as a flavor component), environmental monitoring (as a potential pollutant), and clinical diagnostics (as a possible biomarker). Its analysis, typically performed by Gas Chromatography-Mass Spectrometry (GC-MS), can be compromised when the sample originates from a complex environment such as blood plasma, soil extracts, or food products.
The "matrix" consists of all components within a sample other than the analyte of interest.[1] These co-extracted substances can interfere with the analysis, causing a phenomenon known as a matrix effect , which alters the instrument's response to the analyte.[2] This can lead to significant inaccuracies in quantification, compromising the validity of your results.[1][3] This guide will walk you through diagnosing, troubleshooting, and mitigating these effects.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues you may encounter during your experiments.
Q1: My this compound peak area is drastically different in my sample compared to my solvent standard. How do I confirm if this is a matrix effect?
Answer:
This is a classic indicator of a matrix effect. A higher-than-expected response suggests signal enhancement , while a lower response points to signal suppression . To definitively diagnose this, you must compare the analyte's response in a pure solvent to its response within the sample matrix, free from the influence of sample preparation variability.
The most direct diagnostic method involves a post-extraction spike experiment . Here’s the logic: you prepare a blank matrix extract (a sample known not to contain this compound) and split it into two aliquots. One is spiked with a known concentration of this compound, and the other is left unspiked. You then compare the response of the spiked matrix extract to a standard in pure solvent prepared at the identical concentration.
A significant difference between the two signals confirms a matrix effect. We can quantify this effect using the following formula:
Matrix Effect (%) = (Peak Response in Spiked Matrix / Peak Response in Solvent Standard) * 100
-
A value > 100% indicates signal enhancement.
-
A value < 100% indicates signal suppression.
Table 1: Example Data for Diagnosing Matrix Effects on this compound Analysis
| Sample Type | Analyte Concentration | Peak Area (Counts) | Matrix Effect (%) | Interpretation |
| Standard in Solvent | 50 ng/mL | 150,000 | N/A | Baseline Response |
| Spiked Plasma Extract | 50 ng/mL | 225,000 | 150% | Significant Enhancement |
| Spiked Soil Extract | 50 ng/mL | 90,000 | 60% | Significant Suppression |
Q2: I've confirmed significant signal enhancement for this compound in my GC-MS analysis. What is happening in my instrument, and how can I fix it?
Answer:
Signal enhancement is the most common matrix effect observed in GC-MS.[2][4] The underlying cause is typically found within the GC inlet (injector). Here's the mechanism:
When you inject a complex sample, non-volatile components of the matrix (e.g., lipids, sugars, salts) can accumulate on the surfaces of the inlet liner and the head of the GC column.[2][3] These surfaces naturally have "active sites"—locations where analytes like the polar this compound can be lost through adsorption or thermal degradation. The accumulated matrix components effectively coat and block these active sites.[3][5][6] This "analyte protectant" effect prevents the loss of this compound, allowing more of it to transfer to the detector, resulting in an artificially high signal.[5]
.dot
Caption: Mechanism of Matrix-Induced Signal Enhancement in GC-MS.
Troubleshooting and Mitigation Strategies:
-
Inlet Maintenance: Regularly inspect and replace your GC inlet liner. A contaminated liner is a primary cause of enhancement.
-
Liner Selection: Use a high-quality, deactivated liner. Deactivation minimizes the number of available active sites from the start.
-
Sample Cleanup: The most robust solution is to remove the interfering non-volatile components before injection. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective.[7][8][9]
-
Calibration Strategy: If sample cleanup is not feasible, you must compensate for the effect. The preferred method is using a Stable Isotope Labeled Internal Standard (SIL-IS) . Alternatively, Matrix-Matched Calibration is a viable approach.[1]
Q3: My internal standard isn't correcting the variability. What could be wrong?
Answer:
This is a critical issue that undermines the very purpose of using an internal standard (IS). The problem almost always lies in the choice of IS or its implementation.
-
Inappropriate IS Choice (Structural Analog vs. SIL): If you are using a structural analog (a different molecule that is chemically similar to this compound), it may not have the exact same physicochemical properties.[10] This means it might not interact with active sites in the same way, experience the same degree of ionization efficiency, or co-elute perfectly with your analyte. Therefore, it won't experience the matrix effect to the same degree, leading to poor correction.
-
The Gold Standard Solution: The most reliable way to correct for matrix effects is to use a Stable Isotope Labeled (SIL) Internal Standard of this compound (e.g., this compound-d3 or ¹³C-labeled).[11][12][13] A SIL-IS is chemically identical to the analyte and differs only in mass.[14][15] It will co-elute perfectly and be affected by matrix interferences in the exact same way as the native analyte.[16] The ratio of the analyte to the IS will remain constant, providing highly accurate and precise quantification.[10]
-
Timing of IS Addition: The IS must be added to the sample at the very beginning of the sample preparation process.[17] This ensures it experiences every potential source of variability and loss that the analyte does, from extraction to injection. Adding it just before injection will only correct for injection variability, not for losses during sample prep.
Q4: When should I use matrix-matched calibration versus the method of standard addition?
Answer:
Both are valid strategies to compensate for matrix effects, but their applicability depends on the availability of a blank matrix and the variability between your samples.
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix that is as close as possible to your actual samples (e.g., using drug-free plasma to create calibrators for a plasma sample analysis).[18][19] This approach is efficient when you are analyzing a large batch of samples from a similar matrix.
-
Method of Standard Addition: This technique involves adding known amounts of the analyte directly to aliquots of the actual sample.[20] A calibration curve is generated within each sample, and the native concentration is determined by extrapolating the curve back to a zero response.[21][22]
-
Choose this when: You cannot obtain a representative blank matrix, or when you expect significant matrix variability from sample to sample (e.g., soil samples from different locations).[22][23] It is more accurate for heterogeneous samples but is significantly more labor-intensive as each sample requires its own calibration.
-
.dot
Caption: Troubleshooting workflow for diagnosing and addressing matrix effects.
Frequently Asked Questions (FAQs)
-
Q: What is the difference between an external standard, internal standard, and stable isotope-labeled internal standard?
-
A: An external standard calibration uses standards prepared separately from the samples. It does not correct for sample-specific matrix effects or preparation losses. A conventional internal standard is a different compound added to all samples and standards to correct for variations.[12] A stable isotope-labeled internal standard (SIL-IS) is the ideal choice; it is a version of the analyte itself containing heavier isotopes, ensuring it behaves identically to the analyte throughout the entire process, providing the most accurate correction.[11][13]
-
-
Q: Can I eliminate matrix effects completely?
-
A: While complete elimination is difficult, you can significantly reduce matrix effects to a negligible level through rigorous sample preparation.[23][24] Techniques like Solid-Phase Extraction (SPE) are designed to selectively isolate the analyte of interest while washing away the bulk of the matrix components that cause interference.[7]
-
-
Q: My method requires derivatization. Can this step be affected by the matrix?
-
A: Yes. If your method involves a chemical derivatization step to make this compound more amenable to GC-MS analysis, components in the matrix with similar functional groups can compete for the derivatizing agent.[1][2] This can lead to incomplete derivatization of your analyte, resulting in a lower signal that can be mistaken for signal suppression.
-
-
Q: Are matrix effects regulated?
-
A: Regulatory bodies like the FDA do not regulate matrix effects directly, but they require that analytical methods be properly validated to prove they are accurate, precise, and fit for their intended purpose.[25][26][27] A thorough method validation must assess and account for matrix effects to meet these regulatory standards.[28][29]
-
Detailed Experimental Protocols
Protocol 1: Method of Standard Addition for this compound Quantification
This protocol is used when a representative blank matrix is unavailable.
-
Sample Aliquoting: Homogenize the unknown sample thoroughly. Divide the sample into a minimum of four equal aliquots (e.g., 1.0 mL each).
-
Spiking:
-
Aliquot 1 (Unspiked): Add a volume of pure solvent equal to the spike volumes that will be added to the other aliquots.
-
Aliquot 2 (Spike 1): Add a known amount of this compound standard to achieve a specific concentration (e.g., 25 ng/mL).
-
Aliquot 3 (Spike 2): Add a higher known amount of standard (e.g., 50 ng/mL).
-
Aliquot 4 (Spike 3): Add an even higher known amount of standard (e.g., 100 ng/mL).
-
-
Sample Processing: Process all four aliquots identically using your established extraction and sample preparation procedure.
-
GC-MS Analysis: Analyze each of the final extracts under the same instrument conditions.
-
Data Analysis:
-
Plot the peak area (or analyte/IS ratio if an IS is used) on the y-axis versus the concentration of the added this compound on the x-axis.
-
Perform a linear regression on the data points.
-
Extrapolate the regression line to the x-axis (where y=0). The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.[21]
-
Protocol 2: Preparation of Matrix-Matched Calibration Standards
This protocol is used when a reliable blank matrix is available.
-
Blank Matrix Preparation: Obtain a batch of the matrix (e.g., drug-free plasma, organic-free soil) that is certified to be free of this compound. Process a sufficient quantity of this matrix using your sample preparation method to create a blank matrix extract.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a pure, volatile solvent (e.g., methanol).
-
Serial Dilution:
-
Dispense equal volumes of the blank matrix extract into a series of vials.
-
Spike each vial with an appropriate volume of the stock solution (or intermediate dilutions) to create a calibration curve covering your desired concentration range (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
-
Ensure the volume of solvent added is minimal (<5% of the total volume) to avoid altering the matrix characteristics.
-
-
Analysis: Analyze the matrix-matched calibration standards alongside the unknown samples (which have been processed in the same manner).
-
Quantification: Generate a calibration curve from the matrix-matched standards and use it to determine the concentration of this compound in your unknown samples.[30]
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC. Retrieved from [Link]
-
Standard Addition Procedure in Analytical Chemistry. (2023, March 23). AlpHa Measure. Retrieved from [Link]
-
Standard addition. (n.d.). Wikipedia. Retrieved from [Link]
-
Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. (n.d.). MDPI. Retrieved from [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1). LCGC International. Retrieved from [Link]
-
Matrix enhancement effect: A blessing or curse for gas chromatography? (n.d.). Technology Networks. Retrieved from [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PMC - NIH. Retrieved from [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers. Retrieved from [Link]
-
The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. (2017, September 27). LCGC International. Retrieved from [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023, March 15). MDPI. Retrieved from [Link]
-
USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). Amazon S3. Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). News-Medical.net. Retrieved from [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]
-
Oh, What a Mess! Dealing with Unwanted Matrix Effects. (2019, April 19). Agilent. Retrieved from [Link]
-
What Are Solvent Calibration and Matrix Calibration. (n.d.). Mtoz Biolabs. Retrieved from [Link]
-
An Uncommon Fix for LC–MS Ion Suppression. (2019, June 1). Chromatography Online. Retrieved from [Link]
-
Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. (n.d.). Gerstel. Retrieved from [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. Retrieved from [Link]
-
FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Retrieved from [Link]
-
Matrix-Matched Calibration and Matrix Effects in Analytical Chemistry. (2025, July 7). YouTube. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA. Retrieved from [Link]
-
Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023, October 31). MDPI. Retrieved from [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]
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Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved from [Link]
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Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. Retrieved from [Link]
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Troubleshooting ion suppression in LC–MS analysis. (2025, December 9). YouTube. Retrieved from [Link]
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Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS. (2025, August 6). ResearchGate. Retrieved from [Link]
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Bioanalytical methods validation: A critique of the proposed FDA guidance. (2025, August 7). ResearchGate. Retrieved from [Link]
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LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020, December 8). KCAS Bio. Retrieved from [Link]
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Internal Standards. (2020, September 25). YouTube. Retrieved from [Link]
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EVERYTHING YOU WANTED TO KNOW ABOUT INTERNAL STANDARDS, BUT WERE TOO AFRAID TO ASK. (n.d.). MSACL. Retrieved from [Link]
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Resolution of co-eluting compounds of Cannabis Sativa in comprehensive two-dimensional gas chromatography/mass spectrometry detection with Multivariate Curve Resolution-Alternating Least Squares. (n.d.). PubMed. Retrieved from [Link]
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Co-eluting matrix compounds of orange extracts analyzed using.... (n.d.). ResearchGate. Retrieved from [Link]
-
Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2021, March 31). PMC - NIH. Retrieved from [Link]
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Stability testing of 2-Methylpentanal under different storage conditions
Welcome to the comprehensive technical support guide for the stability testing of 2-methylpentanal. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling and analyzing this versatile aldehyde. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: As an aldehyde, this compound is susceptible to two main degradation pathways:
-
Oxidation: Exposure to air, especially in the presence of light or metal ions, can lead to the oxidation of the aldehyde group to a carboxylic acid, forming 2-methylpentanoic acid.[1] This is a common degradation pathway for many aldehydes.
-
Aldol Condensation: In the presence of acidic or basic catalysts, this compound can undergo self-condensation.[2][3][4][5] This reaction involves the nucleophilic attack of an enolate of one molecule onto the carbonyl carbon of another, leading to the formation of a β-hydroxy aldehyde, which can subsequently dehydrate.
Q2: What are the ideal storage conditions for this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass container to protect it from light and air.[1][6] It is recommended to store it in a cool, dry, and well-ventilated place, away from heat and oxidizing agents.[6][7] For long-term storage, refrigeration at 2-8°C is advisable.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be reliably assessed using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[8] GC-MS is particularly powerful as it allows for the separation of volatile impurities and their identification based on their mass spectra.[8] High-performance liquid chromatography (HPLC) can also be used, often after derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH).[9][10][11]
Q4: My this compound sample has turned yellowish. What does this indicate?
A4: A change in color from colorless to pale yellow often suggests the formation of degradation products. This could be due to oxidation or polymerization reactions. It is crucial to re-analyze the purity of the sample before use if any color change is observed.
Q5: Can I use a this compound sample that has been stored for an extended period?
A5: It is not recommended to use a sample that has been stored for a long time without first verifying its purity.[12] Aldehydes are known to degrade over time, even under recommended storage conditions. A quick purity check by GC will ensure the integrity of your starting material and the reliability of your experimental results.
Troubleshooting Guide
This guide provides solutions to specific issues you might encounter during your experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Inconsistent reaction yields or unexpected byproducts | Degradation of the this compound starting material. | The presence of impurities like 2-methylpentanoic acid (from oxidation) or aldol condensation products can interfere with your reaction.[1] Solution: Always use freshly opened or recently purified this compound. If in doubt, purify the aldehyde by distillation before use. Confirm the purity of your starting material using GC-MS.[8] |
| Formation of a viscous liquid or solid precipitate in the sample bottle | Polymerization or aldol condensation. | These reactions are often catalyzed by acidic or basic impurities on the surface of the storage container.[1] Solution: Ensure that all glassware used for storage is thoroughly cleaned and dried. Storing the aldehyde over a small amount of a neutral drying agent like anhydrous magnesium sulfate can help remove trace moisture that might contribute to degradation. |
| Poor peak shape or ghost peaks in GC analysis | Contamination of the GC system or thermal degradation of the analyte in the injector. | Aldehydes can be reactive and may interact with active sites in the GC inlet or column. Solution: Use a deactivated inlet liner and a high-quality capillary column suitable for volatile organic compounds. Optimize the injector temperature to ensure complete vaporization without causing thermal degradation. Regularly bake out the column to remove any accumulated residues. |
| Difficulty in quantifying this compound in a complex matrix | Matrix effects interfering with the analytical signal. | Components of the sample matrix can suppress or enhance the ionization of this compound in MS detection, leading to inaccurate quantification. Solution: Employ a stable isotope-labeled internal standard for quantification. Alternatively, use sample preparation techniques like solid-phase microextraction (SPME) to selectively extract the analyte from the matrix.[13] |
Detailed Experimental Protocols
This section provides step-by-step protocols for conducting stability studies of this compound.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[14][15][16]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Amber glass vials with PTFE-lined caps
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl in a vial.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH in a vial.
-
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂ in a vial.
-
Thermal Stress: Place a vial containing the stock solution in an oven at 60°C.
-
Photolytic Stress: Expose a vial containing the stock solution to light in a photostability chamber.
-
Control: Keep a vial with the stock solution at room temperature, protected from light.
-
-
Time Points: Analyze the samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating method, such as GC-MS or HPLC-UV.
Data Analysis:
-
Calculate the percentage degradation of this compound at each time point.
-
Identify and quantify the major degradation products.
-
Propose degradation pathways based on the identified products.
Analytical Method: GC-MS for Stability Samples
Gas chromatography is a powerful technique for separating and quantifying volatile compounds like this compound.[17][18]
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
Data Acquisition and Processing:
-
Acquire data in full scan mode to identify unknown degradation products.
-
For quantification, use selected ion monitoring (SIM) for higher sensitivity.
-
Integrate the peak areas of this compound and its degradation products.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for a forced degradation study of this compound.
Caption: Workflow for the forced degradation study of this compound.
The major potential degradation pathways of this compound are illustrated below.
Caption: Potential degradation pathways of this compound.
References
-
Quora. (2018). How will this compound undergo aldol condensation?[Link]
-
YouTube. (2024). ALDOL CONDENSATION of this compound || Aldol Reaction of CH3CH2CH2CH(CH3)CHO. [Link]
-
Brainly.in. (2023). 2 methyl pentanal aldol condensation. [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
Filo. (2025). Write the products and detailed reaction conditions for the following rea... [Link]
-
Wikipedia. (2025). This compound. [Link]
-
National Institutes of Health. (n.d.). 2-Methylpentaldehyde. PubChem. [Link]
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]
-
PubMed. (2001). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. [Link]
-
SIELC Technologies. (2018). This compound. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
-
SLS Ireland. (n.d.). This compound, 98%. [Link]
-
Solubility of Things. (n.d.). This compound. [Link]
-
Atmospheric Chemistry and Physics. (2023). Atmospheric impact of this compound emissions: kinetics, photochemistry, and formation of secondary pollutants. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Patsnap Eureka. (2025). How 2-Methylpentane Impacts Pesticide Degradation Patterns. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Patsnap Eureka. (2025). Exploring 2-Methylpentane's Use in Analytical Chemistry Procedures. [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
EGUsphere. (n.d.). Atmospheric impact of this compound emissions: Kinetics, photochemistry, and formation of secondary pollutants. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. [Link]
-
NIST. (n.d.). Pentanal, 2-methyl-. WebBook. [Link]
-
Canadian Science Publishing. (n.d.). Biodegradation of 2-methylpentane in fluid fine tailings amended with a mixture of iso-alkanes under sulfate-reducing conditions. [Link]
-
ResearchGate. (2025). Influence of temperature on the chemical removal of 3-methylbutanal, trans-2-methyl-2-butenal, and 3-methyl-2-butenal by OH radicals in the troposphere. [Link]
-
Teledyne Labs. (n.d.). What is Gas Chromatography?. [Link]
-
Cengage. (n.d.). Gas Chromatography.pdf. [Link]
-
Atmospheric Chemistry and Physics. (n.d.). Comprehensive two-dimensional gas chromatography (GC×GC) measurements of volatile organic compounds in the atmosphere. [Link]
-
KISTI. (2023). [논문]Atmospheric impact of this compound emissions: kinetics, photochemistry, and formation of secondary pollutants. [Link]
-
Faraday Discussions. (n.d.). Trends in the thermal stability of two-dimensional covalent organic frameworks. [Link]
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Technical Support Center: Overcoming Poor Reproducibility in 2-Methylpentanal Quantification
Welcome to the Technical Support Center dedicated to addressing the challenges of 2-Methylpentanal quantification. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting strategies and validated protocols to enhance the reproducibility and accuracy of your experimental results. Aliphatic aldehydes like this compound are notoriously difficult to quantify due to their inherent volatility, reactivity, and susceptibility to degradation.[1][2] This guide is structured to help you navigate these challenges with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor reproducibility when quantifying this compound?
A1: Poor reproducibility in this compound quantification typically stems from a combination of its chemical properties and analytical challenges. The main contributing factors are:
-
Volatility: this compound is a volatile organic compound (VOC), making it prone to sample loss during preparation, storage, and injection.[1] Inconsistent handling procedures can lead to significant variations in the amount of analyte introduced into the analytical instrument.
-
Reactivity: The aldehyde functional group is highly reactive and can undergo oxidation, polymerization, or condensation reactions.[2] This reactivity can lead to the degradation of the analyte before and during analysis.
-
Sample Matrix Effects: Complex sample matrices can interfere with the extraction and detection of this compound, leading to inconsistent recoveries and ion suppression or enhancement in mass spectrometry.
-
Analytical System Variability: Inconsistent performance of the gas chromatography (GC) system, including the inlet, column, and detector, can introduce variability.[3] Common issues include active sites in the injector liner, column degradation, and detector instability.[4]
Q2: Which analytical technique is recommended for the quantification of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the analysis of volatile compounds like this compound.[5] For enhanced sensitivity and to overcome the challenges of its volatility and reactivity, derivatization is often employed prior to GC-MS analysis.[6] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used, particularly after derivatization, and offers very high sensitivity and specificity.[7][8] The choice between these techniques depends on the required sensitivity, sample matrix, and available instrumentation.
Q3: What is derivatization and why is it important for this compound analysis?
A3: Derivatization is the process of chemically modifying an analyte to make it more suitable for analysis.[9] For volatile and reactive aldehydes like this compound, derivatization serves several crucial purposes:
-
Increases Stability: By converting the reactive aldehyde group into a more stable functional group (e.g., an oxime or hydrazone), derivatization minimizes degradation during sample preparation and analysis.[6]
-
Reduces Volatility: The resulting derivative is typically less volatile than the parent aldehyde, reducing the risk of sample loss.
-
Improves Chromatographic Properties: Derivatization can improve peak shape and resolution in GC analysis.[5]
-
Enhances Detection Sensitivity: Derivatizing agents often contain moieties that enhance the response of detectors like mass spectrometers.[10][11]
Common derivatizing agents for aldehydes include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and 2,4-dinitrophenylhydrazine (DNPH).[6][11]
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening) in GC Analysis
Q: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?
A: Peak tailing for an active compound like this compound is often indicative of undesirable interactions within the GC system.[4] Here’s a systematic approach to troubleshooting this issue:
Causality and Troubleshooting Steps:
-
Active Sites in the Injector: The aldehyde group can interact with active silanol groups in the injector liner, causing peak tailing.
-
Solution: Use a deactivated injector liner. If the liner is old or has been used for many injections, replace it.[4]
-
-
Column Contamination or Degradation: Accumulation of non-volatile residues on the column or degradation of the stationary phase can create active sites.
-
Solution: Condition the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column from the injector end. In severe cases, the column may need to be replaced.
-
-
Improper Column Installation: A poorly cut column end can create a non-uniform path for the sample, leading to peak distortion.
-
Solution: Ensure the column is cut cleanly and squarely. Inspect the cut with a magnifying glass before installation.[12]
-
-
Inadequate Injector Temperature: If the injector temperature is too low, the sample may not vaporize completely and instantaneously, leading to band broadening and tailing.
-
Solution: Optimize the injector temperature. A good starting point is typically 250 °C for volatile aldehydes.
-
Issue 2: Inconsistent Results and Poor Reproducibility Between Injections
Q: I am observing significant variation in peak areas for replicate injections of the same this compound standard. What could be causing this lack of reproducibility?
A: Poor reproducibility is a common challenge in the analysis of volatile compounds.[13][14] The following troubleshooting workflow can help identify and resolve the source of the inconsistency.
Troubleshooting Decision Tree for Poor Reproducibility
Caption: Troubleshooting decision tree for poor reproducibility.
Detailed Troubleshooting Steps:
-
GC System Leaks: Leaks in the carrier gas flow path can lead to inconsistent flow rates and pressure, affecting retention times and peak areas.
-
Solution: Perform a leak check of the GC system, paying close attention to the septum, liner O-ring, and column fittings.[15]
-
-
Inconsistent Injection Volume: Worn or faulty autosampler syringes can result in variable injection volumes.
-
Solution: Inspect the syringe for any signs of wear or damage. Manually aspirate and dispense solvent to check for air bubbles or leaks. Replace the syringe if necessary.
-
-
Sample Evaporation: Due to its high volatility, this compound can evaporate from the sample vial, especially if the vial cap or septum is not sealing properly.
-
Solution: Use high-quality vials with PTFE-lined septa. Ensure the caps are tightened correctly. Prepare samples just before analysis if possible, or store them at a low temperature.
-
-
Incomplete or Variable Derivatization: If using derivatization, an incomplete or inconsistent reaction will lead to variable results.
-
Solution: Ensure the derivatizing reagent is not degraded and is used in sufficient excess. Control the reaction time and temperature precisely. The pH of the reaction mixture can also be critical.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Aqueous Samples
This protocol provides a general framework for extracting this compound from an aqueous matrix.[16]
Materials:
-
Sample (aqueous)
-
Dichloromethane (DCM), GC-grade
-
Sodium chloride (NaCl), analytical grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
GC vials with PTFE-lined septa
Procedure:
-
Pipette 10 mL of the aqueous sample into a separatory funnel.
-
Add 2 g of NaCl to increase the ionic strength of the aqueous phase, which enhances the partitioning of the analyte into the organic solvent.[16]
-
Add 5 mL of DCM to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, venting periodically to release pressure.
-
Allow the layers to separate for 5 minutes. The DCM layer will be the bottom layer.
-
Drain the lower organic layer into a clean, dry glass vial.
-
Repeat the extraction of the aqueous layer with a fresh 5 mL portion of DCM.
-
Combine the two organic extracts.
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the vial and swirling.
-
Carefully transfer the dried extract to a clean GC vial for analysis.
Protocol 2: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)
This protocol is adapted from established methods for the derivatization of carbonyl compounds.[11][17]
Materials:
-
Sample extract containing this compound
-
PFBHA reagent solution (e.g., 2 mg/mL in a suitable solvent like hexane)
-
Heating block or water bath
Procedure:
-
To the dried sample extract from Protocol 1 (or a known standard), add 100 µL of the PFBHA reagent solution.
-
Seal the vial tightly.
-
Heat the vial at 60°C for 60 minutes to facilitate the derivatization reaction.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
Experimental Workflow for this compound Quantification
Caption: Experimental workflow from sample preparation to data analysis.
Data Presentation
Table 1: Typical GC-MS Parameters for this compound (as PFBHA derivative)
| Parameter | Setting | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column provides good separation for a wide range of compounds. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the PFBHA derivative. |
| Injection Mode | Splitless (1 µL) | Maximizes the transfer of the analyte to the column for trace analysis. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides optimal column efficiency and is inert. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions of the analyte. |
Table 2: Comparison of Common Derivatization Reagents for Aldehydes
| Reagent | Derivative | Detection Method | Advantages | Disadvantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | HPLC-UV, LC-MS | Simple, robust, widely used.[6] | Can have background contamination issues.[18] |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | GC-MS (ECD or NCI-MS) | Forms stable derivatives, enhances sensitivity.[11] | Reagent can be moisture-sensitive. |
References
- Benchchem. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Ethyl-4-methylpentanal.
- RSC Publishing. (2023, July 19). Chemical sensors for imaging total cellular aliphatic aldehydes in live cells.
- MDPI. (n.d.). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.
- NIST. (n.d.). (R)-2-methylpentanal.
- NIST. (n.d.). Pentanal, 2-methyl-.
- NIST. (n.d.). Pentanal, 2-methyl-.
- NIST. (n.d.). Pentanal, 2-methyl-.
- NIST. (n.d.). 2-Pentenal, 2-methyl-.
- Benchchem. (n.d.). Stability of (R)-2-methylpentanal under acidic or basic conditions.
- University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS.
- Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Peak Shape of 2-Methylbutanal in Gas Chromatography.
- Creative Proteomics. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.
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- PubChem. (n.d.). 2-Methylpentaldehyde.
- Sino Biological. (n.d.). ELISA Troubleshooting: Poor Reproducibility.
- Benchchem. (n.d.). Cross-Validation of Analytical Methods for 2-Methyl-2-phenylpentan-3-amine: A Comparative Guide.
- PubMed. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- PubMed. (n.d.). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry.
- Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
- MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
- Sigma-Aldrich. (n.d.). GC Troubleshooting.
- AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography.
- ResearchGate. (2025, August 9). Analysis of Aldehydes in Water by Head Space-GC/MS.
- MDPI. (n.d.). Aldehydes: What We Should Know About Them.
- R&D Systems. (n.d.). ELISA Troubleshooting Guide: Common Questions, Tips & Tricks.
- LCGC International. (n.d.). Troubleshooting Real GC Problems.
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- 9. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sinobiological.com [sinobiological.com]
- 14. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 15. aelabgroup.com [aelabgroup.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. formacare.eu [formacare.eu]
Technical Support Center: Column Selection for Optimal Separation of 2-Methylpentanal
Welcome to the technical support guide for the chromatographic analysis of 2-Methylpentanal. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower your research. This guide is structured in a question-and-answer format to directly address the challenges you may encounter, from basic column selection to advanced chiral separations.
Part 1: Foundational Knowledge & Initial Decisions
This section addresses the preliminary questions that form the basis of your method development. Understanding the analyte's properties is the first step toward a successful separation.
Q1: What are the key physicochemical properties of this compound that influence column selection?
A1: Understanding the analyte is paramount. This compound is a chiral, branched-chain aldehyde[1][2]. Its structure dictates its behavior in a chromatographic system. The carbonyl group provides polarity, while the C6 alkyl chain imparts non-polar characteristics. This dual nature is key to selecting the right stationary phase.
Key properties are summarized below:
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₆H₁₂O | Indicates a relatively small, volatile molecule suitable for Gas Chromatography (GC). |
| Molecular Weight | 100.16 g/mol | Contributes to its volatility.[2] |
| Boiling Point | 117-120 °C | A critical parameter for setting GC oven temperature programs. Separation on non-polar GC columns will be heavily influenced by boiling point.[2] |
| Polarity | Moderately Polar | The aldehyde functional group allows for dipole-dipole interactions with polar stationary phases. |
| Chirality | Contains a stereocenter at C2 | Enantiomers may have different biological activities, necessitating chiral separation techniques for stereospecific analysis.[1][3] |
| Reactivity | High | The aldehyde group is reactive and can interact with active sites in a GC system (causing peak tailing) or require derivatization for stability and detection.[4] |
Q2: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for my analysis?
A2: The choice between GC and HPLC depends on your sample matrix, analytical objective (e.g., purity, trace analysis, enantiomeric separation), and available equipment. Due to its volatility and thermal stability, Gas Chromatography (GC) is the most direct and common technique. HPLC is also a powerful option, but typically requires a preliminary derivatization step.
This decision workflow can help guide your choice:
Caption: Decision workflow for selecting GC or HPLC.
Part 2: Gas Chromatography (GC) Method Development & Troubleshooting
GC is the workhorse for analyzing volatile compounds like this compound. Proper column selection is crucial for achieving sharp peaks and accurate quantification.
Q3: What is the best starting GC column for routine, achiral analysis of this compound?
A3: For method development, always start with the least polar column that can perform the separation[5]. For this compound, a low-polarity 5% Phenyl / 95% Dimethylpolysiloxane stationary phase is the ideal starting point.
-
Recommended Columns: DB-5, HP-5ms, TG-5MS, Rxi-5ms
-
Typical Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Why it works: These columns separate compounds primarily based on their boiling points[6]. Since this compound has a distinct boiling point (~120°C), it will separate well from many common solvents and contaminants. The low-bleed characteristics ("ms" designation) of modern columns ensure a stable baseline, which is critical for mass spectrometry (MS) detection[7].
Q4: When should I consider a more polar GC column, like a WAX or a mid-polarity phase?
A4: You should opt for a more polar column when your separation is not based on boiling point alone. A common scenario is separating this compound from other compounds with similar boiling points but different polarities, such as alcohols or other carbonyls.
-
Mid-Polarity Columns (e.g., 35-50% Phenyl): These offer a different selectivity and can resolve complex mixtures where a 5% phenyl phase fails.
-
Polar Columns (e.g., Polyethylene Glycol - WAX): A WAX column, like a DB-WAX or HP-INNOWax, is an excellent choice for separating compounds based on differences in hydrogen bonding capacity[5]. It will strongly retain alcohols relative to the less polar this compound, providing excellent resolution between these classes.
Q5: My this compound peak is tailing. What's causing this and how do I fix it?
A5: Peak tailing for aldehydes is a classic and frustrating problem. The primary cause is the interaction of the polar carbonyl group with "active sites" within the GC system. These sites can be found on the inlet liner, the column itself, or at the connection points.
Follow this troubleshooting workflow to diagnose and resolve peak tailing:
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. commons.und.edu [commons.und.edu]
- 5. trajanscimed.com [trajanscimed.com]
- 6. fishersci.com [fishersci.com]
- 7. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Methylpentanal Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of volatile organic compounds (VOCs) is a critical aspect of quality control, safety assessment, and formulation development. 2-Methylpentanal, a branched-chain aldehyde, is one such compound that may be present as a raw material, an intermediate, an impurity, or a degradation product. Its accurate measurement is paramount, necessitating the use of robust and validated analytical methods.
This guide provides an in-depth comparison of the two most prevalent analytical techniques for the quantification of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my objective is to not only present the methodologies but also to elucidate the scientific rationale behind the selection of a particular technique and the intricacies of the validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
The Analytical Challenge: Quantifying a Volatile Aldehyde
This compound (C₆H₁₂O) is a volatile aldehyde, a characteristic that significantly influences the choice of analytical methodology.[6][7] Its volatility makes it an ideal candidate for Gas Chromatography. However, its lack of a strong chromophore presents a challenge for direct detection by HPLC with UV-Visible spectroscopy, often necessitating a derivatization step.[5][8][9][10][11]
A Comparative Overview: GC vs. HPLC for this compound Analysis
The selection of an analytical technique is a decision driven by a multitude of factors including the sample matrix, the required sensitivity, and the available instrumentation. Below is a comparative overview of GC and HPLC for the analysis of this compound.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability to this compound | Highly suitable due to the analyte's volatility. | Requires derivatization to introduce a UV-absorbing or fluorescent tag.[5][8][9][10][11] |
| Typical Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS).[12][13][14][15][16] | UV-Visible (UV), Diode Array (DAD), Fluorescence (FLD), Mass Spectrometry (MS). |
| Sample Preparation | Often simpler, involving direct injection, headspace, or solid-phase microextraction (SPME).[3][17][18] | More complex, typically involving derivatization, liquid-liquid extraction, or solid-phase extraction (SPE).[5][8] |
| Sensitivity | Generally high, especially with MS detection. | Can be very high with fluorescent derivatizing agents and FLD detection. |
| Selectivity | High, particularly with MS detection, which provides structural information.[19] | Dependant on chromatographic separation and detector specificity. |
| Throughput | Can be high with modern autosamplers and fast GC methods. | May be lower due to the additional derivatization step. |
The Cornerstone of Reliable Data: Method Validation
Regardless of the chosen technique, a rigorous validation process is mandatory to ensure the method is fit for its intended purpose. The validation parameters, as stipulated by the ICH Q2(R2) guidelines, provide a framework for demonstrating the reliability of an analytical procedure.[1][2][3][4][5]
Workflow for Analytical Method Validation
Caption: A generalized workflow for the validation of an analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Specificity
GC-MS is a powerful technique for the analysis of volatile compounds like this compound, offering high separation efficiency and definitive identification.[19]
A Representative GC-MS Method Validation Protocol
This protocol is a synthesized representation based on established methods for similar short-chain aldehydes.[3][12][13][17][18][19]
1. Specificity:
-
Rationale: To demonstrate that the signal measured is unequivocally from this compound and not from any other component in the sample matrix (e.g., impurities, degradation products, or matrix components).
-
Procedure:
-
Analyze a blank sample matrix (placebo or solvent) to ensure no interfering peaks are present at the retention time of this compound.
-
Analyze a standard solution of this compound to determine its retention time and mass spectrum.
-
Spike the blank matrix with this compound and other potential impurities and verify that the peak for this compound is well-resolved from all other peaks.
-
2. Linearity and Range:
-
Rationale: To establish a linear relationship between the concentration of this compound and the instrumental response over a defined range.
-
Procedure:
-
Prepare a series of at least five calibration standards of this compound spanning the expected concentration range in the samples (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.
3. Accuracy:
-
Rationale: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Perform a recovery study by spiking a blank matrix with known concentrations of this compound at a minimum of three levels (low, medium, and high) within the linear range.
-
Prepare at least three replicates for each level.
-
Analyze the spiked samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean recovery should be within 90-110%.
4. Precision:
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Rationale: To determine the lowest concentration of this compound that can be reliably detected and quantified, respectively.
-
Procedure:
-
LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).
-
LOQ: Can be determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S).
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
6. Robustness:
-
Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure:
-
Introduce small variations to critical method parameters such as GC oven temperature ramp rate (e.g., ± 2°C/min), carrier gas flow rate (e.g., ± 0.1 mL/min), and injector temperature (e.g., ± 5°C).
-
Analyze a system suitability standard under each varied condition and assess the impact on key chromatographic parameters (e.g., retention time, peak shape, and resolution).
-
-
Acceptance Criteria: The results should remain within the system suitability requirements.
Typical GC-MS Performance for Short-Chain Aldehydes
| Parameter | Typical Performance (based on similar aldehydes) |
| Linearity (r²) | > 0.99[3] |
| LOD | 5 - 175 ng/g (matrix dependent)[3] |
| LOQ | Defined as S/N ratio of 10[1] |
| Accuracy (% Recovery) | 68 - 128%[3] |
| Precision (% RSD) | 1.3 - 14.5%[3] |
HPLC with UV Detection: The Derivatization Approach
For non-chromophoric and volatile analytes like this compound, HPLC analysis is made possible through derivatization. The most common approach for aldehydes is derivatization with 2,4-dinitrophenylhydrazine (DNPH), which forms a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV absorbance.[5][8]
A Representative HPLC-UV Method Validation Protocol
This protocol is a synthesized representation based on established methods for DNPH-derivatized aldehydes.[5][8]
1. Specificity:
-
Rationale: To ensure the chromatographic peak for the this compound-DNPH derivative is free from interference from other derivatized compounds or matrix components.
-
Procedure:
-
Analyze a blank matrix that has undergone the complete derivatization and sample preparation procedure.
-
Analyze a derivatized standard of this compound to determine its retention time.
-
Analyze a spiked matrix sample to confirm the resolution of the analyte peak from other components.
-
2. Linearity and Range:
-
Rationale: To establish a linear relationship between the concentration of the this compound-DNPH derivative and the UV response.
-
Procedure:
-
Prepare a series of at least five calibration standards of this compound and derivatize them with DNPH.
-
Inject each derivatized standard in triplicate.
-
Construct a calibration curve and perform linear regression.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.
3. Accuracy:
-
Rationale: To assess the agreement between the measured concentration and the true concentration, accounting for the efficiency of the derivatization reaction and sample preparation.
-
Procedure:
-
Spike a blank matrix with known amounts of this compound at three concentration levels.
-
Perform the complete derivatization and extraction procedure for each spiked sample in triplicate.
-
Calculate the percent recovery.
-
-
Acceptance Criteria: The mean recovery should be within 85-115%.
4. Precision:
-
Rationale: To evaluate the variability of the entire analytical method, including the derivatization step.
-
Procedure:
-
Repeatability: Analyze at least six replicates of a spiked matrix sample at a single concentration.
-
Intermediate Precision: Repeat the analysis on different days, with different analysts, or using different equipment.
-
-
Acceptance Criteria: The RSD should be ≤ 15%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Rationale: To determine the lowest concentration of this compound that can be derivatized and subsequently detected and quantified.
-
Procedure:
-
Determine the LOD and LOQ using the signal-to-noise ratio method (3:1 for LOD, 10:1 for LOQ) on derivatized low-concentration standards.
-
-
Acceptance Criteria: The LOQ must be quantifiable with acceptable accuracy and precision.
6. Robustness:
-
Rationale: To assess the method's resilience to small changes in both the derivatization and chromatographic conditions.
-
Procedure:
-
Introduce deliberate variations to parameters such as derivatization reaction time (e.g., ± 10 minutes), reaction temperature (e.g., ± 5°C), mobile phase composition (e.g., ± 2% organic), and column temperature (e.g., ± 5°C).
-
Evaluate the impact on the results.
-
-
Acceptance Criteria: The results should remain within the established system suitability limits.
Typical HPLC-UV Performance for DNPH-Derivatized Aldehydes
| Parameter | Typical Performance (based on similar aldehydes) |
| Linearity (r²) | Good linearity reported[1] |
| LOD | ~1 ppb in water samples[5] |
| LOQ | 0.0052 µg/mL (for iso-valeraldehyde derivative)[1] |
| Accuracy (% Recovery) | 84 - 122% (matrix dependent)[5] |
| Precision (% RSD) | Typically < 10% |
Method Selection: A Logic-Based Approach
The choice between GC-MS and HPLC-UV for this compound quantification is not arbitrary. It is a decision based on a logical evaluation of the analytical needs and constraints.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of an analytical method for this compound.
References
- BenchChem. (2025). Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Ethyl-4-methylpentanal.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Valeraldehyde in Food Products.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Kim, H. J., Shin, H. S., & Lee, J. H. (2014). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Preventive Nutrition and Food Science, 19(3), 231–237.
- de Souza, A. C., de Oliveira, G. A. R., de Souza, V., & de Souza, R. A. (2018). Validation of an Analytical Method by Headspace Gas Chromatography with Flame Ionization and Evaluation of Matrix Effect of Volatile Compounds in Cat Food. Journal of the Brazilian Chemical Society, 29(10), 2136-2143.
- Toyo'oka, T., & Uzu, S. (1994). High-performance liquid chromatographic determination of short-chain aliphatic aldehydes using 4-(N,N-dimethylaminosulphonyl)-7-hydrazino-2,1,3-benzoxadiazole.
- ResearchGate. (2023). Validation of an Analytical Method by Headspace Gas Chromatography with Flame Ionization and Evaluation of Matrix Effect of Volatile Compounds in Cat Food.
- Koivusalmi, E., Haatainen, E., & Root, A. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 71(1), 86-91.
- Lin, T. F., & Ho, C. T. (2000). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. Food Science and Agricultural Chemistry, 2(3), 158-165.
- BenchChem. (2025). A Comparative Guide to the Validation of a GC-FID Method for 2,3-Dimethylpentanal Analysis.
- El-Maghrabey, M. H., El-Shaheny, R., & El Hamd, M. A. (2022). Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food. In Food Contaminants (pp. 117-142). Springer, Cham.
- NETZSCH Analyzing & Testing. (2013). Application Note 045.
- Zou, J., Ting, S., Duan, Y., Zhang, J., & Chen, D. (2022). Automated method for short-chain aldehydes emission measurement by dynamic solid-phase microextraction on-fiber derivatization GC-MSD coupled with a flow-cell.
- Chemistry LibreTexts. (2023). Derivatization.
- Shimadzu. (n.d.). Application Compendium of Comprehensive 2D GC Vol.1-5.
- Asensio, D., Antiñolo, M., Blázquez, S., & Albaladejo, J. (2023). Atmospheric impact of this compound emissions: Kinetics, photochemistry, and formation of secondary pollutants. EGUsphere, 2023, 1-28.
- David, V. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis.
- SIELC Technologies. (2018). This compound.
- ResearchGate. (2023). Atmospheric impact of this compound emissions: Kinetics, photochemistry, and formation of secondary pollutants.
- Asensio, D., Antiñolo, M., Blázquez, S., & Albaladejo, J. (2023). Atmospheric impact of this compound emissions: kinetics, photochemistry, and formation of secondary pollutants. Atmospheric Chemistry and Physics, 23(21), 13631-13648.
- ResearchGate. (2023). Atmospheric impact of this compound emissions: kinetics, photochemistry, and formation of secondary pollutants.
- Asensio, D., Antiñolo, M., Blázquez, S., & Albaladejo, J. (2023). Atmospheric impact of this compound emissions: Kinetics, photochemistry, and formation of secondary pollutants. EGUsphere, 2023, 1-28.
- Li, Y., Liu, Y., & Wang, Q. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 199, 114032.
- Shimadzu. (n.d.). Analysis of Organic Solvents and Specified Chemical Substances in a Working Environment Using Two Different Columns (2).
- Al-Shdefat, S., & Al-Busafi, S. N. (2021). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Journal of King Saud University-Science, 33(5), 101469.
- Budiman, H., & Kim, K. H. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química, 45(3), 22-27.
- LCGC International. (n.d.). Application Notes: GC.
- Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices.
- Ghasemi, F., & Zarei, M. (2016). Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia.
- Li, Y., Park, C. H., & Lee, J. W. (2012). Optimization and validation of a GC–FID method for the determination of acetone-butanol-ethanol fermentation products.
Sources
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- 3. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
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- 19. benchchem.com [benchchem.com]
Distinguishing Isomeric Aldehydes: A Mass Spectrometry Guide to 2-Methylpentanal and 3-Methylpentanal
In the realm of analytical chemistry, particularly in fields such as flavor, fragrance, and environmental analysis, the precise identification of structural isomers is a frequent and critical challenge. 2-Methylpentanal and 3-methylpentanal, sharing the same molecular formula (C₆H₁₂O) and molecular weight (100.16 g/mol ), often exhibit similar chromatographic behavior, making their differentiation by retention time alone unreliable. This guide provides an in-depth, experimentally grounded comparison of these two isomers using electron ionization mass spectrometry (EI-MS), demonstrating how their distinct fragmentation patterns serve as definitive fingerprints for their unambiguous identification.
The Decisive Role of Fragmentation Chemistry
Under standard Gas Chromatography-Mass Spectrometry (GC-MS) conditions, the use of a 70 eV electron ionization source provides sufficient energy to not only ionize the target molecules but also to induce predictable bond cleavages.[1][2] The resulting fragmentation pattern is a direct consequence of the molecule's structure. For aliphatic aldehydes, two primary fragmentation mechanisms dictate the mass spectrum: α-cleavage and the McLafferty rearrangement . The strategic location of the methyl group in this compound versus 3-methylpentanal directly governs the favorability and outcomes of these reactions, producing uniquely diagnostic ions.
-
α-Cleavage : This process involves the homolytic cleavage of a bond adjacent to the carbonyl group. The stability of the resulting acylium ion often makes this a dominant pathway.[3]
-
McLafferty Rearrangement : A hallmark of carbonyl compounds, this reaction requires the presence of a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group. A six-membered cyclic transition state leads to the elimination of a neutral alkene molecule, producing a characteristic enol radical cation.[4]
Comparative Analysis of Mass Spectra
A meticulous examination of the mass spectra of this compound and 3-methylpentanal, sourced from the National Institute of Standards and Technology (NIST) spectral library, reveals key differences in the relative abundances of specific fragment ions. These differences are the cornerstone of their differentiation.[5][6]
Table 1: Key Diagnostic Ions for Differentiating this compound and 3-Methylpentanal
| m/z Ratio | Proposed Ion/Origin | Relative Intensity (this compound) | Relative Intensity (3-Methylpentanal) | Diagnostic Significance |
| 100 | Molecular Ion [M]⁺• | Low | Low | Confirms molecular weight for both isomers. |
| 71 | [M-CHO]⁺ (α-cleavage) | Moderate | Very Low | A significantly more abundant fragment for this compound. |
| 58 | McLafferty Rearrangement | Moderate | Moderate | Present in both, but the competing pathways in 3-methylpentanal can reduce its relative prominence. |
| 57 | [M-C₂H₅O]⁺ or [M-C₃H₇]⁺ | High (Base Peak) | Moderate | The base peak for this compound, arising from favorable α-cleavage. |
| 44 | McLafferty Rearrangement | Low | High (Base Peak) | The defining diagnostic ion for 3-Methylpentanal. |
| 43 | [C₃H₇]⁺ | High | Moderate | A common propyl cation fragment, less specific. |
| 42 | [C₃H₆]⁺• | Low | High | A prominent ion in the spectrum of 3-methylpentanal. |
| 29 | [CHO]⁺ or [C₂H₅]⁺ | Moderate | High | A common fragment with limited diagnostic power on its own. |
Mechanistic Insights into Fragmentation Differences
This compound Fragmentation
The placement of the methyl group on the α-carbon (C2) creates a tertiary carbon adjacent to the carbonyl group, which strongly influences the fragmentation cascade.
-
Dominant α-Cleavage : The cleavage of the C2-C3 bond is highly favored, leading to the loss of a propyl radical (•C₃H₇) and the formation of a stable, resonance-stabilized ion at m/z 57 . This fragment is typically the base peak in the this compound spectrum. Another significant α-cleavage involves the loss of the formyl radical (•CHO), yielding a secondary carbocation at m/z 71 .
-
McLafferty Rearrangement : The presence of γ-hydrogens on the C4 carbon facilitates a McLafferty rearrangement, leading to the elimination of a neutral propene molecule (42 Da) and the formation of a radical cation at m/z 58 .
Caption: Primary fragmentation pathways for this compound.
3-Methylpentanal Fragmentation
With the methyl group on the β-carbon (C3), the fragmentation pathways are redirected, leading to a markedly different spectrum.
-
Dominant McLafferty Rearrangement : 3-Methylpentanal possesses γ-hydrogens on the C5 carbon. A classic McLafferty rearrangement involving one of these hydrogens results in the cleavage of the C2-C3 bond and the elimination of a butene molecule (56 Da). This forms the acetaldehyde enol radical cation at m/z 44 , which is the highly abundant base peak and the most crucial diagnostic ion for 3-methylpentanal.[7]
-
Other Significant Fragments : A secondary McLafferty rearrangement can also occur, leading to the fragment at m/z 58 . Additionally, the presence of a notable peak at m/z 42 , corresponding to the propene radical cation, is characteristic of 3-methylpentanal.
Caption: Primary fragmentation pathways for 3-Methylpentanal.
Recommended Experimental Protocol
To achieve reliable and reproducible differentiation of these isomers, the following GC-MS protocol is recommended. The workflow is designed to provide robust chromatographic separation followed by clear mass spectrometric analysis.
Caption: Recommended workflow for isomeric aldehyde analysis by GC-MS.
1. Sample Preparation:
-
Accurately prepare individual 100 ppm stock solutions of this compound and 3-methylpentanal standards in high-purity hexane or dichloromethane.
-
For analysis, prepare a diluted working standard (e.g., 1-10 ppm) to verify retention times and spectral integrity.
-
Prepare unknown samples by diluting in the same solvent to fall within the calibrated concentration range of the instrument.
2. GC-MS Parameters:
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 8890 or equivalent | Provides excellent reproducibility and performance. |
| MS System | Agilent 5977E or equivalent | High-sensitivity single quadrupole detector. |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity 5% phenyl-methylpolysiloxane phase offers excellent general-purpose separation for volatile isomers.[8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert, safe, and provides optimal chromatographic efficiency. |
| Injector | 250 °C, Splitless mode (for trace) or 50:1 Split (for standards) | Ensures efficient sample volatilization and transfer to the column. |
| Oven Program | Initial 45 °C (hold 2 min), ramp at 8 °C/min to 180 °C (hold 1 min) | This temperature program effectively separates the C6 isomers from the solvent front and other potential contaminants. |
| MS Transfer Line | 280 °C | Prevents analyte condensation and peak tailing. |
| Ion Source Temp. | 230 °C | Standard temperature for robust EI performance. |
| Ionization Energy | 70 eV | The industry standard for EI, ensuring spectra are comparable to commercial libraries.[1][2] |
| Mass Scan Range | m/z 35-150 amu | Captures all relevant fragment ions without collecting unnecessary low-mass background. |
| Solvent Delay | 3.5 minutes (adjust based on solvent) | Protects the MS filament from saturation by the solvent peak. |
3. Data Interpretation:
-
Confirm the retention times of the isomers using the authenticated standards.
-
Extract the mass spectrum from the apex of each chromatographic peak.
-
Perform a library search against the NIST/EPA/NIH Mass Spectral Library for tentative identification.[9]
-
Critically evaluate the library match by manually comparing the key diagnostic ions outlined in Table 1. For this compound, confirm the m/z 57 base peak. For 3-methylpentanal, confirm the m/z 44 base peak.
Final Assessment
The differentiation of this compound and 3-methylpentanal serves as an exemplary case for the power of mass spectrometry in structural elucidation. While chromatography may bring them to the detector's doorstep at nearly the same time, it is the fundamental chemistry of their fragmentation that provides the irrefutable evidence for their identity. The pronounced difference in their base peaks—m/z 57 for this compound and m/z 44 for 3-methylpentanal—is a direct result of their isomeric structures. By applying the robust GC-MS protocol detailed herein, researchers and drug development professionals can achieve confident and accurate identification of these and other challenging isomers.
References
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LCGC International. (2020). Electron Ionization for GC–MS. Retrieved from [Link]
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Homework.Study.com. (n.d.). How might you use mass spectrometry to distinguish between this compound and 3-methylpentanal? Retrieved from [Link]
-
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A Comparative Analysis of 2-Methylpentanal and Other Branched-Chain Aldehydes: A Guide for Researchers
In the landscape of chemical synthesis, drug development, and sensory science, branched-chain aldehydes represent a class of molecules with significant industrial and research applications. Their unique structural motifs impart distinct physical, chemical, and organoleptic properties, making them valuable as intermediates, flavor and fragrance compounds, and building blocks for complex molecules. This guide provides an in-depth comparative analysis of 2-Methylpentanal against other key branched-chain aldehydes, namely Isovaleraldehyde, Isobutyraldehyde, and 2-Methylbutanal. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance, supported by experimental data and detailed methodologies.
Introduction to Branched-Chain Aldehydes
Branched-chain aldehydes are aliphatic aldehydes characterized by a non-linear carbon skeleton. This branching significantly influences their reactivity, steric hindrance, and sensory perception compared to their straight-chain counterparts. They are pivotal in the synthesis of a wide array of fine chemicals, from pharmaceuticals to polymers and agrochemicals.[1][2] Furthermore, their presence is crucial in the flavor and aroma profiles of numerous food products, where they contribute malty, fruity, and chocolate-like notes.[3][4]
This guide will focus on a comparative evaluation of the following branched-chain aldehydes:
-
This compound: A chiral aldehyde with a fresh, slightly fruity, and green apple-like aroma.[5]
-
Isovaleraldehyde (3-Methylbutanal): Known for its malty, chocolate-like, and nutty aroma.[6][7]
-
Isobutyraldehyde (2-Methylpropanal): Possesses a pungent, aldehydic odor reminiscent of wet cereal or straw.[8]
-
2-Methylbutanal: Contributes fruity and cocoa-like notes to flavors and fragrances.[9]
Comparative Physicochemical Properties
The physical properties of these aldehydes, such as boiling point, density, and solubility, are critical for their application in various processes, influencing factors like volatility in fragrance applications and solvent selection in chemical synthesis.
| Property | This compound | Isovaleraldehyde | Isobutyraldehyde | 2-Methylbutanal |
| Molecular Formula | C₆H₁₂O[2] | C₅H₁₀O[10] | C₄H₈O[11] | C₅H₁₀O[12] |
| Molecular Weight ( g/mol ) | 100.16[2] | 86.13[10] | 72.11[11] | 86.13[12] |
| Boiling Point (°C) | 117-120[13][14] | 92-93[10] | 63-65[8] | 90-92[12] |
| Density (g/mL at 25°C) | ~0.808[14] | ~0.785 (at 20°C)[10] | ~0.79[8] | ~0.813 (at 20°C)[15] |
| Water Solubility | 4.2 g/L at 25°C[13] | Slightly soluble[10] | Moderately soluble[16] | Soluble[15] |
| Odor Profile | Fresh, sweet, fruity, green apple[5] | Malty, chocolate, nutty[6][7] | Pungent, wet cereal, straw[8] | Fruity, cocoa, coffee-like[9] |
Synthesis and Production: A Comparative Overview
The synthetic routes to these aldehydes are a key consideration for their industrial-scale production and availability.
Synthesis of this compound
A common industrial method for preparing this compound is through the aldol condensation of propionaldehyde.[2] This is followed by dehydration and subsequent hydrogenation of the resulting α,β-unsaturated aldehyde.[2]
Caption: Synthesis of this compound via Aldol Condensation.
Synthesis of Other Branched-Chain Aldehydes
-
Isovaleraldehyde: Can be synthesized via the hydroformylation of isobutene or the oxidation of isoamyl alcohol.[10][14]
-
Isobutyraldehyde: Primarily produced as a byproduct of the hydroformylation of propylene.[11]
-
2-Methylbutanal: Can be obtained through the hydroformylation of 2-butene.[17]
Comparative Reactivity and Performance
The reactivity of aldehydes is largely dictated by the electrophilicity of the carbonyl carbon and the presence of α-hydrogens, making them susceptible to nucleophilic attack and enolate formation.
Aldol Condensation
Branched-chain aldehydes readily undergo aldol condensation reactions. The steric hindrance around the α-carbon can influence the reaction rate and the equilibrium position of the aldol addition.[18] For instance, the increased steric bulk of this compound compared to Isobutyraldehyde may lead to a slower reaction rate in base-catalyzed aldol reactions.
Crossed aldol reactions, where two different aldehydes react, are synthetically useful when one of the aldehydes lacks α-hydrogens, thereby acting only as an electrophile and simplifying the product mixture.[19][20]
Oxidation and Reduction
Like all aldehydes, these branched-chain variants can be oxidized to their corresponding carboxylic acids and reduced to primary alcohols. The choice of oxidizing or reducing agent will depend on the desired selectivity and the presence of other functional groups.
Analytical Methodologies: Protocols for Characterization
Accurate characterization and quantification are paramount for quality control and research applications. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Aldehyde Profiling
GC-MS offers excellent separation and identification capabilities for volatile compounds like aldehydes.
Experimental Protocol: GC-MS Analysis of Branched-Chain Aldehydes
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 10 mL of an aqueous sample in a separatory funnel, add 2 g of NaCl to increase ionic strength.
-
Add 5 mL of dichloromethane (DCM) and shake vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate and collect the lower organic (DCM) layer.
-
Repeat the extraction with another 5 mL of DCM.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.[13]
-
-
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Caption: Workflow for GC-MS analysis of branched-chain aldehydes.
High-Performance Liquid Chromatography (HPLC) with UV Detection
For less volatile aldehydes or for analysis in complex matrices, HPLC with derivatization is a robust method. Aldehydes are typically derivatized with 2,4-dinitrophenylhydrazine (DNPH) to form stable hydrazones that can be detected by UV absorbance.[21][22]
Experimental Protocol: HPLC Analysis of Aldehyde-DNPH Derivatives
-
Derivatization and Sample Preparation:
-
Air samples are drawn through a cartridge containing silica gel coated with acidified DNPH.
-
The trapped aldehyde-DNPH derivatives are eluted from the cartridge with acetonitrile.[21]
-
The eluate is collected and can be directly analyzed by HPLC.
-
-
HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A common isocratic condition is 65:35 (v/v) acetonitrile:water.[21]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detector set to 360 nm.[21]
-
Injection Volume: 20 µL.
-
Spectroscopic Data for Structural Elucidation
Confirmation of the chemical structure of these aldehydes is achieved through a combination of spectroscopic techniques.
This compound Spectroscopic Data
-
¹H NMR: Provides information on the proton environment. Predicted spectra are available in public databases.[23]
-
Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows characteristic fragmentation patterns that can be used for its identification.[24]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically around 1725-1740 cm⁻¹.
Applications and Performance Insights
The choice of a specific branched-chain aldehyde is highly dependent on the desired application.
-
Flavor and Fragrance:
-
This compound: Imparts fresh, fruity, and green notes, making it suitable for apple, pear, and citrus fragrance compositions.[5]
-
Isovaleraldehyde: Its malty and chocolatey notes are highly valued in food flavorings, particularly for baked goods, confectionery, and beverages.[6][7]
-
Isobutyraldehyde: Used to create nutty and sweet aromas in both food and personal care products.[1]
-
2-Methylbutanal: Its fruity and cocoa notes are utilized in a variety of flavor profiles, including rum, chocolate, and coffee.[9]
-
-
Chemical Synthesis:
-
All four aldehydes serve as versatile intermediates. For example, this compound is a precursor to the tranquilizer meprobamate.[2] Isovaleraldehyde is used in the synthesis of pharmaceuticals and pesticides.[10] Isobutyraldehyde is a key intermediate for the production of isobutanol and neopentyl glycol.[8] 2-Methylbutanal is a valuable building block in organic synthesis for more complex molecules.[9]
-
Safety and Handling
Branched-chain aldehydes are generally flammable liquids and can be irritating to the eyes, skin, and respiratory system.[11][25] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling these chemicals. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound and other branched-chain aldehydes are a versatile class of compounds with distinct properties and applications. This guide has provided a comparative analysis of their physicochemical properties, synthesis, reactivity, and analytical characterization. The selection of a specific branched-chain aldehyde for a particular application should be based on a thorough understanding of its unique characteristics. For researchers and developers, the detailed experimental protocols provided herein offer a starting point for the synthesis and analysis of these important molecules.
References
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Wikipedia. (n.d.). Isovaleraldehyde. Retrieved from [Link]
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-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031578). Retrieved from [Link]
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NIH. (n.d.). Kinetic Resolution of β-Branched Aldehydes through Peptide-Catalyzed Conjugate Addition Reactions. PMC. Retrieved from [Link]
-
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-
Wikipedia. (n.d.). Isobutyraldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]
-
NIH. (n.d.). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. PMC. Retrieved from [Link]
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Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
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-
Wikipedia. (n.d.). Aldol reaction. Retrieved from [Link]
-
PubChem. (n.d.). Isobutyraldehyde. Retrieved from [Link]
- Synerzine. (2018).
-
Wikipedia. (n.d.). Isobutyraldehyde. Retrieved from [Link]
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-
NIH. (n.d.). Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. PMC. Retrieved from [Link]
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PubMed. (n.d.). Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods. Retrieved from [Link]
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A Senior Application Scientist’s Guide to Cross-Validation of HPLC and GC Methods for 2-Methylpentanal Analysis
Introduction
2-Methylpentanal (C₆H₁₂O) is a branched-chain aliphatic aldehyde significant in various fields, from being a key intermediate in the synthesis of pharmaceuticals like the tranquilizer meprobamate to its role as a component in flavor and fragrance profiles.[1][2] Its presence, whether as a desired product, a process impurity, or a volatile organic compound (VOC) of interest, necessitates accurate and reliable quantification. The choice of analytical methodology is paramount and often depends on the sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography (GC) is the conventional choice for volatile compounds, while High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for complex or thermally sensitive matrices. However, employing two distinct analytical techniques for the same analyte within a development lifecycle or across different laboratories raises a critical question of data equivalency. This is where cross-validation becomes indispensable.
This guide provides an in-depth comparison of GC and HPLC methods for the analysis of this compound. We will explore the causality behind the experimental design for each technique, present detailed protocols, and outline a robust cross-validation plan in accordance with regulatory expectations to ensure analytical consistency.[3][4]
Analyte Profile: this compound
Understanding the physicochemical properties of this compound is the foundation for selecting and optimizing an analytical method. Its high volatility and lack of a native chromophore are the two most critical factors guiding our approach.
| Property | Value | Implication for Analysis | Source(s) |
| Molecular Formula | C₆H₁₂O | - | |
| Molecular Weight | 100.16 g/mol | - | |
| Boiling Point | 119-120 °C | High volatility; ideal for Gas Chromatography (GC). | [5] |
| Vapor Density | 3.45 (vs. air) | Compound is denser than air; supports its volatile nature. | |
| Density | 0.808 g/mL at 25 °C | Standard liquid density. | [5] |
| Water Solubility | 4.2 g/L at 25 °C | Moderately soluble; relevant for aqueous sample preparation. | [5] |
| UV Chromophore | None | Lacks a UV-absorbing functional group; requires derivatization for sensitive HPLC-UV detection. | [6] |
Method 1: Gas Chromatography (GC) – The Volatility-Driven Approach
Expertise & Rationale: Given this compound's boiling point of ~120°C, GC is the most direct and logical analytical choice.[5] To minimize matrix effects and avoid the thermal degradation of non-volatile sample components in the injector, a static headspace (HS) sampling technique is employed.[7][8] This isolates the volatile analyte from its matrix, providing a clean injection into the GC system, which enhances column lifetime and data reproducibility. A Flame Ionization Detector (FID) is chosen for its robust, linear response to hydrocarbons, making it ideal for quantification. For unequivocal identification, a Mass Spectrometer (MS) is the detector of choice.
Experimental Protocol: Headspace GC-FID/MS
-
Sample Preparation:
-
Accurately weigh 1.0 g of the sample matrix (e.g., drug product excipient blend, environmental water sample) into a 20 mL headspace vial.
-
Add 5.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide, deionized water) and an internal standard (e.g., 2-Hexanone at 10 µg/mL).
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Prepare a calibration curve by spiking a blank matrix with known concentrations of this compound.
-
-
GC-MS/FID Instrumentation and Conditions:
-
System: Agilent 8890 GC with 7697A Headspace Sampler and split FID/MSD.
-
Headspace Sampler:
-
GC Conditions:
-
Column: Rxi-5-MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% diphenyl / 95% dimethyl polysiloxane phase.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split mode (20:1), 250°C.
-
Oven Program: 40°C (hold 2 min), ramp to 150°C at 10°C/min, then to 250°C at 25°C/min (hold 2 min).
-
-
Detector Conditions:
-
FID: 260°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup flow (N₂): 25 mL/min.
-
MS: Transfer line 250°C, Ion source 230°C, Electron Ionization (EI) at 70 eV. Scan range 40-250 amu.[8]
-
-
-
System Suitability Test (SST):
-
Inject a mid-level standard six times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area ratio (analyte/IS) must be ≤ 5.0%. Tailing factor for the this compound peak must be between 0.8 and 1.5.
-
Method 2: HPLC – The Derivatization-Based Alternative
Expertise & Rationale: this compound lacks a UV-absorbing moiety, making it nearly invisible to standard HPLC-UV detectors. To overcome this, a pre-column derivatization strategy is required.[6][9] We will use 2,4-dinitrophenylhydrazine (DNPH), a classic and reliable reagent that reacts with the aldehyde's carbonyl group to form a 2,4-dinitrophenylhydrazone derivative.[10] This derivative is highly conjugated and exhibits strong absorbance in the UV-Vis region (around 365 nm), enabling sensitive quantification. The resulting non-polar derivative is well-suited for separation by Reverse-Phase (RP) HPLC on a C18 column.
Experimental Protocol: HPLC-UV with DNPH Derivatization
-
Reagent Preparation:
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in Acetonitrile (ACN) containing 1% phosphoric acid. Filter before use. Caution: DNPH is potentially explosive when dry and should be handled with care.
-
-
Sample Preparation & Derivatization:
-
Extract this compound from the sample matrix into ACN.
-
Pipette 1.0 mL of the sample extract into a 4 mL glass vial.
-
Add 1.0 mL of the DNPH reagent.
-
Cap the vial and heat at 60°C for 30 minutes in a water bath or heating block.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute with ACN/Water (50:50) to a suitable concentration for injection.
-
Prepare a calibration curve by derivatizing known concentrations of this compound standard in the same manner.
-
-
HPLC-UV Instrumentation and Conditions:
-
System: Agilent 1290 Infinity II LC or equivalent UHPLC/HPLC system.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[10]
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient:
-
0-15 min: 50% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: Diode Array Detector (DAD) monitoring at 365 nm.
-
-
System Suitability Test (SST):
-
Inject a mid-level derivatized standard six times.
-
Acceptance Criteria: RSD of the peak area must be ≤ 2.0%. Tailing factor for the this compound-DNPH peak must be between 0.9 and 1.8.
-
The Imperative of Cross-Validation
Rationale: When two distinct analytical methods are used to measure the same analyte, especially within a regulated environment, it is crucial to demonstrate that they produce comparable and consistent results. The FDA's guidance on Bioanalytical Method Validation states that cross-validation is necessary when comparing data from different analytical techniques.[3] This process ensures the integrity of data throughout a product's lifecycle, from early development to quality control, and is essential for method transfers between laboratories.
The objective of this cross-validation is to compare the performance characteristics of the GC-FID and HPLC-UV methods according to the principles outlined in the ICH Q2(R2) guideline.[11][12]
Cross-Validation Protocol
-
Sample Selection: Prepare a single, homogeneous batch of the sample matrix (e.g., placebo formulation) and spike it with this compound at three concentration levels: Low, Medium, and High (e.g., 50%, 100%, and 150% of the target concentration).
-
Analysis: Prepare five replicate samples (n=5) at each concentration level. Analyze each of the 15 samples using both the validated GC-FID method and the validated HPLC-UV method.
-
Performance Characteristics to Compare:
-
Specificity: Analyze a blank (unspiked) matrix with both methods to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Compare the correlation coefficients (r²) and calibration models obtained from the validation of each method.
-
Accuracy: Calculate the percent recovery for each sample at each level for both methods. The mean results obtained by the two methods should be compared.
-
Precision (Intermediate): Calculate the RSD for the five replicates at each concentration level for both methods. The precision profiles should be comparable.
-
Comparative Data Analysis (Hypothetical Results)
The following table summarizes the expected performance from the cross-validation study.
| Validation Parameter | GC-FID Method | HPLC-UV Method | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | ≥ 0.995 |
| Accuracy (% Recovery) | |||
| Low Level (n=5) | 99.5% | 101.2% | 95.0 - 105.0% |
| Mid Level (n=5) | 100.3% | 100.8% | 98.0 - 102.0% |
| High Level (n=5) | 101.1% | 99.7% | 95.0 - 105.0% |
| Precision (% RSD) | |||
| Low Level (n=5) | 1.8% | 1.5% | ≤ 5.0% |
| Mid Level (n=5) | 1.1% | 0.9% | ≤ 2.0% |
| High Level (n=5) | 1.3% | 1.1% | ≤ 3.0% |
Interpretation: The hypothetical data indicate that both methods meet typical validation acceptance criteria. The accuracy results are comparable, with all recovery values falling within the 95-105% range. Similarly, the precision of both methods is excellent, with RSDs well below the established limits. This demonstrates that, for the samples tested, the methods provide equivalent quantitative results.
Discussion: A Head-to-Head Comparison
| Feature | GC-FID/MS | HPLC-UV (with Derivatization) | Senior Scientist's Insight |
| Principle | Separation of volatile compounds in the gas phase. | Separation of soluble compounds in the liquid phase. | Orthogonal techniques; provides a high degree of confidence when results are confirmed. |
| Sample Prep | Simple: Dilute, add IS, seal. | Complex: Extraction, derivatization, heating, dilution. | GC offers significant time savings and reduces potential for sample preparation error. |
| Speed | Faster run times (~10-15 min).[13] | Slower run times (~20 min) plus derivatization time. | GC is superior for high-throughput screening and routine QC analysis.[14] |
| Cost | Lower cost per analysis (gases are cheaper than HPLC-grade solvents).[14][15] | Higher cost per analysis (solvents, derivatization reagent, disposal). | The operational cost of GC is a distinct advantage for large sample sets. |
| Sensitivity | High sensitivity, especially with MS. | High sensitivity due to the highly absorbing DNPH tag. | Sensitivity is comparable and can be tuned in both methods; fit-for-purpose for most applications. |
| Selectivity | Excellent, especially with MS confirmation. | Excellent, as detection is specific to derivatized carbonyls at 365 nm. | Both methods demonstrate high selectivity. MS provides the ultimate structural confirmation. |
| Best For... | Volatile analytes, routine QC, high-throughput analysis. | Non-volatile matrices, thermally labile compounds, labs without GC capability. | The choice is application-driven. GC is the default for this analyte; HPLC is a powerful, validated alternative. |
Conclusion and Recommendations
This guide demonstrates that both Headspace Gas Chromatography and High-Performance Liquid Chromatography with DNPH derivatization are robust and reliable methods for the quantification of this compound.
-
The GC method stands out for its simplicity, speed, and lower operational cost, making it the recommended primary technique for routine quality control and high-throughput analysis of volatile compounds.[13][14]
-
The HPLC method , while more labor-intensive due to the essential derivatization step, serves as an excellent orthogonal technique.[6] It is invaluable for confirming GC results, analyzing samples in complex or non-volatile matrices, or for use in laboratories where GC instrumentation is not available.
The successful cross-validation of these two methods ensures data equivalency and provides a flexible, robust analytical toolkit for researchers and quality control professionals. This dual-method capability strengthens regulatory submissions and provides confidence in analytical results across the entire drug development lifecycle.
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Innovatech Labs. (n.d.). Headspace GC/MS Analysis. Analytics Services. Retrieved from [Link]
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Mokgadi, J., et al. (2015). Analysis of volatile organic compounds in fuel oil by headspace GC-MS. Cogent Chemistry. Retrieved from [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 2-Methylpentanal Analysis
Abstract
The accurate quantification of volatile organic compounds (VOCs) is paramount in fields ranging from environmental monitoring to flavor chemistry and drug development. 2-Methylpentanal, a significant aldehyde, presents unique analytical challenges due to its volatility and reactivity. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of this compound analysis. We delve into the rationale behind method selection, offering a detailed protocol for Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). Furthermore, we present a systematic approach to data analysis and performance evaluation using z-scores, in accordance with international standards, to ensure the reliability and comparability of results across different laboratories.
Introduction: The Imperative for Comparability in VOC Analysis
This compound (C₆H₁₂O) is an aliphatic aldehyde that can be found as a volatile component in various matrices, including foodstuffs and biological samples. Its presence and concentration can be indicative of product quality, chemical processes, or metabolic pathways. Given the diversity of analytical instrumentation and methodologies employed across research and quality control laboratories, ensuring the comparability of measurement results is a significant challenge. Inter-laboratory comparisons (ILCs) or proficiency tests (PTs) are essential tools for assessing the competence of laboratories and the validity of analytical methods.[1][2]
This guide is designed for researchers, scientists, and drug development professionals to provide a robust framework for establishing and participating in an ILC for this compound. We will explore the critical parameters of a validated analytical method, the preparation of a homogenous test material, and the statistical evaluation of the submitted data.
Methodological Framework: HS-SPME-GC-MS for this compound Analysis
For the analysis of volatile compounds like this compound, a solvent-free extraction technique coupled with a highly selective and sensitive analytical instrument is preferable. Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is an exemplary choice.[3] SPME is a fast, simple, and sensitive sample preparation method, while GC-MS offers excellent chromatographic separation and definitive compound identification.
The "Why": Causality Behind Experimental Choices
-
HS-SPME: We opt for headspace analysis to isolate the volatile this compound from the non-volatile matrix components, minimizing matrix effects and protecting the GC system. The choice of SPME fiber coating is critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended due to its broad selectivity for a wide range of volatile and semi-volatile compounds, including aldehydes.
-
GC Column Selection: The choice of the GC capillary column is pivotal for achieving good resolution. A mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), provides a good balance of selectivity for separating a variety of VOCs based on both boiling point and polarity.[4][5][6][7] The column dimensions (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) are a standard choice offering a good compromise between resolution, analysis time, and sample capacity.[6]
-
Mass Spectrometry Detection: Mass spectrometry is chosen for its high selectivity and sensitivity. Electron Ionization (EI) is a robust and widely used ionization technique that generates reproducible mass spectra, allowing for confident identification of this compound by comparing its fragmentation pattern with a reference library (e.g., NIST). Selected Ion Monitoring (SIM) mode can be employed for enhanced sensitivity and quantitative accuracy by monitoring characteristic ions of this compound (e.g., m/z 43, 57, 72, 100).
Experimental Workflow Diagram
Caption: Workflow for this compound analysis by HS-SPME-GC-MS.
Inter-Laboratory Comparison (ILC) Protocol
A successful ILC hinges on a well-defined protocol that minimizes variability arising from factors other than laboratory performance.
Preparation and Distribution of the Proficiency Testing (PT) Material
The cornerstone of a reliable ILC is the provision of a homogenous and stable test material to all participating laboratories.
Protocol for PT Material Preparation (Aqueous Matrix):
-
Matrix Selection: Use a simple and well-defined matrix to minimize interferences. HPLC-grade water is a suitable choice.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a water-miscible solvent like methanol. This should be done in a fume hood due to the volatility and potential hazards of the compounds.
-
Spiking and Homogenization: In a large, clean, amber glass container, add a precise volume of the stock solution to a known volume of HPLC-grade water to achieve the target concentration (e.g., 10-100 µg/L). The use of amber glass protects the aldehyde from photodegradation. Homogenize the solution by gentle stirring with a magnetic stirrer for at least one hour in a controlled temperature environment.
-
Aliquoting: Immediately after homogenization, aliquot the PT material into individual, pre-cleaned amber glass vials. Fill the vials to the brim to minimize headspace and seal them with PTFE-lined septa to prevent analyte loss.
-
Homogeneity and Stability Testing: Before distribution, a subset of the prepared vials (e.g., 10 vials selected randomly) must be analyzed by the organizing laboratory to confirm the homogeneity and stability of the PT material. The coefficient of variation of the results should ideally be less than 5%.
-
Distribution: Ship the vials to the participating laboratories under refrigerated conditions to maintain stability.
Analytical Protocol for Participating Laboratories
The following detailed protocol for HS-SPME-GC-MS analysis should be followed by all participants to ensure a standardized approach.
Step-by-Step HS-SPME-GC-MS Protocol:
-
Sample Preparation:
-
Allow the received PT material vial to equilibrate to room temperature.
-
In a 20 mL headspace vial, pipette 10 mL of the PT material.
-
Add 3 g of sodium chloride (NaCl) to increase the ionic strength of the solution and enhance the partitioning of this compound into the headspace.
-
Spike the sample with a known concentration of an internal standard (e.g., 2-methylhexanal) to correct for variations in extraction and injection.
-
Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.
-
-
HS-SPME Conditions:
-
SPME Fiber: 50/30 µm DVB/CAR/PDMS.
-
Incubation/Equilibration Temperature: 60°C.
-
Incubation/Equilibration Time: 15 minutes with agitation (e.g., 250 rpm).
-
Extraction Time: 30 minutes.
-
-
GC-MS Parameters:
-
Injection Port Temperature: 250°C.
-
Injection Mode: Splitless for 2 minutes to ensure complete transfer of the analyte from the SPME fiber.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-350 (for qualitative analysis and confirmation).
-
SIM Ions for Quantification: m/z 72 (quantifier), 43, 57, 100 (qualifiers).
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in the same matrix as the PT material.
-
Analyze the calibration standards using the same HS-SPME-GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
-
Quantification and Reporting:
-
Analyze the PT material in triplicate.
-
Calculate the concentration of this compound in the PT material using the calibration curve.
-
Report the mean concentration and standard deviation to the ILC coordinator.
-
Data Analysis and Performance Evaluation
The statistical analysis of the data submitted by the participating laboratories is crucial for evaluating their performance objectively. The z-score is a widely accepted statistical tool for this purpose, as defined in ISO 13528.
Calculation of the Assigned Value (x_pt)
The assigned value is the best estimate of the true concentration of this compound in the PT material. It is typically determined as the consensus value from the participants' results after the removal of outliers. The robust mean is often used for this calculation.
Calculation of the Standard Deviation for Proficiency Assessment (σ_pt)
The standard deviation for proficiency assessment represents the expected variability of the results. It can be determined from the participants' data or set as a target value based on the requirements of the analytical method.
Z-Score Calculation
The z-score for each laboratory is calculated using the following formula:
z = (x_i - x_pt) / σ_pt
Where:
-
z is the z-score
-
x_i is the result reported by the laboratory
-
x_pt is the assigned value
-
σ_pt is the standard deviation for proficiency assessment
Interpretation of Z-Scores
The interpretation of z-scores is generally as follows:
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
Laboratories with questionable or unsatisfactory results should investigate the potential sources of error in their analytical process. Common issues can include problems with calibration, sample preparation, or instrument performance.[8][9][10][11]
Hypothetical Inter-Laboratory Comparison Data for this compound
Assigned Value (x_pt): 55.0 µg/L Standard Deviation for Proficiency Assessment (σ_pt): 5.5 µg/L
| Laboratory ID | Reported Concentration (µg/L) | Z-Score | Performance Evaluation |
| Lab-01 | 58.3 | 0.60 | Satisfactory |
| Lab-02 | 52.1 | -0.53 | Satisfactory |
| Lab-03 | 68.2 | 2.40 | Questionable |
| Lab-04 | 54.5 | -0.09 | Satisfactory |
| Lab-05 | 42.9 | -2.20 | Questionable |
| Lab-06 | 56.9 | 0.35 | Satisfactory |
| Lab-07 | 72.0 | 3.09 | Unsatisfactory |
| Lab-08 | 53.8 | -0.22 | Satisfactory |
ILC Process Visualization
Caption: The cyclical process of an inter-laboratory comparison.
Conclusion and Best Practices
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. By adhering to a standardized and validated analytical protocol, such as the HS-SPME-GC-MS method detailed herein, and by employing a robust statistical evaluation of the results, laboratories can gain valuable insights into their analytical performance.
Key takeaways for ensuring a successful ILC:
-
A well-characterized and homogenous PT material is non-negotiable.
-
A detailed and unambiguous analytical protocol is essential for minimizing methodological variability.
-
The use of internal standards is crucial for correcting analytical variations.
-
Statistical analysis based on z-scores provides an objective measure of laboratory performance.
-
Unsatisfactory results should be viewed as an opportunity for improvement and trigger a thorough root cause analysis.
By embracing the principles of scientific integrity and continuous improvement through initiatives like inter-laboratory comparisons, the scientific community can enhance the reliability and comparability of analytical data for this compound and other challenging volatile compounds.
References
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Results from interlaboratory comparisons of aldehyde-2,4 dinitrophenylhydrazone analysis. (2002). Analytical and Bioanalytical Chemistry, 372(5-6), 658-63. [Link]
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A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatil. (2024). Food Chemistry, 441, 138259. [Link]
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Method 5000: Sample Preparation for Volatile Organic Compounds. (2018). U.S. Environmental Protection Agency. [Link]
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7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. (2023). Drawell. [Link]
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GC Troubleshooting: 7+ Common Problems and Their Solution. (2025). PharmaGuru. [Link]
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Sampling Intercomparisons for Aldehydes in Simulated Workplace Air. (2003). Analytica Chimica Acta, 475(1-2), 143-155. [Link]
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A Technical Guide to the Sensory Evaluation and Comparison of 2-Methylpentanal Stereoisomers
For researchers, scientists, and professionals in drug development, the nuanced world of stereoisomers presents both challenges and opportunities. The distinct biological activities of enantiomers are well-documented, and this stereospecificity extends to the realm of sensory perception. This guide provides an in-depth technical comparison of the sensory evaluation of 2-Methylpentanal stereoisomers, offering a framework for understanding and analyzing their distinct olfactory profiles. While direct comparative sensory data for the individual enantiomers of this compound is not extensively available in public literature, this guide synthesizes established principles of chiral sensation, detailed experimental protocols, and data from analogous compounds to provide a comprehensive analytical framework.
Introduction: The Olfactory Significance of Chirality
This compound (C₆H₁₂O) is a chiral aldehyde with a stereocenter at the second carbon position, giving rise to two enantiomers: (R)-2-Methylpentanal and (S)-2-Methylpentanal.[1][2] In the flavor and fragrance industry, as well as in the study of off-notes and metabolic byproducts, understanding the distinct sensory contributions of each stereoisomer is paramount. The human olfactory system is comprised of a vast array of G-protein coupled receptors (GPCRs), many of which are chiral.[3] This inherent chirality in our biological receptors allows for differential binding and activation by enantiomeric molecules, leading to distinct odor perceptions.[4][5][6] A classic example is the enantiomeric pair of carvone, where (R)-(-)-carvone imparts a spearmint aroma, while (S)-(+)-carvone is perceived as caraway.[4] Similarly, the enantiomers of linalool exhibit discernible differences in their floral and woody notes.[7]
This guide will delineate the methodologies required to elucidate such differences in this compound, focusing on sensory panel-based evaluations and instrumental analysis.
Physicochemical and Olfactory Properties of this compound
The racemic mixture of this compound is generally described as having a fresh, sweet, and slightly fruity odor with green, ethereal, and vegetative nuances.[4][8][9] It is a volatile compound found in various natural sources, including fried peanuts, onions, and certain fruits.[7] The distinct sensory profiles of the individual (R) and (S) enantiomers are less well-documented, highlighting a critical area for further research. However, based on the principles of chiral recognition, it is highly probable that they possess unique odor characteristics and olfactory thresholds.
Diagram of this compound Stereoisomers
Caption: Chemical structures of (R)- and (S)-2-Methylpentanal enantiomers.
Sensory Evaluation Methodologies
A multi-faceted approach is required for a comprehensive sensory comparison of the this compound stereoisomers. This involves both discriminative and descriptive sensory testing, underpinned by robust analytical chemistry to ensure sample purity.
Analytical Verification: Enantioselective Gas Chromatography
Prior to any sensory evaluation, the enantiomeric purity of the (R)- and (S)-2-Methylpentanal samples must be rigorously verified. Enantioselective gas chromatography (GC) is the gold standard for this purpose.[10]
Experimental Protocol: Enantioselective GC-MS
-
Column Selection: Employ a chiral stationary phase GC column, such as one coated with a cyclodextrin derivative (e.g., β-cyclodextrin), which is known to effectively separate chiral molecules.[10]
-
Sample Preparation: Prepare dilute solutions of the (R)- and (S)-enantiomers, as well as a 50:50 racemic mixture, in a high-purity solvent like dichloromethane.
-
GC-MS Parameters:
-
Injector: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp up at a slow rate (e.g., 2°C/min) to a final temperature of around 200°C to ensure optimal separation.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-200.
-
-
Data Analysis: Confirm the identity of the this compound peaks by their mass spectra. The retention times of the two enantiomers will differ on the chiral column, allowing for their separation and the determination of enantiomeric excess.
Olfactory Threshold Determination
The olfactory threshold is the minimum concentration of a substance that can be detected by the human sense of smell.[11] This is a critical parameter for comparing the potency of the two enantiomers. The ascending forced-choice (AFC) method is a standardized and robust technique for this determination.[12]
Experimental Protocol: 3-Alternative Forced-Choice (3-AFC) Ascending Method
-
Panelist Selection and Training: Recruit a panel of 15-20 individuals screened for their sensory acuity. Train them on the 3-AFC procedure, where they are presented with three samples, two of which are blanks (solvent only) and one contains the odorant, and they must identify the "odd" sample.[10]
-
Sample Preparation: Prepare a series of dilutions of each enantiomer in an appropriate solvent (e.g., purified water or mineral oil) with a concentration increment factor of 2 or 3. The concentration range should span from well below the expected threshold to a level that is easily detectable.
-
Presentation: Present the samples in an ascending order of concentration. The order of presentation of the odd sample within the triad should be randomized for each trial.
-
Data Collection: For each concentration step, record whether each panelist correctly identified the odor-containing sample.
-
Threshold Calculation: The individual threshold is the concentration at which a panelist gives their first correct identification, which is confirmed by a second consecutive correct identification at the next higher concentration. The group threshold is typically calculated as the geometric mean of the individual thresholds.
Quantitative Descriptive Analysis (QDA)
QDA is a powerful method for creating a detailed sensory profile of a substance.[13] It involves a trained panel that generates and quantifies the intensity of specific aroma descriptors.
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
-
Panelist Training and Lexicon Development: A panel of 8-12 trained assessors is required. In initial sessions, present the panelists with the individual enantiomers and the racemic mixture. Through open discussion, the panel will develop a consensus lexicon of aroma descriptors that accurately characterize the odors. These might include terms like "fruity," "green," "malty," "nutty," "sharp," etc. Reference standards for each descriptor should be provided to anchor the panel's perception.
-
Intensity Scaling: Train the panelists to rate the intensity of each descriptor on a line scale (e.g., a 15-cm line anchored with "low" and "high").
-
Formal Evaluation: In individual sensory booths, present the panelists with coded, randomized samples of each enantiomer and the racemate. The panelists will then rate the intensity of each descriptor for each sample. This should be repeated over several sessions to ensure data reliability.
-
Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), can be used to identify significant differences between the sensory profiles of the enantiomers and to visualize the relationships between the samples and their attributes.
Diagram of the Sensory Evaluation Workflow
Caption: Workflow for the sensory evaluation of this compound stereoisomers.
Comparative Sensory Data
The following table summarizes the known and expected sensory characteristics of the this compound stereoisomers. It is important to reiterate that direct, peer-reviewed comparative data, particularly for olfactory thresholds, is limited. The values for a closely related compound, 2-pentanol, are included to provide a relevant reference point for the expected magnitude of difference between enantiomers.[10]
| Attribute | (R)-2-Methylpentanal | (S)-2-Methylpentanal | Racemic this compound | Reference: 2-Pentanol Enantiomers |
| Odor Descriptors | Not specifically documented. Expected to differ from (S)-enantiomer. | Fried peanut aroma[7] | Fresh, sweet, fruity (green apple, pear), ethereal, green, vegetative[4][8][9] | (R)-form: paint, rubber, grease. (S)-form: mint, plastic, pungent.[10] |
| Olfactory Threshold | Not documented. | Not documented. | Not documented. | In water: (R)-form: 12.62 mg/L; (S)-form: 3.03 mg/L.[10] |
| Relative Potency | Unknown | Unknown | N/A | (S)-enantiomer is approximately 4 times more potent in water.[10] |
Conclusion and Future Directions
The sensory evaluation of this compound stereoisomers is a prime example of the importance of chiral analysis in the chemical senses. While the racemic mixture possesses a generally pleasant fruity-green aroma, the limited available data and established principles of olfaction strongly suggest that the individual (R) and (S) enantiomers have distinct sensory profiles and potencies.
This guide provides a robust framework for conducting such a comparative evaluation, from analytical verification of enantiomeric purity to detailed sensory protocols for threshold determination and descriptive analysis. The clear gap in the scientific literature regarding the specific odor profiles and thresholds of (R)- and (S)-2-Methylpentanal presents a valuable research opportunity. Future studies employing the methodologies outlined herein are necessary to fully characterize these compounds. Such data would be of significant value to the flavor, fragrance, and food science communities, as well as to researchers investigating the structure-activity relationships of chiral odorants and their interaction with the human olfactory system.
References
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The Good Scents Company. (n.d.). 2-methyl valeraldehyde this compound. Retrieved from [Link]
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Chiralpedia. (2024, June 11). The Chemistry of Taste and Smell: How Chirality Affects Senses. Retrieved from [Link]
-
ASTM International. (2019). Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits (E679-19). Retrieved from [Link]
- Gane, S., Georganakis, D., Maniati, K., Vamvakias, M., Ragoussis, N., Skoulakis, E. M., & Turin, L. (2013). Odour character differences for enantiomers correlate with molecular flexibility. Royal Society Open Science, 4(1), 120296.
-
ResearchGate. (2025, August 6). The Nose as a Stereochemist. Enantiomers and Odor. Retrieved from [Link]
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Scent.vn. (n.d.). 2-Methylpentaldehyde (CAS 123-15-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
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Food Safety Institute. (2025, August 11). Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling. Retrieved from [Link]
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Comparative study of catalysts for 2-Methylpentanal synthesis
An In-Depth Comparative Guide to Catalysts for 2-Methylpentanal Synthesis
In the landscape of fine chemicals and pharmaceutical intermediates, the synthesis of this compound stands as a critical process. This C6 aldehyde is a key building block, notably in the production of fragrances and the sedative drug meprobamate.[1][2] The efficiency, selectivity, and sustainability of its synthesis are paramount, placing the choice of catalyst at the heart of process development. This guide provides a comparative analysis of dominant catalytic systems, grounded in experimental data, to inform researchers and process chemists in selecting the optimal pathway for their specific needs.
We will explore the two primary industrial routes for this compound synthesis: the direct hydroformylation of 1-pentene and the two-step process involving the aldol condensation of propanal followed by selective hydrogenation. Each route presents unique challenges and is favored by different catalytic technologies, which we will dissect in detail.
The choice of synthetic route is the first critical decision point. It is often dictated by feedstock availability, desired purity, and capital expenditure. The two main pathways offer a choice between a direct, single-step reaction (hydroformylation) and a more flexible, two-step sequence (aldol condensation/hydrogenation).
Figure 1: Primary synthetic routes to this compound.
Route 1: Hydroformylation of 1-Pentene
Hydroformylation, or the "oxo" process, is a cornerstone of industrial organic synthesis, converting alkenes into aldehydes using synthesis gas (CO and H₂).[3] For 1-pentene, this reaction can yield two isomeric aldehydes: the desired branched product, this compound, and its linear isomer, hexanal. The catalyst's role is to maximize both the conversion of 1-pentene and the regioselectivity towards the branched product. The general order of activity for unmodified metals in homogeneous hydroformylation is Rh > Co > Ir > Ru > Os > Pt > Pd > Fe > Ni.[3]
Rhodium-Based Catalysts
Rhodium complexes are the predominant catalysts in modern hydroformylation due to their high activity under mild conditions and excellent selectivity.[3][4] Catalysts like HRh(CO)(PPh₃)₃ operate at lower pressures and temperatures compared to their cobalt counterparts, reducing energy consumption and side reactions.[4]
-
Mechanism & Selectivity: The regioselectivity (branched vs. linear aldehyde) is heavily influenced by the steric and electronic properties of the phosphine ligands attached to the rhodium center.[5] Bulky ligands tend to favor the formation of the linear aldehyde from terminal alkenes. However, for branched products like this compound, tuning the ligand-to-rhodium ratio and reaction conditions is crucial. Increasing the ligand-to-Rh ratio often favors the formation of the linear pentanal.[6] Conversely, increasing total pressure can diminish the yield of the linear product.[6]
-
Performance: Rhodium catalysts offer high conversion rates and can be finely tuned for specific aldehyde isomers.[5] The primary drawback is the high cost of rhodium and the challenge of separating the homogeneous catalyst from the product stream, which can lead to catalyst loss.[3]
Figure 2: Simplified catalytic cycle for Rh-catalyzed hydroformylation.
Cobalt-Based Catalysts
Cobalt carbonyls, such as Co₂(CO)₈, were the original catalysts for hydroformylation and remain a cost-effective alternative to rhodium.[3]
-
Mechanism & Performance: Cobalt catalysts typically require harsher reaction conditions (higher temperatures and pressures) to achieve comparable activity to rhodium.[3][7] This can lead to more side reactions, including alkene isomerization and hydrogenation. Modifying cobalt carbonyls with ligands, such as triarylstibines, has been shown to enhance catalyst activity and selectivity under milder conditions.[8]
-
Industrial Relevance: Despite the harsher conditions, the low cost of cobalt makes it viable for large-scale production where the capital investment in high-pressure equipment is justified. Catalyst recycling is also a well-established process.
Comparative Summary: Hydroformylation Catalysts
| Catalyst Family | Operating Conditions | Activity | Selectivity (Branched) | Advantages | Disadvantages |
| Rhodium-Phosphine | Mild (80-120°C, 1-3 MPa)[6] | High | Tunable, generally lower than linear | High efficiency, mild conditions[4] | High cost, catalyst separation[3] |
| Cobalt Carbonyl | Harsh (150°C, >10 MPa)[7] | Moderate | Generally lower | Low cost, robust | High energy, side reactions[3] |
Route 2: Aldol Condensation & Selective Hydrogenation
This two-step route offers high overall selectivity and utilizes readily available propanal. The key is optimizing the catalyst for each distinct transformation.
Step A: Aldol Condensation of Propanal
The self-condensation of propanal yields 2-methyl-2-pentenal. This reaction is base-catalyzed. While traditional processes use liquid bases like NaOH, these are not eco-friendly and lead to separation and waste issues.[9] Modern approaches focus on heterogeneous solid base catalysts.
-
Solid Base Catalysts: Materials like hydrotalcites, alkali ion-exchanged zeolites, and anion exchange resins have emerged as highly effective and reusable catalysts.[10][11]
-
Hydrotalcites: Activated hydrotalcites with a Mg/Al molar ratio of 3.5 have demonstrated up to 97% propanal conversion with 99% selectivity to 2-methyl-2-pentenal under solvent-free conditions at 100°C.[10] These catalysts are robust and can be recycled multiple times without significant loss of activity.[10]
-
Anion Exchange Resins: Strong anion-exchange resins can achieve 97% conversion of propanal with 95% selectivity to 2-methyl-2-pentenal within 1 hour at 35°C in aqueous media.[11]
-
-
Causality of Performance: The basicity of the catalyst is paramount. For hydrotalcites, the layered double hydroxide structure, upon calcination, creates highly active basic sites that facilitate the enolate formation necessary for the condensation reaction.[10] The reusability and ease of separation (simple filtration) make these solid catalysts highly attractive from a green chemistry perspective.
Comparative Data: Solid Base Catalysts for Aldol Condensation
| Catalyst | Reactant | Temperature (°C) | Conversion (%) | Selectivity (%) | Source |
| Activated Hydrotalcite (Mg/Al=3.5) | Propanal | 100 | 97 | 99 (to 2-methyl-2-pentenal) | [10] |
| Anion Exchange Resin | Propanal | 30 | 93.5 | - | [11] |
| K₂CO₃/Al₂O₃ | Propanal | - | 71.2 | - | [9] |
Step B: Selective Hydrogenation of 2-Methyl-2-pentenal
The second step involves the chemoselective hydrogenation of the C=C double bond in 2-methyl-2-pentenal to yield this compound, while leaving the C=O aldehyde group intact. This is a significant challenge, as over-hydrogenation to 2-methylpentanol or other side reactions like decarbonylation can occur.[1]
Figure 3: Reaction network for the hydrogenation of 2-methyl-2-pentenal.
-
Supported Metal Catalysts:
-
Platinum (Pt) and Palladium (Pd): These noble metals show a strong preference for hydrogenating the C=C bond at lower temperatures, making them highly selective for producing this compound.[1] However, at higher temperatures, decarbonylation activity increases, yielding n-pentane and CO as byproducts.[1] On silica-supported Pd catalysts, further reactions can lead to the formation of di-methylpentyl ether, especially at higher residence times.[12]
-
Cobalt (Co): Cobalt-based catalysts have demonstrated excellent performance. For instance, a 6 wt.% Co-loaded catalyst achieved almost 100% selectivity towards this compound.[1] The selectivity is sensitive to cobalt particle size; larger particles can favor the formation of the unsaturated alcohol (2-methyl-2-pentenol).[1]
-
Copper (Cu): Copper catalysts tend to hydrogenate both the C=C and C=O bonds, leading to the formation of the alcohol, 2-methylpentanol, making them less suitable for selective aldehyde synthesis.[1] CuZnAl hydrotalcite-derived materials can be tuned; at lower temperatures (≤ 338 K), they are 100% selective to this compound, but conversion is low.[2]
-
Comparative Data: Catalysts for Selective Hydrogenation
| Catalyst | Support | Temperature (°C) | Conversion (%) | Selectivity to this compound (%) | Key Byproducts | Source |
| Pt | Silica | Low | High | High | n-Pentane (at high temp) | [1] |
| Pd | Silica | 125 | 15-60 | High (at low conversion) | Pentane, Ether | [12] |
| Co (6 wt.%) | - | - | - | ~100 | - | [1] |
| Cu | Silica | - | - | Low | 2-Methylpentanol | [1] |
| CuZnAl-HTC | - | ≤ 65 | Low | 100 | 2-Methyl-2-pentenol (at high temp) | [2] |
Experimental Methodologies
To ensure scientific integrity, protocols must be robust and reproducible. Below is a representative, generalized protocol for the two-step synthesis route.
Protocol 1: Solvent-Free Aldol Condensation
-
Catalyst Activation: Activate the hydrotalcite catalyst by calcining at ~450°C for 4 hours in a muffle furnace. Cool and store under vacuum.
-
Reaction Setup: Charge a round-bottom flask equipped with a reflux condenser and magnetic stirrer with propanal.
-
Initiation: Heat the flask to the desired reaction temperature (e.g., 100°C) with vigorous stirring (e.g., 1000 rpm).
-
Catalysis: Add the activated hydrotalcite catalyst (e.g., 0.1 g) to the mixture.
-
Monitoring & Analysis: Withdraw aliquots periodically. Analyze the product mixture by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine propanal conversion and product selectivity.
-
Catalyst Recovery: After the reaction, cool the mixture and separate the solid catalyst by filtration. Wash with a suitable solvent, dry, and store for reuse.
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A Comparative Guide to the Atmospheric Oxidation of 2-Methylpentanal: Reaction Rates with OH, NO₃, and O₃
In the vast and complex reactor of Earth's troposphere, Volatile Organic Compounds (VOCs) are continuously processed by a suite of oxidants. Understanding the kinetics of these reactions is fundamental to modeling air quality, ozone formation, and the lifecycle of atmospheric pollutants. This guide provides an in-depth comparison of the gas-phase reaction rates of 2-Methylpentanal (2MP), a saturated aldehyde of biogenic and anthropogenic origin, with the three most significant atmospheric oxidants: the hydroxyl radical (OH), the nitrate radical (NO₃), and ozone (O₃).
This compound is released into the atmosphere from various sources, including vegetation, biomass burning, and as an intermediate in industrial synthesis[1][2]. Once emitted, its atmospheric fate is governed by its reactivity with oxidants and by photolysis. The rate of these reactions dictates its atmospheric lifetime, its potential to be transported long distances, and its role as a precursor to secondary pollutants like ozone and Secondary Organic Aerosols (SOA)[1][2].
Comparative Reaction Kinetics at a Glance
The primary loss pathways for this compound involve reactions with different oxidants that dominate under various atmospheric conditions. The hydroxyl radical (OH) is the principal daytime oxidant, the nitrate radical (NO₃) is the key nighttime oxidant, and ozone (O₃) contributes to oxidation, albeit typically at a much slower rate for saturated aldehydes.
The efficiency of each degradation pathway is determined by the second-order rate constant (k). A comprehensive review of recent experimental data provides the basis for comparing these key kinetic parameters.
Table 1: Comparison of Rate Constants for this compound Oxidation (298 K)
| Reaction | Oxidant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Primary Atmospheric Role | Reference |
| This compound + OH | Hydroxyl Radical | (3.40 ± 0.14) × 10⁻¹¹ | Dominant Daytime Sink | Asensio et al., 2023[1] |
| This compound + NO₃ | Nitrate Radical | (2.5 ± 0.5) × 10⁻¹⁴ | Primary Nighttime Sink | D'Anna et al., 2001[3] |
| This compound + O₃ | Ozone | < 1 × 10⁻²⁰ | Minor Sink | Atkinson, 2000 |
As the data clearly indicates, the reaction of this compound with the OH radical is approximately three orders of magnitude faster than its reaction with the NO₃ radical. The reaction with ozone is significantly slower still and is generally considered a negligible loss process for saturated aldehydes compared to radical-initiated oxidation.
Experimental Determination of Rate Constants
The kinetic data presented above are derived from rigorous laboratory experiments designed to simulate atmospheric conditions. Two primary methodologies are employed: absolute and relative rate techniques. While absolute methods, such as Pulsed Laser Photolysis with Laser Induced Fluorescence (PLP-LIF), directly measure the decay of an oxidant in the presence of the target VOC, the relative rate technique is a robust and widely used alternative, particularly in atmospheric simulation chambers[1][4].
The Relative Rate Method: A Self-Validating System
Causality Behind the Choice: The relative rate method is exceptionally powerful for studying atmospheric reactions because it circumvents the need to measure the precise, often very low, concentrations of highly reactive and short-lived radicals like OH and NO₃[4]. Instead, it measures the decay of the target compound (this compound) relative to a well-characterized reference compound, whose reaction rate constant with the oxidant is already known with high accuracy. This design inherently validates the experiment, as any fluctuations in oxidant concentration affect both the target and reference compounds simultaneously, leaving their relative decay rate unchanged.
Experimental Workflow: The protocol is typically executed in a large-volume environmental simulation chamber (or "smog chamber") under controlled temperature and pressure.
-
Chamber Preparation: The reaction chamber (e.g., a >100 L Teflon bag or a rigid stainless steel vessel) is first flushed with purified air for an extended period to eliminate any contaminants[5].
-
Reactant Injection: Known concentrations of this compound and a chosen reference compound (e.g., isoprene or propane for OH reactions) are injected into the chamber and allowed to mix thoroughly. Initial concentrations are measured using analytical instruments like Fourier-Transform Infrared (FTIR) Spectroscopy or Gas Chromatography (GC).
-
Oxidant Generation & Reaction Initiation: The oxidant radicals are generated in situ.
-
For OH radicals , photolysis of a precursor like hydrogen peroxide (H₂O₂) or methyl nitrite (CH₃ONO) using UV lamps that mimic the solar spectrum is a common method.
-
For NO₃ radicals , thermal decomposition of dinitrogen pentoxide (N₂O₅) is used. The reaction is initiated in the dark, as NO₃ is rapidly photolyzed by sunlight.
-
-
Concentration Monitoring: Once the reaction is initiated, the concentrations of this compound and the reference compound are monitored over time. The decay of both compounds is tracked simultaneously by the analytical instrumentation.
-
Data Analysis: The core of the method lies in the following relationship[4]:
ln([2MP]₀ / [2MP]ₜ) = (k₂ₘₚ / kᵣₑf) * ln([Ref]₀ / [Ref]ₜ)
Where:
-
[2MP]₀ and [Ref]₀ are the initial concentrations.
-
[2MP]ₜ and [Ref]ₜ are the concentrations at time t.
-
k₂ₘₚ is the unknown rate constant for 2MP.
-
kᵣₑf is the known rate constant for the reference compound.
A plot of ln([2MP]₀ / [2MP]ₜ) versus ln([Ref]₀ / [Ref]ₜ) yields a straight line passing through the origin. The slope of this line is the ratio of the rate constants (k₂ₘₚ / kᵣₑf). Since kᵣₑf is known, k₂ₘₚ can be calculated with high precision.
-
Atmospheric Lifetime and Implications
The atmospheric lifetime (τ) of a VOC provides a crucial metric for its persistence and transport potential. It is defined as the time required for its concentration to decrease to 1/e (about 37%) of its initial value and can be calculated for each loss pathway using the formula:
τ = 1 / (k * [Oxidant])
Using the rate constants from Table 1 and typical atmospheric oxidant concentrations, we can compare the atmospheric lifetimes of this compound with respect to each oxidant.
Table 2: Calculated Atmospheric Lifetimes of this compound
| Oxidant | Typical Atmospheric Concentration (molecules cm⁻³) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Calculated Lifetime (τ) | Dominance |
| OH (Daytime) | 2 × 10⁶ (24h avg: 1 x 10⁶) | 3.40 × 10⁻¹¹ | ~4.1 hours | Primary (Day) |
| NO₃ (Nighttime) | 5 × 10⁸ | 2.5 × 10⁻¹⁴ | ~22 hours | Primary (Night) |
| O₃ | 7 × 10¹¹ | < 1 × 10⁻²⁰ | > 4.5 years | Negligible |
Note: Oxidant concentrations are representative values and can vary significantly with location, altitude, and time of day.
Interpretation: The data unequivocally demonstrates that the reaction with the OH radical is the dominant atmospheric sink for this compound during the daytime , with a lifetime on the order of hours[1]. This short lifetime implies that 2MP will be rapidly oxidized near its emission sources, contributing to local and regional photochemistry, including the formation of ground-level ozone and SOAs.
During the night, the reaction with the NO₃ radical becomes the primary loss process . While the rate constant is much lower than for the OH reaction, the nighttime accumulation of NO₃ in polluted environments makes this pathway significant, with a lifetime of about one day.
The extremely long lifetime with respect to ozone oxidation confirms that this pathway is not competitive and does not contribute meaningfully to the atmospheric removal of this compound. Recent studies also show that photolysis can be a competing process with the OH reaction under strong solar irradiation conditions[1].
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A Guide to the Gold Standard: Achieving Unparalleled Accuracy and Precision in 2-Methylpentanal Quantification with Stable Isotope Dilution Assays
Introduction: The Analytical Challenge of Reactive Aldehydes
For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) is a frequent necessity and a significant challenge. Among these, reactive aldehydes like 2-methylpentanal present a particular set of analytical hurdles. Their inherent volatility, low molecular weight, and propensity to undergo oxidation or bind to biological macromolecules can lead to substantial analyte loss and variability during sample preparation and analysis.[1][2] Such instability makes reliable quantification difficult, undermining the integrity of experimental data in fields ranging from metabolic research to environmental monitoring and flavor chemistry.[3][4]
Traditional quantification methods relying on external standards are often inadequate as they fail to account for the unpredictable loss of the target analyte. While derivatization techniques can improve stability and detectability, they introduce additional reaction steps and potential sources of error.[2][5] This guide provides an in-depth comparison of analytical methodologies and establishes why Stable Isotope Dilution Assay (SIDA) coupled with Mass Spectrometry (MS) stands as the definitive gold standard for the accurate and precise quantification of this compound. We will explore the fundamental principles of SIDA, present a validated experimental workflow, and offer a clear, data-driven comparison with alternative methods, grounded in the rigorous standards of international regulatory guidelines.
The Principle of Stable Isotope Dilution: A Self-Correcting System
Stable Isotope Dilution (SID) is an analytical technique that leverages a stable, isotopically labeled version of the analyte as an internal standard (IS).[6][7] For this compound, this would typically involve a deuterated analogue (e.g., this compound-d1). This labeled standard is chemically identical to the native analyte, ensuring it behaves in precisely the same manner throughout every stage of the analytical process—extraction, derivatization, and injection.[6]
The core strength of SIDA lies in its use of signal ratios rather than absolute signal intensity for quantification.[7] A known quantity of the deuterated internal standard is spiked into the sample at the earliest possible stage. Any subsequent loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. Because the mass spectrometer can differentiate between the native analyte and the heavier labeled standard, the ratio of their signals remains constant irrespective of analyte loss or matrix-induced signal suppression. This elegant principle effectively nullifies common sources of analytical error, leading to exceptionally high accuracy and precision.[8][9]
Caption: General workflow for a Stable Isotope Dilution Assay (SIDA).
Comparative Analysis: SIDA-MS vs. Alternative Methodologies
The choice of an analytical method is critical for generating reliable data. While other techniques exist for aldehyde quantification, they possess inherent limitations that SIDA overcomes.
| Parameter | Stable Isotope Dilution-MS (SIDA-MS) | GC-MS (External Standard) | HPLC-UV (with DNPH Derivatization) |
| Principle | Uses a co-eluting, isotopically labeled internal standard to correct for matrix effects and analyte loss.[6] | Compares the analyte's signal to a calibration curve generated from external standards. | Analyte is derivatized with 2,4-Dinitrophenylhydrazine (DNPH) to form a UV-active compound.[5] |
| Accuracy | Excellent (Typically ±15% of nominal value) .[10] Corrects for sample-specific variations. | Fair to Poor. Highly susceptible to errors from analyte loss during preparation and matrix effects. | Good. Derivatization stabilizes the analyte, but the external standard cannot correct for extraction inefficiencies. |
| Precision (%RSD) | Excellent (Typically <15%) .[9][10] High reproducibility due to intrinsic correction. | Fair to Poor (>20%) . Variability in recovery and matrix effects leads to higher scatter. | Good (<20%) . More reproducible than direct external standard methods but less so than SIDA. |
| Selectivity | Excellent. Mass spectrometry provides high specificity based on mass-to-charge ratio. | Good. Relies on chromatographic retention time and mass spectrum for identification.[11] | Fair. Potential for co-eluting interferences that also absorb UV light. Selectivity of DNPH has been questioned.[1] |
| Sensitivity (LLOQ) | Excellent. Can achieve very low limits of quantification (sub-µg/L).[12] | Good. Dependent on instrument sensitivity and sample cleanliness. | Fair. Limited by the molar absorptivity of the DNPH derivative. |
| Throughput | Good. Amenable to automation. | Good. Similar to SIDA-MS. | Moderate. Derivatization and subsequent cleanup steps can be time-consuming. |
| Cost | Higher. Requires a mass spectrometer and isotopically labeled standards. | Lower. Does not require labeled standards. | Lowest. HPLC-UV systems are less expensive than mass spectrometers. |
Experimental Protocol: SIDA-GC-MS for this compound
This protocol outlines a robust, self-validating method for the quantification of this compound in a biological matrix (e.g., plasma) using a deuterated internal standard.
1. Materials and Reagents:
-
This compound (analytical standard)
-
This compound-1-d1 (deuterated internal standard)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (GC-grade)
-
Sodium Chloride (analytical grade)
-
Anhydrous Sodium Sulfate
-
Tris-HCl buffer (pH 7.4)
2. Preparation of Standards and Samples:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-1-d1 in hexane.
-
Calibration Standards: Serially dilute the this compound stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) in blank, analyte-free plasma.
-
Internal Standard Spiking Solution: Prepare a 100 ng/mL working solution of this compound-1-d1 in hexane.
-
Sample Preparation:
-
To 100 µL of plasma sample, calibrator, or quality control (QC) sample, add 10 µL of the 100 ng/mL internal standard working solution.
-
Add 500 µL of Tris-HCl buffer and vortex briefly.
-
Add 100 µL of 15 mg/mL PFBHA solution (prepared fresh in buffer). Vortex and incubate at 60°C for 30 minutes to form the oxime derivative.
-
Cool the sample to room temperature. Add 1 g of NaCl.
-
Perform liquid-liquid extraction by adding 1 mL of hexane and vortexing vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
-
3. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injection: 1 µL, Splitless mode, Inlet Temp: 250°C
-
Carrier Gas: Helium, Constant flow at 1.2 mL/min
-
Oven Program: Initial temp 50°C, hold for 2 min. Ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: Specific quantifier and qualifier ions for the PFBHA derivatives of native this compound and its deuterated internal standard.
-
Caption: Experimental workflow for SIDA-GC-MS analysis of this compound.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A cornerstone of any reliable analytical method is rigorous validation. The protocol described must be assessed according to established guidelines, such as the ICH M10 guideline on bioanalytical method validation, which is recognized by both the FDA and EMA.[10][13] This ensures the method is fit for its intended purpose.
| Validation Parameter | Acceptance Criteria (ICH M10) | Causality and Importance |
| Selectivity | Response in blank matrix should be <20% of the LLOQ response for the analyte and <5% for the internal standard.[10] | Ensures the method can distinguish the analyte from other matrix components, preventing false positives. |
| Calibration Curve | At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.[14] | Demonstrates a predictable and reproducible relationship between analyte concentration and instrument response. |
| Accuracy & Precision | Within-run and between-run accuracy within ±15% of nominal values (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[10] | This is the ultimate measure of the method's reliability, demonstrating how close the measured values are to the true value and to each other. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20% CV).[15] | Defines the sensitivity of the assay. |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%.[10] | Assesses the impact of the biological matrix on analyte ionization. SIDA is designed to minimize this, and this test validates its effectiveness. |
| Stability | Analyte concentration in stability samples should be within ±15% of the nominal concentration under various conditions (freeze-thaw, short-term, long-term).[10] | Confirms that the analyte does not degrade during sample storage and handling, ensuring sample integrity. |
| Dilution Integrity | Accuracy and precision of diluted samples must be within ±15%.[10] | Verifies that samples with concentrations above the upper limit of quantification (ULOQ) can be reliably diluted into the calibrated range. |
The Critical Role of the Labeled Internal Standard
The entire premise of the SIDA methodology rests on the quality and appropriate use of the isotopically labeled internal standard. The ideal standard is one where the isotope label is in a position that is not susceptible to chemical exchange. For aldehydes, deuteration at the aldehydic carbon (e.g., this compound-1-d1) is a common and effective strategy.[16] The recent surge in applications for deuterated compounds in the pharmaceutical industry has spurred the development of more efficient synthetic methods for creating these crucial reagents.[17] The high isotopic purity of the standard is paramount to prevent signal overlap and ensure accurate quantification.
Conclusion
For the challenging task of quantifying this compound, a volatile and reactive aldehyde, the Stable Isotope Dilution Assay combined with mass spectrometry is unequivocally the superior method. Its foundational principle of using a chemically identical, mass-differentiated internal standard allows it to intrinsically correct for analyte loss and matrix effects—the primary sources of error in other analytical techniques.[6][7] By adhering to a rigorously validated protocol grounded in international regulatory standards, researchers can achieve unparalleled levels of accuracy and precision.[10][13] This guide provides the framework for implementing such a method, empowering scientists and drug development professionals to generate high-quality, reliable, and defensible data for their critical applications.
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A Senior Application Scientist's Guide to Chiral Stationary Phase Performance for 2-Methylpentanal
For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. 2-Methylpentanal, a chiral aldehyde, serves as a valuable model compound for understanding the enantioselective separation of volatile, low-molecular-weight molecules. This guide provides an in-depth performance comparison of different chiral stationary phases (CSPs) for the resolution of this compound enantiomers, grounded in experimental data and mechanistic insights to inform your method development.
The Imperative of Chiral Separation for Aldehydes
Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit markedly different pharmacological and toxicological profiles.[1][2] Regulatory bodies worldwide mandate the characterization of individual enantiomers in chiral drug substances. Aliphatic aldehydes like this compound, while simple in structure, present a unique challenge due to their volatility and limited functional groups for strong intermolecular interactions. The selection of an appropriate chiral stationary phase is therefore paramount for achieving successful enantioseparation.
This guide will focus on the practical application and comparative performance of three major classes of CSPs:
-
Cyclodextrin-based CSPs (Gas Chromatography)
-
Polysaccharide-based CSPs (High-Performance Liquid Chromatography)
-
Pirkle-type CSPs (High-Performance Liquid Chromatography)
Cyclodextrin-Based CSPs: The Workhorse for Volatile Enantiomers
For volatile compounds such as this compound, chiral Gas Chromatography (GC) is the technique of choice.[3][4][5] Derivatized cyclodextrins are the most widely used and effective CSPs for this purpose.[3][4][6][7] These cyclic oligosaccharides possess a chiral cavity, and their derivatives create a stereoselective environment that allows for the differential interaction with enantiomers.[7]
Mechanism of Chiral Recognition
The primary mechanism of separation on cyclodextrin-based CSPs is inclusion complexation.[8] The analyte enters the hydrophobic cavity of the cyclodextrin, and chiral recognition arises from the three-point interaction model, which involves a combination of:
-
Steric interactions: The fit of the enantiomer within the chiral cavity.
-
Hydrogen bonding: Interactions between polar groups on the analyte and the hydroxyl groups on the rim of the cyclodextrin.
-
Dipole-dipole interactions: Electrostatic interactions between the analyte and the CSP.
The degree of substitution and the nature of the derivatizing groups on the cyclodextrin significantly influence its enantioselectivity.
Performance Data
Table 1: Expected Performance of Cyclodextrin-Based CSPs for this compound (Based on similar analytes)
| Chiral Stationary Phase | Typical Column Dimensions | Carrier Gas | Temperature Program | Expected Outcome |
| Derivatized β-Cyclodextrin (e.g., CP-Chirasil-DEX CB) | 25-30 m x 0.25 mm ID, 0.25 µm film thickness | Helium or Hydrogen | 40°C (hold 2 min), ramp to 150°C at 2-5°C/min | Baseline resolution (Rs > 1.5) of enantiomers. |
Experimental Protocol: Chiral GC Method Development for this compound
Caption: Experimental workflow for chiral GC analysis of this compound.
Polysaccharide-Based CSPs: Versatility in HPLC
For less volatile aldehydes or when GC is not the preferred method, High-Performance Liquid Chromatography (HPLC) with polysaccharide-based CSPs offers a powerful alternative.[1][10][11] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are renowned for their broad enantioselectivity.[7][10]
Mechanism of Chiral Recognition
The chiral recognition mechanism of polysaccharide-based CSPs is more complex and is attributed to a combination of interactions within the chiral grooves of the helical polymer structure:
-
π-π interactions: Between aromatic rings of the CSP and the analyte.
-
Hydrogen bonding: With the carbamate groups of the derivatized polysaccharide.
-
Dipole-dipole interactions.
-
Steric hindrance: The fit of the analyte into the chiral cavities.
The choice between cellulose and amylose backbones, as well as the specific derivatization (e.g., phenylcarbamates), significantly impacts the separation.
Performance Data
Direct experimental data for this compound on polysaccharide-based CSPs is scarce in published literature. However, the versatility of these columns for a wide range of chiral compounds suggests their potential applicability. A screening approach is typically necessary to identify the optimal column and mobile phase combination.
Table 2: General Screening Conditions for this compound on Polysaccharide-Based CSPs
| CSP Type | Column | Mobile Phase (Normal Phase) | Flow Rate | Detection |
| Amylose-based | Chiralpak® AD-H/IA | Hexane/Isopropanol (90:10, v/v) | 1.0 mL/min | UV at 210 nm |
| Cellulose-based | Chiralcel® OD-H/IB | Hexane/Ethanol (90:10, v/v) | 1.0 mL/min | UV at 210 nm |
Experimental Protocol: HPLC Screening for this compound
Caption: HPLC screening workflow for this compound.
Pirkle-Type CSPs: A Niche for Specific Interactions
Pirkle-type CSPs are based on small chiral molecules covalently bonded to a silica support.[11] These phases, often referred to as "brush-type," rely on specific interactions for chiral recognition.
Mechanism of Chiral Recognition
The chiral recognition mechanism of Pirkle-type CSPs is primarily based on a combination of:
-
π-π interactions: Between the electron-rich or electron-deficient aromatic rings of the CSP and the analyte.
-
Hydrogen bonding.
-
Dipole-dipole interactions.
-
Steric interactions.
For an aliphatic aldehyde like this compound, which lacks a significant π-system, achieving strong interactions with a Pirkle-type phase can be challenging. Derivatization of the aldehyde to introduce an aromatic group may be necessary to enhance the potential for chiral recognition.
Performance Expectations
Without derivatization, it is less likely that a Pirkle-type CSP will provide adequate separation for this compound compared to cyclodextrin or polysaccharide-based phases. However, for derivatized aldehydes, these columns can offer excellent and robust separations.
Comparative Summary and Recommendations
Table 3: Performance Comparison of CSPs for this compound
| CSP Type | Primary Technique | Pros | Cons | Recommendation for this compound |
| Cyclodextrin-based | Gas Chromatography | High efficiency and resolution for volatile compounds; well-established methods for aldehydes. | Limited to thermally stable and volatile analytes. | Primary recommendation. High probability of successful baseline separation. |
| Polysaccharide-based | HPLC | Broad enantioselectivity for a wide range of compounds; robust and versatile. | May require extensive method development (screening) to find optimal conditions. | Secondary recommendation. A viable alternative if GC is not suitable. |
| Pirkle-type | HPLC | High durability and loading capacity; excellent for specific compound classes. | Less likely to resolve underivatized aliphatic aldehydes due to weaker interactions. | Not recommended for underivatized this compound. Consider for derivatized forms. |
Conclusion: A Strategic Approach to Method Development
The successful enantioselective separation of this compound hinges on a strategic selection of the chiral stationary phase and chromatographic technique. For this volatile aliphatic aldehyde, cyclodextrin-based chiral stationary phases in Gas Chromatography represent the most direct and promising approach , with a high likelihood of achieving baseline resolution. Should HPLC be the required modality, polysaccharide-based CSPs offer the broadest potential for success , though a systematic screening of different columns and mobile phases will be necessary. While Pirkle-type CSPs are highly effective for many chiral separations, their application to underivatized this compound is less likely to be fruitful.
By understanding the underlying chiral recognition mechanisms and leveraging the comparative performance data presented, researchers can significantly streamline their method development process, saving valuable time and resources while ensuring the accurate and reliable chiral analysis of this compound and related compounds.
References
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M. H. Hyun, "Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases," Methods in Molecular Biology, vol. 868, pp. 225-238, 2012. [Online]. Available: [Link]
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A. M. Stalcup and K. H. Gahm, "A sulfated cyclodextrin chiral stationary phase for high-performance liquid chromatography," Analytical Chemistry, vol. 68, no. 8, pp. 1369-1374, 1996. [Online]. Available: [Link]
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W. A. König, "Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers," mediaTUM, 2003. [Online]. Available: [Link]
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M. Zhou, Y. Long, Y. Zhi, and X. Xu, "Preparation and chromatographic evaluation of a chiral stationary phase based on carboxymethyl-β-cyclodextrin for high-performance liquid chromatography," Journal of Chromatography A, vol. 1523, pp. 134-140, 2017. [Online]. Available: [Link]
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S. Ahuja, "A Strategy for Developing HPLC Methods for Chiral Drugs," LCGC North America, vol. 20, no. 11, pp. 1034-1044, 2002. [Online]. Available: [Link]
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A. A. Younes, G. A. Ghanem, and M. H. Hyun, "On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U," Molecules, vol. 23, no. 9, p. 2319, 2018. [Online]. Available: [Link]
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W. A. König, B. Gehrcke, and G. Gant, "Enantioselective analysis of 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-enol, 2-methyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)-but-2-enal and α-campholene aldehyde by capillary gas chromatography," Journal of High Resolution Chromatography, vol. 17, no. 5, pp. 311-314, 1994. [Online]. Available: [Link]
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Y. Zhang, "Development and evaluation of fast separation behaviors of cyclodextrin-based chiral stationary phases using sub-2 μm particles," DR-NTU (Data repository of Nanyang Technological University), 2014. [Online]. Available: [Link]
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I. Ilisz, Z. Pataj, and A. Péter, "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods," Molecules, vol. 27, no. 1, p. 245, 2021. [Online]. Available: [Link]
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P. J. Baugh, "Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool," LCGC North America, vol. 22, no. 10, pp. 1012-1022, 2004. [Online]. Available: [Link]
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M. C. Pérez-Camino, W. Moreda, R. Mateos, and A. Cert, "Simultaneous determination of long-chain aliphatic aldehydes and waxes in olive oils," Journal of Chromatography A, vol. 983, no. 1-2, pp. 283-288, 2003. [Online]. Available: [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of 2-Methylpentanal for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development and chemical synthesis, the integrity of your work is paramount. This extends beyond the bench to the responsible management of chemical waste. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Methylpentanal (CAS No: 123-15-9), ensuring the safety of personnel, the protection of the environment, and full regulatory compliance. Our focus is not just on the "how," but the "why," empowering you to make informed decisions for a safer laboratory environment.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is essential. This compound, also known as 2-Methylvaleraldehyde, is a flammable liquid and vapor that poses several risks.[1][2] Adherence to safety protocols is not merely procedural; it is a direct response to these specific chemical properties.
Key Hazards:
-
Flammability: Classified as a Category 3 flammable liquid, it can be ignited by heat, sparks, or open flames.[1] Its vapor can travel a considerable distance to an ignition source and flash back.[3]
-
Health Hazards: It is harmful if swallowed and causes skin and serious eye irritation.[1][2] Inhalation may lead to respiratory irritation, with symptoms like coughing and shortness of breath.[2][3]
-
Environmental Hazards: This chemical is recognized as being harmful or toxic to aquatic life, with potentially long-lasting effects.[2] Therefore, preventing its release into drains and waterways is a critical aspect of its disposal.[1][4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 123-15-9 | [1][3] |
| Chemical Formula | C₆H₁₂O | [1] |
| GHS Classification | Flammable Liquid (Category 3), Acute Toxicity - Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A) | [1] |
| Signal Word | Danger | [1][2] |
| Boiling Point | 62°C (lit.) | [5] |
| Melting Point | -154°C (lit.) | [5] |
| Density | 0.653 g/mL at 25°C (lit.) | [5] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a systematic process governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[6][7] The following workflow ensures compliance and safety.
Step 1: Waste Identification and Classification
As a generator of chemical waste, you are legally required to determine if your waste is hazardous.[6][8]
-
Hazardous Waste Determination: Based on its flammability and potential toxicity, any unused this compound or material heavily contaminated with it must be classified as hazardous waste.[3][4] The specific federal regulations for hazardous waste identification are outlined in Title 40 of the Code of Federal Regulations (CFR) Part 261.[9][10]
-
Labeling: Immediately label the waste container as "Hazardous Waste" and clearly identify the contents ("this compound Waste"). Include the date accumulation begins. Proper labeling is a core requirement of the RCRA generator standards.[6]
Step 2: Segregation and Containment
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Dedicated Waste Container: Collect this compound waste in a dedicated, compatible container. Do not mix it with other waste streams, especially strong oxidizing agents, which are incompatible.[1]
-
Container Integrity: Ensure the container is in good condition, free from leaks, and has a tightly sealing lid.[1] Keep the container closed except when adding waste.[2]
-
Storage Location: Store the sealed waste container in a cool, dry, well-ventilated area, away from heat and sources of ignition.[1] This storage area should be a designated satellite accumulation area or a central hazardous waste storage area, depending on your facility's generator status.
Step 3: Handling and Personal Protective Equipment (PPE)
Always handle this compound and its waste with appropriate PPE to mitigate exposure risks.
-
Hand Protection: Wear chemical-resistant gloves.[1]
-
Skin Protection: Wear a lab coat or other protective clothing.[1]
-
Ventilation: All handling should occur in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1]
Step 4: Managing Spills
In the event of a spill, immediate and correct action is vital.
-
Eliminate Ignition Sources: Immediately remove all sources of heat, sparks, and open flames from the area.[1][4]
-
Contain the Spill: For small spills, absorb the material with an inert absorbent like sand or earth.[1] Do not use combustible materials.
-
Collect and Dispose: Carefully collect the absorbent material and contaminated soil into a suitable, sealed container for disposal as hazardous waste.[4][11]
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[11]
Step 5: Final Disposal
The ultimate disposal of hazardous waste must be done through approved channels.
-
Licensed Disposal Facility: Arrange for the collection of the hazardous waste container by a licensed hazardous waste disposal company. Your institution's EHS office will manage this process.
-
Manifest System: For off-site transportation, the waste must be tracked using the EPA's Hazardous Waste Manifest System, which documents the waste's journey from the generator to its final disposal facility.[8]
-
Regulatory Compliance: Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[4] This is illegal and poses a significant threat to the environment and public health.[3][12]
Disposal Decision Workflow Diagram
The following diagram illustrates the critical decision points in the this compound disposal process.
Caption: Disposal Decision Workflow for this compound
By adhering to this structured and scientifically-backed disposal protocol, you contribute to a culture of safety and environmental stewardship. This guide serves as a critical resource, empowering you to manage chemical waste with the same precision and expertise you apply to your research.
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- SAFETY DATA SHEET - 2-Methylpentane. Sigma-Aldrich.
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Mastering the Safe Handling of 2-Methylpentanal: A Guide to Personal Protective Equipment and Emergency Protocols
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. In our commitment to fostering a culture of safety and excellence, this guide provides an in-depth, procedural framework for the safe handling of 2-Methylpentanal. Beyond mere instruction, we delve into the causality behind each recommendation, empowering you with the knowledge to work confidently and securely.
This compound, a valuable intermediate in organic synthesis, presents a distinct hazard profile that necessitates a meticulous approach to personal protection and operational planning. This guide will serve as your trusted resource for mitigating risks and ensuring a safe laboratory environment.
Understanding the Inherent Risks of this compound
A thorough understanding of the physicochemical properties and toxicological profile of this compound is the foundation of safe handling. Its hazards inform every aspect of the personal protective equipment (PPE) we select and the procedures we employ.
| Hazard Classification | Description | Primary Route of Exposure |
| Flammable Liquid (Category 2) | Highly flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[1] | Inhalation |
| Skin Irritation (Category 2) | Causes skin irritation upon direct contact. Prolonged or repeated exposure can lead to dermatitis.[1][2] | Dermal |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation, potentially leading to damage if not promptly addressed.[1][2] | Ocular |
| Respiratory Irritation | May cause respiratory irritation, including coughing, wheezing, and shortness of breath if vapors are inhaled.[1][3] | Inhalation |
A Multi-Layered Defense: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific task, the potential for exposure, and the inherent properties of the chemical. Our goal is to create a robust barrier between the researcher and the potential hazard.
Eye and Face Protection: The First Line of Defense
Rationale: The serious eye irritation potential of this compound necessitates stringent eye protection. Vapors and accidental splashes can cause significant discomfort and injury.
-
Routine Handling (e.g., weighing, transferring small quantities): Chemical splash goggles are mandatory. They provide a seal around the eyes, offering protection from splashes and vapors.
-
Procedures with a High Splash Potential (e.g., large volume transfers, reactions under pressure): A face shield, worn in conjunction with chemical splash goggles, is required. The face shield provides an additional layer of protection for the entire face.
Hand Protection: Preventing Dermal Exposure
Rationale: As a skin irritant, direct contact with this compound must be avoided. The choice of glove material is critical and should be based on chemical compatibility and breakthrough time—the time it takes for the chemical to permeate the glove material.
While specific breakthrough time data for this compound is not extensively published, data for similar aldehydes and general chemical resistance guides provide a strong basis for material selection.
| Glove Material | Recommendation for this compound | Important Considerations |
| Nitrile | Suitable for incidental contact and splash protection. | Not recommended for prolonged immersion. Always double-glove when handling larger quantities or for extended periods. |
| Butyl Rubber | Recommended for extended contact and handling of larger volumes. | Offers excellent resistance to a broad range of chemicals, including aldehydes. |
| Viton® | Excellent resistance, suitable for high-risk applications and prolonged exposure. | Often used in situations where other materials may degrade. |
| Latex | Not Recommended. | Offers poor resistance to many organic chemicals, including aldehydes. |
Crucial Field Insight: Always inspect gloves for any signs of degradation, such as swelling, discoloration, or tearing, before and during use. If any damage is observed, or if you suspect contact with the chemical, immediately remove and replace your gloves, washing your hands thoroughly.
Body Protection: Shielding Against Accidental Contact
Rationale: To protect against accidental spills and splashes, appropriate body protection is essential.
-
Standard Laboratory Operations: A flame-resistant lab coat is required.
-
Large-Scale Operations or High Splash Potential: A chemical-resistant apron worn over the lab coat provides an additional layer of protection. In situations with a significant risk of widespread contamination, chemical-resistant coveralls should be considered.
Respiratory Protection: Safeguarding Against Inhalation Hazards
Rationale: The volatility of this compound and its potential to cause respiratory irritation make respiratory protection a critical consideration, particularly in situations where engineering controls are insufficient to maintain exposure below permissible limits.
-
Standard Handling in a Well-Ventilated Area: If work is conducted in a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Inadequate Ventilation or Spill Scenarios: In cases of poor ventilation, or during the cleanup of a significant spill, respiratory protection is mandatory. According to the Occupational Safety and Health Administration (OSHA), an air-purifying respirator equipped with organic vapor cartridges is appropriate for aldehydes.[4] Specifically, a NIOSH-approved respirator with cartridges for formaldehyde and other organic vapors should be used.[4]
It is imperative that all personnel required to wear respirators are properly fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[4]
Operational and Disposal Plans: A Procedural Guide
Step-by-Step Handling Protocol
-
Preparation: Before beginning any work, ensure you have a clear understanding of the procedure and the associated risks. Assemble all necessary materials and ensure your designated workspace, preferably a chemical fume hood, is clean and uncluttered.
-
PPE Donning: Put on all required PPE in the correct order: lab coat, then gloves (consider double-gloving), followed by chemical splash goggles and a face shield if necessary.
-
Chemical Handling: Dispense and handle this compound with care, avoiding splashing and the generation of vapors. Keep containers tightly sealed when not in use.
-
Post-Handling: After completing your work, thoroughly clean your work area.
-
PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat. Wash your hands thoroughly with soap and water.
Emergency Response: Spill Cleanup Protocol
In the event of a spill, a swift and systematic response is crucial to mitigate the hazard.
-
Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill. For large or unmanageable spills, evacuate the laboratory and contact your institution's emergency response team.
-
Control Ignition Sources: As this compound is highly flammable, eliminate all potential ignition sources in the area.
-
Don Appropriate PPE: Before attempting to clean a small, manageable spill, don the appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton®), chemical splash goggles, a face shield, a flame-resistant lab coat, and a NIOSH-approved respirator with organic vapor cartridges.
-
Contain the Spill: Use a commercial spill kit or an inert absorbent material, such as vermiculite or sand, to dike the spill and prevent it from spreading.
-
Absorb the Spill: Apply the absorbent material, starting from the outside of the spill and working inwards.
-
Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a mild detergent and water.
-
Dispose of Waste: All contaminated materials, including absorbent, gloves, and any other disposable PPE, must be disposed of as hazardous waste according to your institution's and local regulations.
Waste Disposal Plan
The disposal of this compound and any contaminated materials must be handled with the same level of care as its use.
-
Waste Collection: Collect all this compound waste, including contaminated solids, in clearly labeled, sealed, and chemically compatible containers.
-
Neutralization (if applicable): For aqueous solutions containing this compound, chemical neutralization may be an option to render the waste non-hazardous. However, this should only be performed by trained personnel following a validated and approved institutional protocol.
-
Hazardous Waste Disposal: All this compound waste, whether in its pure form or as contaminated material, must be disposed of through your institution's hazardous waste management program. Never dispose of this compound down the drain or in the regular trash.
Visualizing Safety: Procedural Flowcharts
To further clarify the decision-making process for handling this compound, the following diagrams illustrate the recommended workflows.
Caption: PPE Selection Workflow for this compound
Caption: Spill Response Workflow for this compound
By adhering to these guidelines, you not only ensure your personal safety but also contribute to a secure and productive research environment. Remember, safety is a shared responsibility, and knowledge is its most vital component.
References
-
Fisher Scientific. (2025). Safety Data Sheet - 2-Methylpentane. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 2-Methyl Valeraldehyde. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1048 - Formaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Synerzine. (2018). Safety Data Sheet - this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Laws and Regulations Concerning Formaldehyde. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet - 2-Methyl Valeraldehyde. Retrieved from [Link]
-
Synerzine. (2018). Safety Data Sheet - this compound. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
